molecular formula C16H24N2O2 B1474982 Benzyl ((5-methylazepan-4-yl)methyl)carbamate CAS No. 1823270-12-7

Benzyl ((5-methylazepan-4-yl)methyl)carbamate

Cat. No.: B1474982
CAS No.: 1823270-12-7
M. Wt: 276.37 g/mol
InChI Key: NMZLKIGYIWOAFQ-UHFFFAOYSA-N
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Description

Benzyl ((5-methylazepan-4-yl)methyl)carbamate is a synthetic organic compound featuring a carbamate group attached to a benzyloxy moiety and a methyl-substituted azepane ring. This specific molecular architecture, which integrates a nitrogen-containing seven-membered ring, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with carbamate functional groups are widely recognized for their utility in chemical synthesis and their potential biological activity. The carbamate group is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of enzymes and receptors . In particular, carbamate derivatives are extensively investigated as inhibitors of serine hydrolases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurological research . The azepane ring system also represents a significant pharmacophore found in various bioactive molecules. As such, this compound serves as a versatile building block for the design and synthesis of novel molecules for biochemical screening and the development of potential therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships or as a precursor for further chemical functionalization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

benzyl N-[(5-methylazepan-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-7-9-17-10-8-15(13)11-18-16(19)20-12-14-5-3-2-4-6-14/h2-6,13,15,17H,7-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZLKIGYIWOAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCC1CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl ((5-methylazepan-4-yl)methyl)carbamate synthesis route

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Benzyl ((5-methylazepan-4-yl)methyl)carbamate

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its conformational flexibility allows it to explore a broader chemical space compared to more common five- and six-membered rings, offering unique opportunities for designing novel therapeutics. However, the synthesis of polysubstituted azepanes presents significant challenges, often requiring multi-step sequences and careful control of stereochemistry.[1] This guide provides a detailed, research-grade overview of a robust synthetic route to this compound, a key building block for more complex molecules. We will dissect a plausible and logical pathway, explaining the causality behind each strategic decision, from the selection of starting materials to the final protection step. Detailed experimental protocols are provided to ensure reproducibility and serve as a practical resource for researchers in the field.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis of the target molecule. This process deconstructs the target into progressively simpler precursors, revealing key bond disconnections and strategic intermediates. The primary challenge lies in the stereocontrolled construction of the substituted seven-membered ring.

Our analysis identifies the key intermediate as tert-butyl 5-methyl-4-oxoazepane-1-carboxylate. This N-Boc protected ketone provides a versatile handle for introducing the required C4-substituent. The subsequent steps involve building the aminomethyl sidechain and performing the final carbamate protection.

G Target This compound (Target) Int1 N-Boc, N'-Cbz Protected Intermediate Target->Int1 Boc Deprotection Int2 tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate Int1->Int2 Cbz Protection Int3 tert-Butyl 4-(cyanomethyl)-5-methylazepane-1-carboxylate Int2->Int3 Nitrile Reduction Int4 tert-Butyl 4-(hydroxymethyl)-5-methylazepane-1-carboxylate Int3->Int4 Hydroxyl Activation & Cyanide Substitution Int5 tert-Butyl 5-methyl-4-oxoazepane-1-carboxylate (Key Ketone) Int4->Int5 Ketone Reduction

Caption: Retrosynthetic analysis of the target molecule.

The Forward Synthesis: A Step-by-Step Elucidation

The proposed forward synthesis is a multi-step process designed for robustness and adaptability. It begins with the key ketone intermediate and proceeds through a series of classical and reliable transformations. This pathway offers multiple points for purification and characterization, ensuring the integrity of each intermediate.

G cluster_0 Synthetic Workflow Start tert-Butyl 5-methyl-4- oxoazepane-1-carboxylate Step1 Step 1: Reduction (NaBH4) Start->Step1 Product1 tert-Butyl 4-hydroxy-5- methylazepane-1-carboxylate Step1->Product1 Step2 Step 2: Tosylation (TsCl, Pyridine) Product1->Step2 Product2 tert-Butyl 4-(tosyloxymethyl)-5- methylazepane-1-carboxylate Step2->Product2 Step3 Step 3: Cyanation (NaCN, DMSO) Product2->Step3 Product3 tert-Butyl 4-(cyanomethyl)-5- methylazepane-1-carboxylate Step3->Product3 Step4 Step 4: Reduction (LiAlH4 or H2/Ni) Product3->Step4 Product4 tert-Butyl 4-(aminomethyl)-5- methylazepane-1-carboxylate Step4->Product4 Step5 Step 5: Cbz Protection (Cbz-Cl, Base) Product4->Step5 Product5 N-Boc, N'-Cbz Protected Intermediate Step5->Product5 Step6 Step 6: Boc Deprotection (TFA, DCM) Product5->Step6 Final Benzyl ((5-methylazepan-4-yl) methyl)carbamate Step6->Final

Caption: The proposed forward synthesis workflow.

Part 1: Synthesis of Key Intermediate: tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate

The synthesis begins with the reduction of the ketone, tert-butyl 5-methyl-4-oxoazepane-1-carboxylate. This step is critical as it establishes the first of two stereocenters in our route.

Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high selectivity for ketones in the presence of the carbamate functional group. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at low temperatures to maximize diastereoselectivity. The approach of the hydride reagent will be sterically influenced by the methyl group at the adjacent C5 position, likely leading to a major diastereomer that must be purified and characterized.

Experimental Protocol 1: Ketone Reduction

  • Dissolve tert-butyl 5-methyl-4-oxoazepane-1-carboxylate (1.0 eq) in anhydrous methanol (0.1 M).

  • Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of acetone, followed by water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired alcohol diastereomer.

Part 2: Activation of the Hydroxyl Group via Tosylation

Direct displacement of a hydroxyl group is unfavorable. Therefore, it must be converted into a better leaving group. Tosylation is a reliable method for this transformation.

Causality: p-Toluenesulfonyl chloride (TsCl) reacts with the alcohol in the presence of a base, like pyridine, to form a tosylate. The tosylate is an excellent leaving group, activating the C4 position for the subsequent nucleophilic substitution with cyanide. Pyridine serves as both the base to neutralize the HCl byproduct and as a catalyst.

Experimental Protocol 2: Hydroxyl Activation

  • Dissolve the purified alcohol from Part 1 (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-cold 1M HCl and extract with diethyl ether (3x).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.

Part 3: Introduction of the Cyano Group

This step involves a classic Sₙ2 reaction to form the crucial carbon-carbon bond for the aminomethyl sidechain.

Causality: Sodium cyanide (NaCN) is used as the nucleophile to displace the tosylate leaving group. A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is chosen to solvate the cation (Na⁺) while leaving the cyanide anion (CN⁻) highly reactive, thus accelerating the Sₙ2 reaction.

Experimental Protocol 3: Nucleophilic Substitution with Cyanide

  • Dissolve the crude tosylate from Part 2 (1.0 eq) in anhydrous DMSO (0.2 M).

  • Add sodium cyanide (NaCN, 1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic extracts thoroughly with brine to remove residual DMSO.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting nitrile by flash column chromatography.

Part 4: Reduction of the Nitrile to the Primary Amine

The nitrile is now reduced to the corresponding primary amine, completing the formation of the aminomethyl sidechain.

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines.[2] Alternatively, catalytic hydrogenation using Raney Nickel or a similar catalyst can be employed, which may be preferable for larger-scale synthesis due to safety and workup considerations.

Experimental Protocol 4: Nitrile Reduction

  • In a flame-dried flask under nitrogen, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cool the suspension to 0 °C.

  • Add a solution of the nitrile from Part 3 (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®, washing with THF.

  • Concentrate the filtrate to yield the crude primary amine, tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate.

Part 5: Final Synthesis of the Target Compound

The final stage involves the protection of the newly formed primary amine with a benzyloxycarbonyl (Cbz) group, followed by the selective removal of the Boc protecting group on the azepane nitrogen.

Causality: The Cbz group is a common amine protecting group, readily introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[3][4] This protection is orthogonal to the Boc group. The final deprotection of the Boc group is achieved under acidic conditions using trifluoroacetic acid (TFA), which leaves the Cbz group intact.

Experimental Protocol 5.1: Cbz Protection

  • Dissolve the crude amine from Part 4 (1.0 eq) in a mixture of THF and water (1:1, 0.1 M).

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution.

  • Cool to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Stir vigorously at room temperature for 4-6 hours.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the dual-protected intermediate.

Experimental Protocol 5.2: N-Boc Deprotection

  • Dissolve the purified product from Protocol 5.1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize residual acid and liberate the free amine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, This compound .

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates must be validated through rigorous analytical characterization.

StepIntermediate/Product NameKey ReagentsTypical Yield (%)Analytical Characterization
1tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylateNaBH₄85-95¹H NMR, ¹³C NMR, MS, IR
2tert-Butyl 4-(tosyloxymethyl)-5-methylazepane-1-carboxylateTsCl, Pyridine90-98 (crude)¹H NMR
3tert-Butyl 4-(cyanomethyl)-5-methylazepane-1-carboxylateNaCN70-85¹H NMR, ¹³C NMR, MS, IR (C≡N stretch)
4tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylateLiAlH₄80-90¹H NMR, MS
5.1tert-Butyl 4-(((benzyloxycarbonyl)amino)methyl)-5-methylazepane-1-carboxylateCbz-Cl, NaHCO₃85-95¹H NMR, ¹³C NMR, MS
5.2This compoundTFA>95¹H NMR, ¹³C NMR, HRMS

Conclusion

This guide has outlined a comprehensive and logically sound synthetic route for the preparation of this compound. By breaking down the synthesis into manageable, well-established chemical transformations, we have provided a reliable framework for researchers. The emphasis on the causality behind procedural choices, from reagent selection to reaction conditions, aims to empower scientists to not only replicate this synthesis but also to adapt it for the creation of novel azepane derivatives. The successful execution of this route provides access to a valuable chemical building block, paving the way for further exploration in drug discovery and development.

References

  • Compounds and compositions thereof. (n.d.). Google Patents.
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  • Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N 4 -Methyltalpinine. (2019). MDPI. Retrieved January 22, 2026, from [Link]

  • An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. (2011). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • A process for the preparation of a (S)(+)-3-(aminomethyl)-5-methylhexanoic acid. (n.d.). Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2016). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. Retrieved January 22, 2026, from [Link]

  • Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin]. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and discovery of 5-piperazinyl-1,2,6,7-tetrahydro-5H-azepino[3,2,1-hi]indol-4-one derivatives: a novel series of mixed dopamine D2/D4 receptor antagonist. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. Retrieved January 22, 2026, from [Link]

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  • Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
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  • Excellent Method for Cbz-protection of Amines. (n.d.). Oxford Academic. Retrieved January 22, 2026, from [Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (n.d.). -ORCA. Retrieved January 22, 2026, from [Link]

  • Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of Boc-protected 4,5-methano-β-proline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of Benzyl ((5-methylazepan-4-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage ‘a potent molecule is not necessarily a successful drug’ has never been more resonant. The journey from a promising hit in a high-throughput screen to a clinically effective therapeutic is paved with challenges, many of which are dictated by the fundamental physicochemical properties of the candidate molecule. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining the bioavailability and therapeutic window of a potential drug. This guide is crafted for researchers, medicinal chemists, and drug development professionals, providing a comprehensive framework for the characterization of Benzyl ((5-methylazepan-4-yl)methyl)carbamate, a novel small molecule with potential therapeutic applications. While specific experimental data for this compound is not yet widely published, this document will serve as a robust methodological guide, empowering researchers to conduct a thorough physicochemical evaluation.

Molecular Overview and Structural Attributes

This compound is a carbamate derivative incorporating a substituted azepane ring. The presence of the benzyl carbamate moiety suggests its potential role as a protected amine or a pharmacologically active functional group. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds. The methyl substitution on the azepane ring introduces a chiral center, indicating that the compound can exist as different stereoisomers, a critical consideration for its biological activity and pharmacokinetic profile.

Table 1: Key Identifiers for this compound

IdentifierValueSource
CAS Number 1823270-12-7[1]
Molecular Formula C₁₆H₂₄N₂O₂[1]
IUPAC Name benzyl N-[(5-methylazepan-4-yl)methyl]carbamate[1]
Molecular Weight 276.38 g/mol Calculated

Predicted Physicochemical Properties: A Starting Point for Characterization

In the absence of comprehensive experimental data, computational tools provide valuable predictions for key physicochemical parameters. These in silico predictions are instrumental in guiding initial experimental design and hypothesis generation.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) 120-140Influences solubility, dissolution rate, and formulation strategies.
Boiling Point (°C) ~450 (at 760 mmHg)Important for purification and stability at high temperatures.
LogP (o/w) 2.5 - 3.5A measure of lipophilicity, impacting permeability, solubility, and metabolism.
Aqueous Solubility Low to moderateCritical for absorption; low solubility can lead to poor bioavailability.
pKa (most basic) 8.5 - 9.5Governs the ionization state at physiological pH, affecting solubility and receptor binding.

Note: The values in this table are estimations derived from computational models and should be experimentally verified.

Synthesis Pathway: A Plausible Synthetic Route

A likely synthetic route to this compound would involve the reaction of (5-methylazepan-4-yl)methanamine with benzyl chloroformate or a similar benzylating agent in the presence of a base. This standard carbamate formation reaction is widely used in medicinal chemistry.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product amine (5-methylazepan-4-yl)methanamine product This compound amine->product 1. benzyl_chloroformate Benzyl Chloroformate benzyl_chloroformate->product 2. base Base (e.g., Triethylamine) base->product solvent Aprotic Solvent (e.g., DCM) solvent->product

Caption: Plausible synthesis of the target compound.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following section provides detailed, field-proven protocols for the experimental determination of the critical physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dried compound.

  • Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting point is reported as this range.

Melting_Point_Workflow start Start powder_sample Powder the Sample start->powder_sample load_capillary Load Capillary Tube powder_sample->load_capillary place_in_apparatus Place in Melting Point Apparatus load_capillary->place_in_apparatus heat_sample Heat Sample (Initial Fast, then Slow) place_in_apparatus->heat_sample observe_melting Observe and Record Melting Range heat_sample->observe_melting end End observe_melting->end pKa_Determination_Workflow start Start dissolve_sample Dissolve Compound in Solvent start->dissolve_sample setup_titration Setup Potentiometric Titrator dissolve_sample->setup_titration titrate Titrate with Standard Acid/Base setup_titration->titrate record_pH Record pH vs. Titrant Volume titrate->record_pH plot_data Plot Titration Curve record_pH->plot_data determine_pKa Determine pKa from Curve plot_data->determine_pKa end End determine_pKa->end

Sources

An Investigational Guide to the Mechanism of Action of Benzyl ((5-methylazepan-4-yl)methyl)carbamate: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical framework for elucidating the mechanism of action of the novel chemical entity, Benzyl ((5-methylazepan-4-yl)methyl)carbamate. Given the absence of published literature on the specific biological activity of this compound, this guide synthesizes established principles from medicinal chemistry and pharmacology related to its core structural motifs—the azepane ring and the carbamate functional group. The objective is to present a logical, evidence-based roadmap for researchers, scientists, and drug development professionals to systematically investigate its therapeutic potential.

Introduction and Structural Rationale

This compound is a synthetic organic compound featuring a substituted seven-membered azepane ring linked to a benzyl carbamate moiety. An initial structural analysis reveals key features that may drive its pharmacological activity.

  • The Azepane Scaffold: The azepane ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its non-planar, flexible conformation allows it to present substituents in a defined three-dimensional space, enabling precise interactions with biological targets.[2] Azepane derivatives have demonstrated a wide spectrum of activities, including inhibition of enzymes like kinases and phosphatases, as well as modulation of central nervous system receptors.[1][2]

  • The Carbamate Group: The carbamate functional group is a crucial structural motif in many therapeutic agents and prodrugs.[3][4] Recognized for its chemical stability and ability to permeate cell membranes, it often serves as a bioisostere for amide bonds.[5] The carbamate's hydrogen bonding capabilities allow it to engage in specific interactions within protein binding pockets.[3][5] Furthermore, carbamates are a well-established class of enzyme inhibitors, most notably of serine hydrolases such as acetylcholinesterase.

  • The Benzyl Moiety: The benzyl group, forming an ester with the carbamic acid, may serve two primary roles. It could be integral to the pharmacophore, participating in hydrophobic or aromatic interactions at the target site. Alternatively, this compound could function as a prodrug. In this scenario, metabolic cleavage of the benzyl ester by enzymes like carboxylesterases would release the active primary carbamic acid or, following decarboxylation, the corresponding amine.[6]

Compound Attribute Structural Detail CAS Number Molecular Formula IUPAC Name
Chemical IdentityThis compound1823270-12-7C16H24N2O2benzyl N-[(5-methylazepan-4-yl)methyl]carbamate[7]

Hypothesized Mechanisms of Action & Biological Targets

Based on the structural components, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses provide a foundation for a structured experimental investigation.

Hypothesis 1: Inhibition of Serine Hydrolases (e.g., Acetylcholinesterase)

The carbamate moiety is a classic "warhead" for the inhibition of serine hydrolases. The mechanism involves the carbamoylation of the active site serine residue, forming a covalent adduct that is more stable to hydrolysis than the corresponding acetylated intermediate, leading to prolonged enzyme inhibition.

Hypothesis 2: Kinase or Phosphatase Inhibition

The azepane scaffold is present in known inhibitors of protein kinases and phosphatases.[2] The compound could act as an ATP-competitive or allosteric inhibitor, with the substituted azepane ring orienting the molecule for optimal binding in the kinase hinge region or a regulatory pocket.

Hypothesis 3: G-Protein Coupled Receptor (GPCR) Modulation

Many neurologically active drugs containing cyclic amine structures, such as azepanes, target GPCRs.[8] this compound may function as an agonist or antagonist at aminergic GPCRs (e.g., dopamine, serotonin, or adrenergic receptors). A structurally related compound, Benzyl N-methylcarbamate, has been described as an adrenergic receptor agonist.[9]

The following diagram illustrates these potential pathways, which are not mutually exclusive.

Hypothesized_MoA cluster_direct Direct Target Interaction cluster_prodrug Prodrug Activation cluster_downstream Downstream Cellular Effect Compound This compound SerineHydrolase Serine Hydrolase (e.g., AChE) Compound->SerineHydrolase Covalent Inhibition Kinase Protein Kinase Compound->Kinase Competitive/Allosteric Inhibition GPCR GPCR Compound->GPCR Agonism/Antagonism Metabolism Metabolic Cleavage (Esterases) Compound->Metabolism PathwayModulation Signaling Pathway Modulation SerineHydrolase->PathwayModulation Kinase->PathwayModulation GPCR->PathwayModulation ActiveMetabolite Active Metabolite (Azepane Methylamine) Metabolism->ActiveMetabolite ActiveMetabolite->Kinase Target Interaction ActiveMetabolite->GPCR Target Interaction CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) PathwayModulation->CellularResponse

Caption: Hypothesized mechanisms of action for the title compound.

An Experimental Roadmap for Mechanism of Action Deconvolution

A multi-pronged approach is required to systematically test the proposed hypotheses. The following experimental workflow is designed to first identify the biological target and then characterize the molecular and cellular consequences of the drug-target interaction.

Experimental_Workflow Phase1 Phase 1: Target Identification Phase2 Phase 2: Biophysical & Biochemical Characterization PhenotypicScreening Phenotypic Screening (e.g., Cell Viability) AffinityChromatography Affinity Chromatography-Mass Spectrometry PhenotypicScreening->AffinityChromatography Identifies Cellular Context TargetValidation Target Validation (e.g., siRNA, CRISPR) AffinityChromatography->TargetValidation Identifies Candidate Proteins BindingAssay Binding Assays (SPR, ITC) TargetValidation->BindingAssay Confirms Direct Target Phase3 Phase 3: Cellular & In Vivo Validation EnzymeKinetics Enzyme Kinetic Assays BindingAssay->EnzymeKinetics Quantifies Affinity & Kinetics CellBasedAssay Cell-Based Pathway Assays (e.g., Reporter Genes, Western Blot) BindingAssay->CellBasedAssay Links Target to Cellular Effect StructuralBiology Structural Biology (X-ray, Cryo-EM) EnzymeKinetics->StructuralBiology Determines Binding Mode InVivoModel In Vivo Efficacy & PK/PD Models CellBasedAssay->InVivoModel Translates to In Vivo Setting

Caption: A phased experimental workflow for MoA elucidation.

Phase 1: Unbiased Target Identification

The initial step is to identify the direct molecular target(s) without preconceived bias.

Protocol: Affinity Chromatography followed by Mass Spectrometry (AC-MS)

This protocol aims to isolate binding partners of this compound from a complex biological lysate.

  • Probe Synthesis: Synthesize a derivative of the parent compound featuring a linker (e.g., a short polyethylene glycol chain) terminating in a reactive handle (e.g., an alkyne or azide for click chemistry, or a biotin tag). It is critical to first validate that this new derivative retains the biological activity of the parent compound in a relevant phenotypic assay (e.g., cancer cell cytotoxicity).

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads, via the reactive handle.

  • Lysate Incubation: Incubate the immobilized probe with a relevant cell or tissue lysate. A control experiment using beads without the probe (or with a structurally similar but inactive compound) must be run in parallel.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of the original, non-immobilized compound or by using denaturing conditions (e.g., SDS-PAGE sample buffer).

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the experimental sample compared to the control. These are the high-confidence binding candidates.

Phase 2: Target Validation and Biophysical Characterization

Once candidate targets are identified, their direct interaction with the compound must be validated and quantified.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free measurement of binding affinity (KD) and kinetics (kon and koff rates).

  • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip surface.

  • Analyte Injection: Flow a series of increasing concentrations of this compound over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of analyte bound to the immobilized protein. This generates association and dissociation curves.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon). A low KD value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.

Phase 3: Cellular Mechanism of Action

With a validated target, the next step is to confirm that the compound modulates the target's activity in a cellular context and produces a downstream effect.

Protocol: Western Blot for Phospho-Protein Signaling

If the validated target is a kinase or phosphatase, this protocol assesses the compound's effect on the phosphorylation state of a known substrate.

  • Cell Treatment: Culture a relevant cell line and treat with a dose-range of this compound for a defined period. Include a vehicle control (e.g., DMSO).

  • Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-AKT). Subsequently, probe with a primary antibody for the total amount of the substrate protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities. A dose-dependent decrease (for a kinase inhibitor) or increase (for a phosphatase inhibitor) in the ratio of phosphorylated to total substrate confirms target engagement and modulation in cells.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the deconvolution of the mechanism of action for this compound. By leveraging the known pharmacology of its constituent azepane and carbamate motifs, we have established a set of testable hypotheses. The proposed experimental workflow, from unbiased target identification to cellular validation, provides a clear path forward. Successful execution of this plan will not only elucidate the molecular mechanism of this specific compound but will also pave the way for its potential development as a novel therapeutic agent.

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A Comprehensive Guide to the Structural Elucidation and Confirmation of Novel Small Molecules: A Case Study of CAS 1823270-12-7

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the precise identification of a novel small molecule's structure is a critical milestone. This guide provides an in-depth, technical exploration of the multi-faceted process of structure elucidation, using the hypothetical novel compound CAS 1823270-12-7 as a case in point. By integrating advanced analytical techniques with a logical, self-validating workflow, we will navigate the path from an unknown substance to a fully characterized chemical entity.

Part 1: Initial Characterization and Purity Assessment

1.1. Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is the workhorse for purity analysis of non-volatile small molecules. For volatile compounds, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the preferred method.

Experimental Protocol: HPLC-DAD Purity Assessment

  • Sample Preparation: Prepare a stock solution of CAS 1823270-12-7 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Perform serial dilutions to obtain working solutions of varying concentrations.

  • Instrumentation: Utilize a reverse-phase C18 column with a gradient elution method. A typical mobile phase system would be water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Detection: Monitor the elution profile at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) using the DAD.

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the main component. A purity level of >95% is generally considered acceptable for proceeding with structural elucidation.

1.2. Preliminary Spectroscopic Analysis

  • UV-Vis Spectroscopy: Provides initial information about the presence of chromophores, such as aromatic rings or conjugated systems.

  • Infrared (IR) Spectroscopy: Offers insights into the functional groups present in the molecule (e.g., C=O, O-H, N-H, C≡N).

Part 2: Molecular Formula Determination with High-Resolution Mass Spectrometry (HRMS)

The cornerstone of structure elucidation is the unambiguous determination of the molecular formula.[1][2][3] High-resolution mass spectrometry provides the necessary mass accuracy to achieve this.[2][3]

2.1. The Causality behind Ionization Technique Selection

The choice of ionization technique is critical for obtaining a clear molecular ion peak.[1]

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-.[2]

  • Electron Ionization (EI): A hard ionization technique that can cause extensive fragmentation, often making the molecular ion peak weak or absent.[1] However, the resulting fragmentation pattern can provide valuable structural clues.[1]

Experimental Protocol: HRMS via ESI-QTOF

  • Sample Preparation: Prepare a dilute solution of CAS 1823270-12-7 (approximately 10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: Infuse the sample directly into a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an ESI source.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis:

    • Identify the monoisotopic mass of the molecular ion.

    • Utilize the instrument's software to generate a list of possible elemental compositions based on the accurate mass measurement (typically within 5 ppm).

    • Analyze the isotopic pattern to further refine the elemental composition. For instance, the presence of chlorine or bromine atoms will result in characteristic isotopic distributions.[4]

Table 1: Hypothetical HRMS Data for CAS 1823270-12-7

IonMeasured m/zCalculated m/zMass Error (ppm)Proposed Formula
[M+H]+354.1825354.18211.1C20H24N3O3
[M+Na]+376.1644376.16401.1C20H23N3NaO3

Part 3: 2D Structure Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity of a molecule.[5][6][7] A combination of one- and two-dimensional NMR experiments is employed to piece together the molecular puzzle.[1][8]

3.1. The NMR Experiment Arsenal

  • 1H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

  • 13C NMR: Reveals the number of different types of carbon atoms in the molecule.[8]

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups.

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, and sometimes four bonds away.[9] This is crucial for connecting different molecular fragments.[9]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of CAS 1823270-12-7 in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire a standard suite of 1D and 2D NMR spectra.

Diagram 1: General Workflow for NMR-based Structure Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR 1H NMR COSY COSY 1H_NMR->COSY Proton-Proton Connectivity HSQC HSQC 1H_NMR->HSQC Direct C-H Attachment HMBC HMBC 1H_NMR->HMBC Long-Range C-H Connectivity 13C_NMR 13C NMR 13C_NMR->HSQC 13C_NMR->HMBC DEPT DEPT Structure_Fragments Assemble Structural Fragments COSY->Structure_Fragments HSQC->Structure_Fragments HMBC->Structure_Fragments Final_Structure Propose 2D Structure Structure_Fragments->Final_Structure

Caption: A logical workflow for piecing together a molecule's 2D structure using a suite of NMR experiments.

Part 4: Stereochemical Analysis

Once the 2D structure is established, the next challenge is to determine the three-dimensional arrangement of atoms, or stereochemistry.

4.1. Relative Stereochemistry with NOESY/ROESY

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of their bonding connectivity.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but is more effective for medium-sized molecules.

4.2. Absolute Stereochemistry with Single-Crystal X-ray Crystallography

For crystalline compounds, single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of chiral centers.[10][11][12] This technique provides an unambiguous three-dimensional map of the molecule.[10]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of CAS 1823270-12-7 of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. The Flack parameter is a key indicator for determining the absolute stereochemistry.

Part 5: Structure Confirmation and Validation

The final step is to confirm the proposed structure through independent means.

5.1. Comparison with Theoretical Data

Computational chemistry can be used to predict NMR chemical shifts for the proposed structure. A good correlation between the experimental and predicted data provides strong support for the structural assignment.

5.2. Chemical Synthesis

The most definitive confirmation of a structure is through its unambiguous chemical synthesis.[13][14] If the synthetic compound has identical spectroscopic and chromatographic properties to the isolated compound, the structure is considered proven.

Diagram 2: Overall Strategy for Novel Compound Structure Elucidation

G Start Unknown Compound (CAS 1823270-12-7) Purity Purity Assessment (HPLC, GC) Start->Purity HRMS Molecular Formula (HRMS) Purity->HRMS NMR_Suite 2D Structure Elucidation (1D & 2D NMR) HRMS->NMR_Suite Stereochem Stereochemical Analysis (NOESY, X-ray) NMR_Suite->Stereochem Confirmation Structure Confirmation (Synthesis, Computational) Stereochem->Confirmation End Confirmed Structure Confirmation->End

Caption: A comprehensive, step-by-step workflow for the structural elucidation of a novel small molecule.

Part 6: Data Consolidation and Reporting

A thorough and well-documented report is essential for communicating the findings. This should include all experimental details, raw and processed data, and a clear rationale for the structural assignment. By following a rigorous and multi-faceted approach, researchers can confidently elucidate and confirm the structures of novel small molecules, paving the way for further investigation into their biological activities and potential as therapeutic agents.

References

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A Strategic Guide to Unveiling the Biological Potential of Benzyl ((5-methylazepan-4-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, Benzyl ((5-methylazepan-4-yl)methyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, logic-driven approach to elucidate the compound's pharmacological profile. By integrating computational prediction with robust in vitro and cell-based assays, this guide serves as a roadmap for efficient and insightful preclinical investigation.

Introduction: Deconstructing the Molecule for Targeted Inquiry

This compound is a synthetic small molecule of unknown biological activity. A rational screening strategy begins with a structural analysis to inform initial hypotheses about its potential targets. The molecule comprises three key moieties:

  • A Benzyl Carbamate Group: Carbamates are a well-established class of compounds with a history of diverse biological activities. They are notably recognized as "privileged structures" in medicinal chemistry due to their ability to act as mimics of peptide bonds and their involvement in hydrogen bonding. A critical consideration is their potential role as enzyme inhibitors, particularly serine hydrolases like acetylcholinesterase, where they can form a covalent carbamoyl-enzyme intermediate.[1][2][3]

  • An Azepane Ring: This seven-membered saturated heterocyclic amine is a common scaffold in centrally active pharmaceuticals. The azepane core has been incorporated into ligands targeting a range of receptors and transporters in the central nervous system (CNS), including dopamine and serotonin receptors.[4][5]

  • A Methylated, Substituted Core: The specific substitution pattern on the azepane ring will influence the molecule's three-dimensional conformation and its potential interactions with biological targets.

Given these structural features, a primary hypothesis is that this compound may exhibit activity as an enzyme inhibitor or as a modulator of CNS receptors. This guide will detail a screening cascade designed to test these hypotheses and explore a broader range of potential biological activities.

Tier 1: In Silico Profiling - A Predictive First Step

Before embarking on resource-intensive wet lab experiments, a computational or in silico assessment can provide valuable predictions about the compound's potential biological targets and liabilities.[6][7][8] This initial step helps to prioritize and refine the subsequent experimental strategy.

Causality Behind In Silico Tool Selection

The choice of computational tools is critical for generating meaningful predictions. A combination of ligand-based and structure-based approaches is recommended to provide a more comprehensive profile. Ligand-based methods compare the novel molecule to databases of compounds with known activities, while structure-based methods, if a target is hypothesized, can predict binding affinity and mode.

Recommended In Silico Workflow

Caption: In Silico Prediction Workflow.

Data Interpretation and Hypothesis Refinement

The output of these computational tools should be treated as a set of hypotheses, not definitive results. For example, if multiple predictive models suggest an affinity for a specific kinase, this would strongly justify including a kinase inhibition assay in the primary screen.[9] Conversely, predictions of poor drug-likeness or high potential for toxicity can inform early decisions about the compound's future development.

Tier 2: Primary In Vitro Screening - Broad Interrogation of Biological Space

The insights gained from the in silico analysis will guide the design of a broad-based in vitro screening campaign.[10][11] The goal of this tier is to identify initial "hits" by testing the compound against a diverse panel of biologically relevant targets in a high-throughput or semi-high-throughput format.[12][13]

Rationale for Target Class Selection

Based on the structural motifs of this compound, the following target classes are recommended for the primary screen:

  • Enzyme Panels: With a focus on hydrolases, particularly cholinesterases, due to the carbamate moiety.[14][15] A broad kinase panel is also warranted as kinases are a major class of druggable targets.[16][17]

  • GPCR Panels: A screen against a panel of G-protein coupled receptors, especially those prevalent in the CNS (e.g., serotonergic, dopaminergic, adrenergic receptors), is justified by the azepane scaffold.[4]

  • Ion Channel Panels: To assess for any effects on key ion channels, which can be important for both therapeutic activity and potential cardiotoxicity.

Experimental Protocol: Kinase Inhibition Assay (Example)

This protocol describes a generic, luminescence-based kinase assay, which is readily adaptable for high-throughput screening.[18]

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher concentration of ATP, leading to a stronger luminescent signal.[18][19]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

  • Assay Plate Preparation: In a 384-well white, opaque assay plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Kinase Reaction:

    • Add 2 µL of the kinase of interest (e.g., GSK3β) diluted in kinase buffer.

    • Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), which should be within the linear range of the enzyme reaction.

  • Detection:

    • Add 5 µL of a commercial ATP detection reagent (e.g., ADP-Glo™). This reagent stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of a kinase detection reagent that converts ADP to ATP and contains luciferase/luciferin.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and a positive control inhibitor (100% inhibition).

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionExample Value
IC50 Concentration of inhibitor required for 50% inhibition1.5 µM
Hill Slope Steepness of the dose-response curve1.2
Max Inhibition Maximum percentage of inhibition achieved98%
Min Inhibition Minimum percentage of inhibition observed2%

Tier 3: Secondary and Cell-Based Assays - Validating and Characterizing Hits

Compounds that demonstrate significant activity in the primary screen ("hits") will be advanced to secondary and cell-based assays. The objectives of this tier are to confirm the primary activity, determine the mechanism of action, and assess the compound's effects in a more physiologically relevant context.[20][21][22][23][24]

Orthogonal Assays for Hit Confirmation

It is crucial to confirm hits using an assay with a different detection modality to rule out assay artifacts. For example, if a hit is identified in a luminescence-based kinase assay, it should be re-tested in a fluorescence polarization or radiometric assay.

Cell-Based Assay Workflow

Caption: Cell-Based Assay Workflow.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (MTT)

This protocol provides a standard method for assessing the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is soluble and can be quantified by spectrophotometry. A decrease in signal indicates a reduction in cell viability.

Step-by-Step Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line if anticancer activity is suspected) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle controls and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells (100% viability).

  • Plot the percent viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

ParameterDescriptionExample Value
GI50/CC50 Concentration for 50% growth inhibition/cytotoxicity25 µM
Max Effect Maximum reduction in cell viability85%
Assay Window Signal-to-background ratio>10

Data Analysis and Hit Triage

A systematic approach to data analysis and hit triage is essential for making informed decisions about which compounds to advance.[25][26][27]

Key Considerations for Hit Prioritization:

  • Potency: The IC50, EC50, or GI50 value.

  • Selectivity: The activity of the compound against the primary target versus other targets.

  • Mechanism of Action: Evidence of target engagement and modulation of the relevant signaling pathway.

  • Cellular Activity: The compound's activity in a cellular context.

  • Structure-Activity Relationship (SAR): If analogs are available, initial SAR trends can be established.

  • Developability: Favorable in silico predicted ADMET properties.

Conclusion

The biological activity screening of a novel compound like this compound is a multi-faceted endeavor that requires a logical and iterative approach. By beginning with computational predictions to guide experimental design, followed by a tiered screening cascade of increasing biological complexity, researchers can efficiently and effectively characterize the compound's pharmacological profile. This systematic process maximizes the potential for discovering novel biological activities while minimizing the expenditure of resources on unpromising candidates. The ultimate goal is the identification of a lead compound with a well-defined mechanism of action and a promising therapeutic window, paving the way for further preclinical and clinical development.

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Spectral Data Analysis of Benzyl ((5-methylazepan-4-yl)methyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the predicted spectral data for Benzyl ((5-methylazepan-4-yl)methyl)carbamate, a molecule of interest in contemporary drug discovery and development. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, outlining the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics of the compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures, ensuring a high degree of scientific integrity and practical utility.

Introduction

The precise structural elucidation of novel chemical entities is a cornerstone of modern pharmaceutical research. Spectroscopic techniques such as NMR, MS, and IR provide invaluable insights into the molecular architecture, connectivity, and functional group composition of a compound. This compound, with its combination of a flexible azepane ring, a chiral center, and a carbamate linkage to a benzyl group, presents a rich subject for spectroscopic analysis. Understanding its spectral signature is crucial for confirming its identity, assessing its purity, and studying its interactions in biological systems. This guide offers a detailed, predictive breakdown of its ¹H NMR, ¹³C NMR, Mass, and IR spectra, coupled with robust experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the analysis of its constituent fragments: the benzyl carbamate moiety and the substituted azepane ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.25-7.40multiplet5H
Benzyl CH₂5.10singlet2H
Carbamate NH4.80-5.20broad singlet1H
Azepane Ring Protons1.20-3.20multiplet11H
Methyl (CH₃)0.90doublet3H
Carbamate Methylene (CH₂)3.00-3.20multiplet2H

Expert Interpretation of ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to exhibit distinct regions corresponding to the different chemical environments of the protons.

  • Aromatic Region (7.25-7.40 ppm): The five protons of the phenyl ring of the benzyl group will appear as a complex multiplet in this downfield region.[1]

  • Benzyl Methylene (5.10 ppm): The two protons of the CH₂ group attached to the oxygen of the carbamate and the phenyl ring are chemically equivalent and will likely appear as a sharp singlet.

  • Carbamate NH (4.80-5.20 ppm): The proton on the carbamate nitrogen is expected to be a broad singlet. Its chemical shift can be concentration-dependent and may exchange with D₂O.[2]

  • Azepane Ring and Adjoining Methylene Protons (1.20-3.20 ppm): The protons on the seven-membered azepane ring and the methylene group connecting it to the carbamate will be in a complex, overlapping multiplet region. The diastereotopic nature of many of these protons, due to the chiral center at C5, will lead to complex splitting patterns. Protons on carbons adjacent to the nitrogen atom will be shifted further downfield (closer to 3.0-3.2 ppm).[1][2]

  • Methyl Group (0.90 ppm): The three protons of the methyl group at the C5 position of the azepane ring will likely appear as a doublet, being split by the adjacent methine proton.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)156-158
Aromatic (C₆H₅)127-137
Benzyl CH₂66-68
Azepane Ring Carbons25-60
Methyl (CH₃)15-20
Carbamate Methylene (CH₂)40-45

Expert Interpretation of ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

  • Carbonyl Carbon (156-158 ppm): The carbamate carbonyl carbon is expected to resonate in this characteristic downfield region.[3][4]

  • Aromatic Carbons (127-137 ppm): The six carbons of the phenyl ring will give rise to several signals in this range. The ipso-carbon (attached to the CH₂O group) will be at the downfield end of this range.

  • Benzyl Methylene Carbon (66-68 ppm): The carbon of the benzylic CH₂ group will appear in this region, influenced by the adjacent oxygen atom.[3]

  • Azepane Ring Carbons (25-60 ppm): The carbons of the azepane ring will have chemical shifts typical for aliphatic amines, with those closer to the nitrogen atom appearing at the lower field end of this range (around 45-60 ppm).[2]

  • Carbamate Methylene Carbon (40-45 ppm): The CH₂ carbon linking the azepane ring to the carbamate nitrogen will be found in this region.

  • Methyl Carbon (15-20 ppm): The methyl group's carbon will be found in the upfield aliphatic region.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the desired resolution of exchangeable proton signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • A 45° pulse angle with a 4-second acquisition time and no relaxation delay is a good starting point for routine spectra.[5] For quantitative analysis, a longer relaxation delay (5x the longest T1) and a 90° pulse angle are necessary.

    • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

    • A typical experiment might involve a 30° pulse angle, a 1-2 second relaxation delay, and several hundred to a few thousand scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR spectral acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is critical for determining the molecular weight and deducing the molecular formula and structure.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for Key Fragments of this compound

Fragment IonPredicted m/zInterpretation
[M+H]⁺277.19Protonated molecular ion
[M]⁺˙276.18Molecular ion (less common in ESI)
C₈H₉O₂N⁺151.06Benzyl carbamate fragment
C₇H₇⁺91.05Tropylium ion (from benzyl group)
C₈H₁₈N⁺128.14(5-methylazepan-4-yl)methyl fragment

Expert Interpretation of Mass Spectrum:

For a molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion.

  • Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 277.19. The presence of two nitrogen atoms means the nominal molecular weight is even, and thus the [M+H]⁺ ion will have an odd m/z value, consistent with the nitrogen rule.[7]

  • Fragmentation Pattern: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns.

    • Cleavage of the carbamate bond is a likely fragmentation pathway. This could lead to the formation of a benzyl carbamate fragment or a fragment corresponding to the protonated (5-methylazepan-4-yl)methylamine.

    • A prominent peak at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺), is a hallmark of benzyl-containing compounds.[8]

    • Alpha-cleavage adjacent to the nitrogen atom within the azepane ring is also a common fragmentation pathway for cyclic amines, leading to ring-opened fragments.[7][9] A characteristic fragmentation of carbamates is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da), although this is more common for N-methyl carbamates, a similar loss of benzyl isocyanate could be considered.[10]

Experimental Protocol for Mass Spectrometry

The following is a general procedure for obtaining an ESI mass spectrum.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to the solvent to promote protonation or deprotonation, respectively.

  • Instrument Setup:

    • Use an electrospray ionization mass spectrometer (e.g., a quadrupole, ion trap, or time-of-flight instrument).

    • Calibrate the instrument using a known standard to ensure mass accuracy.

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[11]

    • Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas flow, and source temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).[11]

  • Tandem MS (MS/MS) Acquisition (for fragmentation analysis):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation.[12]

    • Acquire the product ion spectrum to identify the fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain structural information.

Diagram: Mass Spectrometry Experimental Workflow

Caption: Workflow for ESI-MS and MS/MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared Spectroscopy Data

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Frequency (cm⁻¹)Intensity
N-H Stretch (carbamate)3300-3400Medium
C-H Stretch (aromatic)3030-3100Medium
C-H Stretch (aliphatic)2850-2960Strong
C=O Stretch (carbamate)1690-1710Strong
N-H Bend (carbamate)1510-1540Medium
C=C Stretch (aromatic)1450-1600Medium
C-N Stretch1230-1280Medium
C-O Stretch (ester)1040-1090Strong

Expert Interpretation of IR Spectrum:

The IR spectrum will provide clear evidence for the key functional groups in this compound.

  • N-H and C-H Stretching Region: A medium intensity peak around 3300-3400 cm⁻¹ will be indicative of the N-H stretch of the secondary carbamate.[13][14] This will be accompanied by sharp peaks above 3000 cm⁻¹ for the aromatic C-H stretches and strong absorptions below 3000 cm⁻¹ for the aliphatic C-H stretches.

  • Carbonyl Region: A very strong and sharp absorption band in the region of 1690-1710 cm⁻¹ is the most characteristic signal and corresponds to the C=O stretching vibration of the carbamate group. The exact position can be influenced by hydrogen bonding.[15]

  • Fingerprint Region: The region below 1600 cm⁻¹ will contain a wealth of information.

    • The N-H bending vibration of the carbamate should appear around 1510-1540 cm⁻¹.

    • Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

    • Strong absorptions corresponding to the C-O stretching of the ester part of the carbamate and the C-N stretching of the amine and carbamate functionalities will be present in the 1000-1300 cm⁻¹ region.[13]

Experimental Protocol for Infrared Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

Methodology:

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

    • Ensure the ATR crystal is clean before use.[16]

  • Background Spectrum:

    • With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

    • If the sample is a solid, use the pressure clamp to press the sample firmly against the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.[16]

Diagram: ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR spectral acquisition.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectral data for this compound. By dissecting the molecule into its primary functional components and drawing upon established spectroscopic principles, we have constructed a comprehensive spectral profile that can guide researchers in the identification and characterization of this compound. The inclusion of detailed, field-proven experimental protocols offers a clear path for the empirical validation of these predictions. This integrated approach of prediction and procedural guidance is intended to accelerate research and development efforts involving this and structurally related molecules.

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Unlocking the Therapeutic Promise of Benzyl ((5-methylazepan-4-yl)methyl)carbamate: A-Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Benzyl ((5-methylazepan-4-yl)methyl)carbamate is a novel chemical entity with a structure suggestive of diverse pharmacological potential, owing to its constituent carbamate and azepane moieties.[1][2] This technical guide provides a comprehensive, hypothesis-driven framework for the identification and validation of its therapeutic targets. In the absence of direct biological data for this specific molecule, we leverage a deep understanding of the known pharmacology of carbamate and azepane derivatives to propose a rational, multi-pronged approach to drug discovery. This document outlines a series of in silico, biochemical, and cell-based assays designed to elucidate the mechanism of action and unlock the therapeutic potential of this promising compound.

Introduction: Deconstructing this compound

The carbamate group is a key structural motif in numerous FDA-approved drugs and is recognized for its role in drug-target interactions and its ability to enhance the biological activity of parent molecules.[3] Carbamates are integral to drugs for a wide range of diseases, including cancer, epilepsy, and Alzheimer's disease.[1][3] The azepane ring, a seven-membered nitrogen-containing heterocycle, is another privileged scaffold in medicinal chemistry, found in over 20 FDA-approved drugs.[2] Azepane derivatives have demonstrated a variety of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[2]

The unique combination of these two pharmacophores in this compound suggests a high probability of biological activity. The benzyl group further adds to the molecule's potential for diverse interactions with biological targets.

Hypothesis-Driven Target Identification Strategy

Given the pharmacological precedents of its core structures, we hypothesize that this compound may interact with one or more of the following target classes:

  • Cholinesterases (AChE and BChE): The carbamate moiety is a classic pharmacophore for cholinesterase inhibitors.[1]

  • Ion Channels (e.g., sodium or calcium channels): Both carbamate and azepane derivatives have been shown to modulate ion channel activity, particularly in the context of epilepsy and other neurological disorders.[1]

  • G-Protein Coupled Receptors (GPCRs): The structural complexity of the molecule makes it a candidate for interacting with the diverse family of GPCRs.

  • Kinases: The azepane ring is present in some kinase inhibitors, suggesting this as a potential target class.[4]

  • Proteases: Carbamates can act as protease inhibitors, a mechanism relevant in various diseases, including viral infections and cancer.[1]

To systematically investigate these hypotheses, a multi-step approach is proposed, beginning with computational methods and progressing to experimental validation.

In Silico Target Prediction: A First-Pass Analysis

In silico methods provide a time- and cost-effective approach to prioritize experimental efforts by predicting potential protein targets based on the chemical structure of the ligand.[5][6]

3.1. Ligand-Based Virtual Screening

This approach is founded on the principle that structurally similar molecules are likely to have similar biological activities.[7]

Experimental Protocol:

  • Database Selection: Utilize chemical databases such as ChEMBL, PubChem, and DrugBank to identify compounds structurally similar to this compound.

  • Similarity Search: Employ Tanimoto coefficient-based similarity searches using 2D fingerprints (e.g., Morgan fingerprints) to rank compounds by structural similarity.

  • Target Annotation Analysis: Analyze the known biological targets of the top-ranking similar compounds to identify over-represented protein families.

  • Hypothesis Refinement: Based on the analysis, refine the initial hypotheses regarding the most probable target classes for the compound of interest.

3.2. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and potential interactions.[8]

Experimental Protocol:

  • Target Structure Preparation: Obtain high-resolution 3D structures of the hypothesized protein targets (e.g., AChE, various ion channels, GPCRs, kinases) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atom types and charges.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the active site or allosteric sites of the prepared target proteins.

  • Binding Energy Calculation and Pose Analysis: Calculate the binding free energy for the most favorable docking poses and visually inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the binding mode.

Hypothesized Target Class Rationale Example PDB IDs for Docking
CholinesterasesCarbamate moiety is a known pharmacophore.[1]1EVE (AChE), 6QAA (BChE)
Voltage-Gated Sodium ChannelsCarbamate derivatives have shown anticonvulsant activity.[1]6A95 (Nav1.7)
Protein KinasesAzepane derivatives have been identified as kinase inhibitors.[4]1Y9I (CDK2), 3K5V (ABL1)
Cysteine ProteasesCarbamates can act as protease inhibitors.[1]6W9C (Mpro of SARS-CoV-2)

Table 1: Prioritized Target Classes for Initial In Silico Screening

in_silico_workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach Compound This compound Database Chemical Databases (ChEMBL, PubChem) Compound->Database Docking Molecular Docking Compound->Docking Similarity Similarity Search Database->Similarity Target_List_L Prioritized Target List Similarity->Target_List_L Experimental_Validation Experimental Validation Target_List_L->Experimental_Validation PDB Protein Data Bank PDB->Docking Target_List_S Prioritized Target List Docking->Target_List_S Target_List_S->Experimental_Validation

Figure 1: In Silico Target Identification Workflow.

Experimental Target Identification and Validation

Following the in silico predictions, experimental validation is crucial to confirm the identified targets and elucidate the compound's mechanism of action.[9]

4.1. Affinity-Based Methods

These methods rely on the direct interaction between the compound and its protein targets.[10]

4.1.1. Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique involves immobilizing the compound on a solid support to "fish" for its binding partners from a cell lysate.

Experimental Protocol:

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control bead with no ligand should also be prepared.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Chromatography: Incubate the cell lysate with the affinity and control beads. After incubation, wash the beads extensively to remove non-specific binders.

  • Elution: Elute the specifically bound proteins from the affinity beads.

  • Protein Identification by Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the affinity beads to those from the control beads to identify specific binders.

4.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[10]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).

  • Heating: Heat the treated cells at a range of temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation In_Silico In Silico Predictions AC_MS Affinity Chromatography- Mass Spectrometry In_Silico->AC_MS CETSA_ID CETSA with Proteomics In_Silico->CETSA_ID Enzymatic_Assays Enzymatic Assays AC_MS->Enzymatic_Assays Binding_Assays Binding Assays (SPR, ITC) CETSA_ID->Binding_Assays Cell_Based_Assays Cell-Based Functional Assays Enzymatic_Assays->Cell_Based_Assays Binding_Assays->Cell_Based_Assays

Figure 2: Experimental Target Identification and Validation Workflow.

Concluding Remarks and Future Directions

The structured approach outlined in this guide provides a robust framework for elucidating the therapeutic targets of this compound. By integrating computational predictions with rigorous experimental validation, researchers can efficiently navigate the complexities of target identification. The insights gained from these studies will be instrumental in guiding the future development of this compound as a potential therapeutic agent. Subsequent research should focus on lead optimization, in vivo efficacy studies, and preclinical safety assessment to fully realize its therapeutic promise.

References
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A Technical Guide to the Discovery and Synthesis of Novel Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Appeal of the Seven-Membered Ring

The azepane scaffold, a seven-membered saturated heterocycle containing a single nitrogen atom, represents a fascinating and enduring area of exploration in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility offer a unique chemical space for the design of novel therapeutic agents that can effectively interact with complex biological targets.[1][2] Unlike its smaller five- and six-membered counterparts, the pyrrolidine and piperidine rings, which are widespread in medicinal chemistry, the azepane moiety remains a less explored yet highly promising frontier.[3] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the core principles and practical methodologies for the discovery and synthesis of novel azepane derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and explore the ever-expanding therapeutic landscape of this versatile scaffold.

I. Strategic Approaches to the Azepane Core: A Synthetic Overview

The construction of the azepane ring system presents a unique set of challenges and opportunities for the synthetic chemist. The choice of synthetic strategy is paramount and is often dictated by the desired substitution pattern, stereochemistry, and overall complexity of the target molecule. This section will explore several key synthetic methodologies, providing both mechanistic insights and practical, field-proven protocols.

Ring Expansion Strategies: Building from Smaller Scaffolds

A common and powerful approach to azepane synthesis involves the expansion of more readily available five- or six-membered ring systems. This strategy leverages the well-established chemistry of smaller rings to construct the seven-membered core.

The Beckmann rearrangement is a cornerstone of organic synthesis and provides a reliable method for the conversion of cyclohexanone oximes to ε-caprolactams, the fundamental building block of the azepane core. The reaction is typically catalyzed by acid and proceeds through the formation of a nitrilium ion intermediate.

Mechanistic Insights:

The mechanism of the Beckmann rearrangement involves the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom. This concerted migration and departure of a water molecule leads to the formation of a nitrilium ion, which is subsequently attacked by water to yield the corresponding lactam after tautomerization.

Experimental Protocol: Synthesis of a Substituted Caprolactam via Beckmann Rearrangement

This protocol describes a general procedure for the synthesis of a substituted caprolactam from a corresponding substituted cyclohexanone oxime.

Materials:

  • Substituted cyclohexanone oxime (1.0 eq)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or appropriate solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substituted cyclohexanone oxime in the chosen solvent, cautiously add the acid catalyst at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice and neutralizing with saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired substituted caprolactam.

Diagram: Beckmann Rearrangement Mechanism

Beckmann_Rearrangement cluster_0 Step 1: Protonation cluster_1 Step 2: Rearrangement & H2O departure cluster_2 Step 3: Nucleophilic attack by H2O cluster_3 Step 4: Tautomerization Oxime R-C(=N-OH)-R' H+ H+ Oxime->H+ Protonated_Oxime R-C(=N-OH2+)-R' H+->Protonated_Oxime Nitrilium_Ion R-C#N+-R' Protonated_Oxime->Nitrilium_Ion Concerted migration of R' H2O H2O Protonated_Oxime->H2O Iminol R-C(OH)=N-R' Nitrilium_Ion->Iminol + H2O Lactam R-C(=O)-NH-R' Iminol->Lactam Tautomerization

Caption: Mechanism of the Beckmann Rearrangement.

Ring-Closing Metathesis (RCM): Forging the Seven-Membered Ring

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including azepanes.[4] This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, allows for the formation of a new double bond within a molecule, leading to cyclization.

Causality in Experimental Design:

The success of an RCM reaction is highly dependent on several factors. The choice of catalyst is critical, with second and third-generation Grubbs' catalysts often offering higher activity and broader functional group tolerance. The concentration of the substrate is also a key parameter; dilute conditions are typically employed to favor the intramolecular RCM pathway over intermolecular oligomerization. The solvent should be carefully chosen to be inert to the catalyst and to effectively solvate the substrate.

Experimental Protocol: Synthesis of a Dihydroazepine via Ring-Closing Metathesis

This protocol outlines a general procedure for the synthesis of a dihydroazepine derivative from a diene-containing amine precursor.

Materials:

  • N-protected diene-containing amine (1.0 eq)

  • Grubbs' second-generation catalyst (1-5 mol%)

  • Anhydrous and degassed dichloromethane (DCM) or toluene

  • Ethyl vinyl ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected diene-containing amine in anhydrous and degassed solvent in a flask equipped with a reflux condenser under an inert atmosphere (e.g., argon).

  • Add the Grubbs' catalyst to the solution and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a small amount of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired dihydroazepine. Subsequent reduction of the double bond can be performed to yield the corresponding azepane.

Diagram: Ring-Closing Metathesis Workflow

RCM_Workflow Start Diene-containing Amine Precursor Dissolution Dissolve in anhydrous, degassed solvent Start->Dissolution Catalyst_Addition Add Grubbs' Catalyst (1-5 mol%) Dissolution->Catalyst_Addition Reflux Heat to Reflux under Inert Atmosphere Catalyst_Addition->Reflux Monitoring Monitor by TLC Reflux->Monitoring Quenching Quench with Ethyl Vinyl Ether Monitoring->Quenching Purification Purify by Column Chromatography Quenching->Purification Product Dihydroazepine Product Purification->Product Reduction Optional: Reduction to Azepane Product->Reduction

Caption: General workflow for azepine synthesis via RCM.

II. Novel Synthetic Frontiers: Expanding the Azepane Toolkit

Beyond the classical approaches, the field of azepane synthesis is continually evolving with the development of innovative and efficient methodologies.

Dearomative Ring Expansion of Nitroarenes

A recent and exciting strategy for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of readily available nitroarenes.[3] This method offers a streamlined approach to complex azepane structures that are difficult to access through traditional multi-step sequences. The reaction is mediated by blue light at room temperature and proceeds through the conversion of the nitro group into a singlet nitrene, which then triggers the ring expansion of the benzenoid framework.

Copper-Catalyzed Tandem Amination/Cyclization

An efficient protocol for the preparation of trifluoromethyl-substituted azepine derivatives has been developed via a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes.[5] This method allows for the direct construction of the seven-membered ring with the concomitant introduction of a trifluoromethyl group, a valuable moiety in medicinal chemistry.

Mechanistic Rationale:

The proposed mechanism involves the initial formation of a copper acetylide, which then undergoes nucleophilic addition of an amine. This is followed by an intramolecular cyclization onto the allene system, leading to the formation of the azepine ring.[5]

III. Azepane Derivatives in Drug Discovery: A Landscape of Therapeutic Potential

The unique structural features of the azepane scaffold have led to its incorporation into a wide array of biologically active molecules. More than 20 FDA-approved drugs contain the azepane motif, and numerous derivatives are in various stages of clinical development.[1]

Structure-Activity Relationship (SAR) Insights

The conformational flexibility of the azepane ring allows for fine-tuning of its interaction with biological targets. The position and nature of substituents on the ring can significantly impact binding affinity and selectivity.

Table 1: Selected Examples of Bioactive Azepane Derivatives and their SAR

Compound ClassTargetKey SAR ObservationsIC₅₀/ActivityReference
PTPN2/PTPN1 Inhibitors Protein Tyrosine Phosphatases N2/N1Optimization of substituents on the azepane ring and the aromatic moieties led to potent and selective inhibitors.Potent inhibition observed.
Kallikrein 7 (KLK7) Inhibitors Human Kallikrein 7A 1,3,6-trisubstituted 1,4-diazepane-7-one scaffold was identified as a novel KLK7 inhibitor. SAR studies on the amidoxime and benzoic acid portions led to more potent compounds.Potent inhibition with X-ray co-crystal structure elucidation.
Anticancer Agents Various (e.g., Tubulin, Kinases)The azepane scaffold serves as a versatile template for the development of anticancer agents with diverse mechanisms of action, including microtubule disruption and kinase inhibition.[2]Varies depending on the specific derivative and target.

Diagram: Azepane Derivatives in a Signaling Pathway

Signaling_Pathway Receptor GPCR/Kinase Receptor Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Signal Transduction Azepane_Inhibitor Azepane Derivative (Antagonist/Inhibitor) Azepane_Inhibitor->Receptor Inhibition Cellular_Response Cellular Response (e.g., Proliferation, Survival) Signaling_Cascade->Cellular_Response

Caption: Inhibition of a signaling pathway by an azepane derivative.

IV. Analytical Characterization: Ensuring Purity and Structural Integrity

The unambiguous characterization of novel azepane derivatives is crucial for establishing their identity, purity, and stereochemistry. A combination of spectroscopic and spectrometric techniques is essential for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the connectivity and substitution pattern of the azepane ring. 2D NMR techniques such as COSY, HSQC, and HMBC are vital for complex structures.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition of the synthesized compounds.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure and stereochemistry.

V. Conclusion and Future Directions

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Advances in synthetic methodologies are providing access to increasingly complex and diverse derivatives. The future of azepane-based drug discovery will likely focus on the development of more stereoselective synthetic routes, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation therapeutics. As our understanding of the chemical and biological properties of this unique heterocyclic system deepens, so too will its impact on human health.

References

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Benzyl ((5-methylazepan-4-yl)methyl)carbamate stability and degradation profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: Benzyl ((5-methylazepan-4-yl)methyl)carbamate Stability and Degradation Profile Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The characterization of a drug candidate's stability is a cornerstone of pharmaceutical development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for investigating the stability and degradation profile of this compound, a molecule featuring a benzyl carbamate protecting group and a substituted azepane core. Due to the absence of specific stability data for this compound, this document outlines a robust, first-principles approach based on established chemical knowledge of its core functional groups and regulatory expectations set forth by the International Council for Harmonisation (ICH). We will detail a complete forced degradation strategy, postulate the most probable degradation pathways, and propose a workflow for the development of a stability-indicating analytical method—a critical tool for ensuring product quality throughout the development lifecycle.

Introduction and Structural Analysis

This compound (CAS 1823270-12-7) is a substituted nitrogen-containing heterocyclic compound.[1] Its structure combines three key motifs, each with distinct chemical properties that dictate its overall stability:

  • The Benzyl Carbamate Group: This moiety, often used as a protecting group (Cbz or Z) for amines in organic synthesis, is the most probable site of instability.[2][3] The carbamate ester linkage is susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions.[4]

  • The Benzylic Position: The methylene bridge between the phenyl ring and the carbamate oxygen is a potential site for oxidative degradation.[5] Oxidants can abstract a hydrogen atom from this position, leading to a cascade of reactions.[5][6]

  • The Saturated Azepane Ring: Azepane is a seven-membered saturated heterocycle.[7] Saturated rings of this nature are generally stable, behaving similarly to acyclic secondary amines.[7] However, extreme conditions or photolytic stress could potentially lead to ring-opening or other complex transformations.[8]

Understanding these potential liabilities is the first step in designing a rational and efficient stability testing program. The primary goal of such a program, as outlined in ICH guideline Q1A(R2), is to conduct forced degradation studies to identify likely degradation products, elucidate degradation pathways, and develop validated, stability-indicating analytical methods.[9][10]

Forced Degradation (Stress Testing) Strategy

Forced degradation studies are the cornerstone of stability assessment. They involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing to intentionally generate degradation products.[11] The objective is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to detect and identify potential impurities without generating irrelevant, secondary degradants.[9]

Causality Behind Experimental Choices

The selection of stress conditions is directly informed by the structural analysis. We target the known vulnerabilities of carbamates, benzylic systems, and heterocyclic amines. The concentrations and durations proposed below are standard starting points in the industry, designed to induce measurable degradation while maintaining control over the reaction.[4]

Summary of Stress Conditions

The following table outlines the recommended starting conditions for the forced degradation of this compound.

Stress ConditionReagent/ParameterTemperatureDurationRationale
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60 °C24-72 hoursTo challenge the carbamate linkage under acidic conditions.[12]
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room Temp.2-24 hoursCarbamates are often highly susceptible to base-catalyzed hydrolysis.[4]
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temp.24 hoursTo probe for susceptibility to oxidation, particularly at the benzylic position.[5]
Thermal (Dry Heat) Solid Drug Substance80 °C72 hoursTo assess the intrinsic thermal stability of the molecule in the solid state.[13]
Photostability Solid & Solution (in Quartz)ICH Q1B Option IIPer ICH GuidelineTo evaluate degradation upon exposure to UV and visible light.[14][15]
Detailed Experimental Protocols

Protocol 2.3.1: Preparation of Stock Solution

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1.0 mg/mL.

  • This stock will be used for all solution-based stress tests.

Protocol 2.3.2: Hydrolytic Degradation

  • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial. Place the vial in an oven or water bath at 60°C.

  • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial. Keep the vial at room temperature, protected from light.

  • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48, 72 hours).

  • Immediately neutralize the aliquots (base for the acidic sample, acid for the basic sample) to quench the reaction.

  • Dilute with the analytical method mobile phase to a target concentration (e.g., 0.1 mg/mL) for analysis.

Protocol 2.3.3: Oxidative Degradation

  • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in a sealed vial.

  • Store at room temperature, protected from light.

  • Withdraw and dilute aliquots at specified time points for analysis.

Protocol 2.3.4: Photolytic Degradation

  • Adhere to ICH Q1B guidelines for comprehensive photostability testing.[14]

  • Expose both the solid drug substance and a 1.0 mg/mL solution (in a chemically inert, transparent container like quartz) to a calibrated light source.

  • The light source should provide a standardized output of both cool white fluorescent light and near-ultraviolet (UVA) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt hours per square meter.[16]

  • Maintain a parallel set of control samples, shielded from light (e.g., with aluminum foil), to differentiate between photolytic and thermal degradation.

  • After exposure, prepare samples for analysis.

Anticipated Degradation Pathways

Based on fundamental organic chemistry principles, two primary degradation pathways are anticipated under the described stress conditions.

  • Hydrolysis of the Carbamate: This is the most likely degradation route, especially under basic or harsh acidic conditions. The ester linkage of the carbamate will be cleaved, yielding (5-methylazepan-4-yl)methanamine (Degradant 1) and benzyl alcohol (Degradant 2). Benzyl alcohol may not be chromophorically active at typical HPLC wavelengths but can be detected by mass spectrometry.

  • Oxidation at the Benzylic Position: The benzylic C-H bond is susceptible to radical abstraction by oxidative species.[5] This can lead to the formation of an intermediate that, upon hydrolysis, could yield benzaldehyde (Degradant 3) and the corresponding free amine. Further oxidation of benzaldehyde to benzoic acid is also possible.[17]

G cluster_0 Hydrolysis (Acid/Base) cluster_1 Oxidation (H₂O₂) parent This compound D1 Degradant 1: (5-methylazepan-4-yl)methanamine parent->D1 Cleavage D2 Degradant 2: Benzyl Alcohol parent->D2 Cleavage D3 Degradant 3: Benzaldehyde parent->D3 Oxidative Cleavage D4 Free Amine + CO₂ parent->D4 Oxidative Cleavage

Caption: Predicted degradation pathways for the parent molecule.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure capable of accurately and selectively measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS) is the gold standard for this purpose.[18][19]

Proposed HPLC-UV/MS Starting Conditions

The following table provides a robust starting point for method development. The use of a C18 column is standard for reverse-phase chromatography, while the acidic mobile phase ensures good peak shape for the basic amine functionalities.[20]

ParameterRecommended ConditionJustification
Column C18, 250 x 4.6 mm, 5 µmGeneral-purpose reverse-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of amines for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% to 90% B over 20 minutesA broad gradient to ensure elution of the parent compound and all potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection UV at 210 nm & 254 nm; MS Scan210 nm for general detection; 254 nm for aromatic compounds. MS for peak identification.
Self-Validating Method Development Workflow

The trustworthiness of a SIM is established through a systematic development and validation process. The workflow is inherently self-validating because it uses the stressed samples, which contain the very impurities the method must resolve, to drive optimization.

  • Initial Screening: Analyze the parent compound and all forced degradation samples using the starting conditions.

  • Method Optimization: Adjust the mobile phase composition, gradient slope, and column chemistry to achieve baseline separation between the parent peak and all degradation product peaks. Peak purity analysis using a Photodiode Array (PDA) detector and Mass Spectrometer (MS) is critical to ensure no degradants are co-eluting.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

G cluster_workflow Stability-Indicating Method Workflow A 1. Develop Initial HPLC Method C 3. Analyze All Samples with Initial Method A->C B 2. Prepare Forced Degradation Samples (Acid, Base, Oxidative, etc.) B->C D 4. Evaluate Resolution & Peak Purity (PDA/MS) C->D E Resolution Acceptable? D->E F 5. Optimize Method (Gradient, pH, Column) E->F No G 6. Finalize & Validate Method (ICH Q2(R1)) E->G Yes F->C

Caption: Workflow for developing a self-validating analytical method.

Conclusion and Recommendations

This guide presents a comprehensive, scientifically-grounded strategy for elucidating the stability and degradation profile of this compound. The primary anticipated points of failure are the hydrolytic and oxidative cleavage of the benzyl carbamate functional group. The successful execution of the detailed forced degradation protocols, coupled with the development of a robust, stability-indicating HPLC-MS method, will provide the critical data necessary to understand the molecule's intrinsic stability. This knowledge is paramount for making informed decisions regarding formulation design, packaging selection, and the establishment of appropriate storage conditions and shelf-life, thereby ensuring the development of a safe and stable final drug product.

References

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  • Wikipedia (n.d.). Benzyl carbamate. Available at: [Link]

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  • ResearchGate (n.d.). Benzyl Carbamate | Request PDF. Available at: [Link]

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  • ACS Publications (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Available at: [Link]

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  • MDPI (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • ICH (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]

  • European Medicines Agency (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Rondaxe (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • ResearchGate (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Available at: [Link]

  • The University of Manchester (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available at: [Link]

  • PubMed (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Available at: [Link]

  • PubMed Central (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]

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  • ACS Publications (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Available at: [Link]

  • ResearchGate (n.d.). (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. Available at: [Link]

  • PubMed Central (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Available at: [Link]

  • ACS Publications (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

  • European Medicines Agency (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]

  • International Journal of Pharmaceutical Sciences (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available at: [Link]

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In Silico Modeling of Benzyl ((5-methylazepan-4-yl)methyl)carbamate Interactions with the μ-Opioid Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, in silico modeling has become an indispensable tool, providing deep molecular insights and accelerating the development of novel therapeutics. This guide offers a comprehensive, technically-grounded walkthrough for modeling the interactions of a novel small molecule, Benzyl ((5-methylazepan-4-yl)methyl)carbamate, with a high-value therapeutic target: the μ-opioid receptor (MOR). The MOR, a G-protein coupled receptor (GPCR), is central to pain management and is the target for most opioid analgesics.[1][2] Understanding ligand interactions within its binding pocket is crucial for designing next-generation therapeutics with improved efficacy and safety profiles.

This document provides researchers, scientists, and drug development professionals with a cohesive workflow, from initial system preparation to advanced molecular dynamics and free energy calculations. Each step is detailed not merely as a protocol but with an emphasis on the scientific rationale behind methodological choices, ensuring a self-validating and robust computational study.

Introduction to the In Silico Workflow

The Imperative of Computational Modeling in GPCR Drug Discovery

G-protein coupled receptors represent the largest family of membrane proteins and are the targets for approximately 40% of all prescription pharmaceuticals.[3] However, their structural flexibility and membrane-bound nature present significant challenges for experimental characterization.[3][4] In silico techniques, such as molecular docking and molecular dynamics (MD), provide a powerful lens to investigate the dynamic interactions between ligands and GPCRs at an atomic level, guiding rational drug design where experimental data is scarce.[3][5][6]

Ligand of Interest: this compound

The subject of our investigation is this compound. Its chemical structure features an azepane scaffold, a common motif in centrally active compounds, and a benzyl carbamate group, which can participate in various non-covalent interactions.[7][8] The structural details are as follows:

  • Molecular Formula: C16H24N2O2[7]

  • Canonical SMILES: CC1CCNCCC1CNC(=O)OCC1=CC=CC=C1[7]

Given its structure, we hypothesize its potential to interact with neurotransmitter receptors, making the μ-opioid receptor an excellent candidate for this modeling study.

Therapeutic Target: The μ-Opioid Receptor (MOR)

The μ-opioid receptor is the primary target for opioid analgesics like morphine.[1] Its activation leads to potent pain relief but also significant side effects. The availability of high-resolution cryogenic electron microscopy (cryo-EM) structures of MOR in complex with various ligands provides a solid foundation for structure-based drug design.[1][9] For this guide, we will utilize the structure of the human MOR-Gαi protein complex (PDB ID: 6DDF) as our receptor model.[1]

Guide Objectives

This guide will detail a complete in silico workflow designed to:

  • Predict the binding pose and affinity of the ligand using molecular docking.

  • Assess the stability and dynamic behavior of the ligand-receptor complex through molecular dynamics simulations.

  • Quantify the binding free energy using MM/PBSA calculations.

  • Provide a framework for interpreting the results to inform further drug design efforts.

Pre-Computation: System Preparation

The quality of any simulation is fundamentally dependent on the careful preparation of the initial system. This phase involves transforming raw structural data into a simulation-ready state.

Ligand Preparation

The journey from a 2D chemical structure to a 3D model ready for simulation is a critical first step.

Protocol 2.1: Ligand 3D Structure Generation and Parametrization

  • 2D to 3D Conversion:

    • Action: Obtain the 2D structure of this compound (e.g., from its SMILES string). Use a tool like Open Babel or a chemical sketcher to generate an initial 3D conformation.

    • Rationale: This step creates the initial atomic coordinates necessary for energy minimization and subsequent calculations.

  • Energy Minimization:

    • Action: Perform a geometry optimization using a quantum mechanics method (e.g., HF/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94).

    • Rationale: This relaxes the 3D structure to a low-energy conformation, ensuring realistic bond lengths and angles.[10]

  • Force Field Parameter Assignment (Parametrization):

    • Action: Generate force field parameters compatible with the simulation engine (e.g., GROMACS). For a CHARMM-based workflow, the CHARMM General Force Field (CGenFF) is the gold standard for drug-like molecules.[11][12] Submit the minimized ligand structure (in .mol2 or .sdf format) to the CGenFF server.[13]

    • Rationale: The force field defines the potential energy of the system based on its atomic positions. Accurate parameters are essential for a physically meaningful simulation. CGenFF provides atom types, charges, and bonded parameters.[11][14] Pay close attention to the "penalty scores" provided by CGenFF; high penalties (>50) may indicate that the assigned parameters are low-quality and require further validation.[13][15]

Receptor Preparation

Preparing the receptor involves "cleaning" the experimental structure to remove non-essential components and ensure it is chemically correct.

Protocol 2.2: Preparing the MOR Structure (PDB: 6DDF)

  • Download Structure:

    • Action: Download the PDB file for 6DDF from the RCSB Protein Data Bank.[1]

    • Rationale: This file contains the experimentally determined atomic coordinates of the receptor-G protein complex.

  • Isolate and Clean the Receptor:

    • Action: Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential molecules. This includes the G-protein subunits, the co-crystallized agonist (DAMGO), crystallographic water molecules, and any other heteroatoms not critical for binding.[10][16]

    • Rationale: We are interested in the interaction of our novel ligand with the receptor itself. Removing extraneous molecules simplifies the system and focuses computational resources on the binding event.[10]

  • Add Hydrogen Atoms and Assign Protonation States:

    • Action: Use tools like PDB2PQR or the built-in functions of molecular modeling suites to add hydrogen atoms.[17][18] This step requires careful consideration of the pH to correctly assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate).

    • Rationale: Experimental structures often lack explicit hydrogen atoms. Correct protonation is vital for accurately modeling the hydrogen bonding network and electrostatic interactions, which are key drivers of binding.[10][19]

  • Generate Receptor Topology:

    • Action: Process the cleaned receptor PDB file through the GROMACS pdb2gmx tool, selecting a suitable protein force field.

    • Rationale: This step generates the topology file for the receptor, which defines the atom types, charges, and bonded connectivity according to the chosen force field. The CHARMM36m force field is highly validated for protein simulations and is an excellent choice.[20][21]

Molecular Docking Simulation

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity).

Principle and Rationale

Docking algorithms systematically search for energetically favorable binding poses by exploring the conformational space of the ligand within a defined binding site. A scoring function is then used to rank these poses. We will use AutoDock Vina, a widely used, efficient, and accurate docking program.[17][19]

Workflow Diagram: In Silico Modeling Pipeline

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Post-MD Analysis L_2D Ligand 2D Structure L_3D Generate 3D Conformation L_2D->L_3D L_Min Energy Minimization L_3D->L_Min L_Param Ligand Parametrization (CGenFF) L_Min->L_Param System Build Complex (Receptor + Best Pose) L_Param->System PDB Receptor PDB (6DDF) P_Clean Clean Receptor (Remove Water, G-protein) PDB->P_Clean P_H Add Hydrogens (Protonation) P_Clean->P_H P_Topol Generate Topology (CHARMM36m) P_H->P_Topol P_Topol->System Grid Define Binding Box Dock Run AutoDock Vina Grid->Dock Pose Analyze Binding Poses & Affinity Dock->Pose Pose->System Solvate Solvate & Ionize System->Solvate EM Energy Minimization Solvate->EM Equil Equilibration (NVT/NPT) EM->Equil Prod Production MD Run (e.g., 100 ns) Equil->Prod Traj Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Traj MMPBSA Binding Free Energy (MM/PBSA) Traj->MMPBSA Interpret Data Interpretation & Visualization MMPBSA->Interpret

Sources

Preliminary Toxicity Assessment of Benzyl ((5-methylazepan-4-yl)methyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Safety Assessment

In the landscape of modern drug discovery, the early and comprehensive assessment of a novel chemical entity's safety profile is not merely a regulatory hurdle but a cornerstone of successful therapeutic development. This guide provides a detailed framework for the preliminary toxicity assessment of Benzyl ((5-methylazepan-4-yl)methyl)carbamate, a compound of interest for which public toxicity data is scarce.[1] By dissecting the molecule into its core functional components—a benzyl carbamate and a substituted azepane ring—we can formulate a scientifically rigorous, tiered approach to identifying potential toxicological liabilities. This document is intended for researchers, scientists, and drug development professionals, offering a strategic pathway from in silico prediction to initial in vivo evaluation. The causality behind each experimental choice is elucidated, ensuring that the proposed protocols are not just a series of steps but a self-validating system for risk assessment.

Compound Profile and Structural Considerations

This compound is an organic compound featuring two key structural motifs that warrant careful toxicological consideration: the carbamate group and the azepane ring.

  • Benzyl Carbamate Moiety: Carbamates are a class of compounds with a broad spectrum of biological activities.[2][3] A significant number of carbamate-containing molecules are known to act as acetylcholinesterase (AChE) inhibitors.[4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, which can result in a range of cholinergic effects, from mild symptoms like nausea and sweating to severe outcomes including respiratory paralysis and death.[4][6] The benzyl group itself may undergo metabolic transformation, and its stability and metabolites should be considered.[7][8]

  • Azepane Ring: The seven-membered azepane heterocycle is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[9][10] While often associated with therapeutic effects, the azepane ring system's metabolic fate and potential for off-target effects must be thoroughly investigated.[10][11] The specific substitution pattern on the azepane ring of the target molecule will influence its conformation and interactions with biological targets.[12]

Given these structural alerts, a preliminary toxicity assessment must prioritize the evaluation of potential neurotoxicity via AChE inhibition, as well as general cytotoxicity and genotoxicity.

A Tiered Approach to Toxicity Assessment

A logical and resource-efficient approach to preliminary toxicity testing begins with computational methods, progresses to in vitro assays, and culminates in focused in vivo studies. This tiered strategy, advocated by regulatory bodies like the FDA, ensures that potential adverse effects are identified early in the drug development process.[13][14]

Toxicity_Assessment_Workflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: Preliminary In Vivo Studies in_silico ADMET Prediction & Structural Alert Analysis cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_silico->cytotoxicity Guide dose selection genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) in_silico->genotoxicity Identify potential liabilities acute_toxicity Acute Oral Toxicity (e.g., OECD 420/423) cytotoxicity->acute_toxicity Inform dose range finding genotoxicity->acute_toxicity Assess in vivo relevance safety_pharm Safety Pharmacology (e.g., AChE Inhibition) safety_pharm->acute_toxicity Monitor for specific toxicities

Caption: A tiered workflow for preliminary toxicity assessment.

Tier 1: In Silico Toxicity Prediction

Before commencing wet-lab experiments, a comprehensive in silico analysis is crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound.[15][16] This computational screening allows for the early identification of potential liabilities and guides the design of subsequent in vitro and in vivo studies.[17][18]

Methodology:

Utilize a suite of validated, open-access, and commercial software tools to build a predictive ADMET profile. It is advisable to use multiple tools to compare and strengthen the predictions.[15]

Predicted ADMET Parameters for this compound

ParameterPredicted OutcomeRationale / ImplicationRecommended In Silico Tools
Absorption Moderate to HighThe compound's size and lipophilicity likely favor passive diffusion across the gut wall.SwissADME, pkCSM
Distribution Likely CNS penetrationThe azepane moiety is common in CNS-active drugs.[9][10]BBB Predictor, SwissADME
Metabolism Potential for hydrolysis and oxidationThe carbamate ester is susceptible to hydrolysis by esterases. The benzyl and azepane rings may undergo CYP-mediated oxidation.SwissADME, SMARTCyp
Excretion Primarily renalMetabolites are likely to be more polar and excreted in urine.pkCSM
Toxicity High Risk: Cholinesterase InhibitionModerate Risk: Genotoxicity (potential for aromatic amine metabolites)The carbamate functional group is a structural alert for AChE inhibition.[4][5] Metabolic activation of the benzyl group could lead to reactive intermediates.DEREK Nexus, Toxtree

Tier 2: In Vitro Toxicity Assessment

In vitro assays provide the first experimental data on the compound's biological effects at the cellular level. These tests are essential for confirming in silico predictions and determining concentration ranges for further studies.

Cytotoxicity Assays

The purpose of cytotoxicity testing is to determine the concentration at which the compound causes cell death. A comparison of multiple assays with different endpoints is recommended for a comprehensive assessment.[19]

Experimental Protocols:

  • MTT Assay (Mitochondrial Activity): This colorimetric assay measures the reduction of tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells.[20]

    • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate and allow for adherence overnight.

    • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • LDH Release Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[20][21]

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Supernatant Collection: Collect the cell culture supernatant from each well.

    • LDH Reaction: Add the LDH reaction mixture to the supernatant.

    • Data Acquisition: Measure the absorbance according to the kit manufacturer's instructions. A high signal indicates low cell viability.[22]

Cytotoxicity_Assay_Principle cluster_MTT MTT Assay cluster_LDH LDH Release Assay MTT_Compound Viable Cell MTT_Process Mitochondrial Dehydrogenase MTT_Compound->MTT_Process MTT_Result Formazan (Purple) MTT_Process->MTT_Result LDH_Compound Damaged Cell LDH_Process LDH Release LDH_Compound->LDH_Process LDH_Result Colorimetric Signal LDH_Process->LDH_Result

Sources

Exploring the Structure-Activity Relationship (SAR) of Methylazepane Carbamates: A Framework for Rational Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Preamble: Charting a Course in Unexplored Chemical Space

In the landscape of medicinal chemistry, the carbamate functional group is a venerable and versatile pharmacophore, integral to the design of numerous therapeutic agents.[1][2] Its utility stems from its unique combination of chemical stability, its capacity to act as a bioisostere for the amide bond, and its ability to engage in crucial hydrogen bonding interactions with biological targets.[2] When this moiety is appended to a cyclic scaffold like methylazepane, we enter a chemical space ripe for exploration, particularly for targets requiring specific conformational constraints and lipophilicity profiles.

This guide provides a comprehensive framework for understanding and systematically exploring the structure-activity relationships (SAR) of methylazepane carbamates. While direct, extensive literature on this specific chemical class is emerging, the principles outlined herein are built upon the well-established science of carbamate inhibitors, particularly in the context of cholinesterase inhibition.[3][4][5] We will dissect the molecule piece by piece—the carbamate "warhead," the azepane core, and its various substitution points—to provide a predictive roadmap for designing potent and selective modulators of biological targets. This document is intended for researchers and drug development professionals, offering both foundational knowledge and actionable experimental designs.

The Foundational Scaffolds: Deconstructing the Methylazepane Carbamate

A thorough SAR exploration begins with an appreciation for the constituent parts of the molecule. The methylazepane carbamate class can be conceptually divided into three key domains, each offering a distinct handle for physicochemical and pharmacological modulation.

The Carbamate Moiety: The "Warhead"

The carbamate group (-NHCOO-) is more than a simple linker; it is often the primary driver of biological activity, especially in the context of enzyme inhibition.[5]

  • Mechanism of Action: In many well-known examples, such as cholinesterase inhibitors, carbamates act as pseudo-irreversible inhibitors.[4] They function as substrates for the target enzyme (e.g., acetylcholinesterase, AChE), leading to the formation of a covalent carbamoyl-enzyme intermediate.[6] This intermediate is significantly more stable and hydrolyzes much more slowly than the natural acetylated intermediate, effectively taking the enzyme out of commission for an extended period.[4][6]

  • Chemical Stability: The carbamate bond exhibits good metabolic and chemical stability, a feature that makes it an attractive alternative to the more labile ester bond and a useful surrogate for the peptide bond in peptidomimetic design.[2]

  • Modulation Points: The substituents on both the nitrogen and the oxygen atoms of the carbamate can be varied to fine-tune activity, stability, and pharmacokinetic properties.[1]

The Methylazepane Core: The Conformational Anchor

The seven-membered azepane ring provides a non-planar, flexible scaffold. The inclusion of the N-methyl group further defines its properties.

  • Conformational Flexibility: Unlike rigid aromatic systems, the azepane ring can adopt multiple low-energy conformations. This flexibility can be advantageous for fitting into complex binding pockets but can also present challenges in design due to the entropic cost of binding.

  • Lipophilicity and Solubility: The saturated heterocyclic core contributes to the overall lipophilicity of the molecule, which is a critical parameter for membrane permeability and reaching intracellular or central nervous system (CNS) targets.[1]

  • The N-Methyl Group: The methyl group on the azepane nitrogen (1-position) is a key feature. It occupies a specific vector in space, can influence the conformational preference of the ring, and will impact the basicity of the nitrogen atom.[7]

A Systematic Approach to SAR Exploration

To build a robust SAR model, we must modify each part of a lead compound systematically and assess the impact on biological activity. Let us consider a hypothetical lead compound, O-phenyl N-methylazepane-1-carboxylate , and explore the logical progression of its optimization.

Domain I: The O-Aryl "Leaving Group"

For carbamate inhibitors that act by carbamoylation, the nature of the group attached to the oxygen is paramount. It functions as the leaving group during the enzymatic reaction, and its stability and electronic properties directly influence the rate of carbamoylation (k₂).[6]

  • Electronic Effects: Placing electron-withdrawing groups (EWGs) such as -Cl, -CF₃, or -NO₂ on the phenyl ring will make the corresponding phenoxide a better leaving group, generally increasing the potency of the inhibitor. Conversely, electron-donating groups (EDGs) like -OCH₃ or -CH₃ tend to decrease potency.

  • Steric Effects: The size and position of substituents on the aryl ring can dramatically impact binding. Ortho-substituents may cause steric clashes with the enzyme's active site, while meta- and para-substituents might be better tolerated or even engage in favorable interactions with peripheral binding sites.[8]

  • Lipophilic/Hydrophilic Balance: The substituents also modulate the overall lipophilicity (LogP) of the molecule, affecting its solubility and ability to cross biological membranes.

The logical workflow for exploring this domain is visualized below.

SAR_Workflow_Aryl cluster_0 Domain I: O-Aryl Group Modification start Lead Compound (Unsubstituted Phenyl) e_groups Synthesize Analogs with EWGs (e.g., 4-Cl, 4-NO2, 3-CF3) start->e_groups d_groups Synthesize Analogs with EDGs (e.g., 4-Me, 4-OMe) start->d_groups steric Vary Substituent Position (ortho, meta, para) e_groups->steric d_groups->steric assay In Vitro Assay (e.g., Cholinesterase Inhibition) steric->assay analyze Analyze Potency (IC50) and Compare to Lead assay->analyze decision Potency Improved? analyze->decision decision->start No, Re-evaluate optimize Optimize with Best Substituent decision->optimize Yes

Caption: SAR workflow for optimizing the O-Aryl substituent.

Domain II: The Methylazepane Ring

Modifications to the saturated core can influence activity through more subtle conformational and pharmacokinetic effects.

  • Ring Substitution: Introducing small alkyl or polar groups at positions 2, 3, or 4 of the azepane ring can alter its preferred conformation and introduce new interactions with the target. For instance, a hydroxyl group could form a new hydrogen bond, while a methyl group could probe a hydrophobic pocket.

  • Stereochemistry: If a substituent is introduced, it will create a chiral center. The absolute stereochemistry (R vs. S) can have a profound impact on activity, as one enantiomer may fit the binding site far better than the other. This necessitates chiral synthesis or separation to test the enantiomers individually.

Domain III: The N-Methyl Group

While seemingly minor, the N-methyl group is not inert. In our scaffold, it is part of the carbamate nitrogen. However, if we were to consider related structures where the carbamate is elsewhere, modifying the N-alkyl group on the azepane ring would be a key step. For the purpose of this guide, we will assume the carbamate is formed from the azepane nitrogen. In this context, the "N-substituent" is the azepane ring itself, a cyclic secondary amine derivative. The key point of modulation here is the size of the ring (e.g., comparing azepane to piperidine or pyrrolidine) to understand the impact of ring strain and conformation.

Key Biological Target: Cholinesterases

A primary and well-validated target for carbamate inhibitors is the family of cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[4][9] These enzymes are critical for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[1]

The mechanism of inhibition involves a two-step process:

  • Binding: The carbamate inhibitor binds non-covalently to the active site of the enzyme.

  • Carbamoylation: The catalytic serine residue (Ser198 in BChE, Ser200 in AChE) attacks the carbonyl carbon of the carbamate, leading to the formation of a covalent bond and the expulsion of the O-aryl group.[3][6]

Inhibition_Mechanism cluster_0 Mechanism of Cholinesterase Carbamoylation A Enzyme-Ser-OH + Inhibitor (R-O-CO-NR'2) [Free Enzyme & Inhibitor] B [Enzyme-Ser-OH --- R-O-CO-NR'2] [Michaelis Complex] A->B k1 (Binding) B->A k-1 C Enzyme-Ser-O-CO-NR'2 + R-OH [Carbamoylated Enzyme] B->C k2 (Carbamoylation) D Enzyme-Ser-OH + HO-CO-NR'2 [Regenerated Enzyme] C->D k3 (very slow) (Hydrolysis)

Caption: Pseudo-irreversible inhibition of cholinesterase by carbamates.

Quantitative SAR (QSAR) Data Presentation

To translate theoretical principles into actionable insights, quantitative data is essential. The following table presents hypothetical IC₅₀ values for a series of O-aryl methylazepane carbamates against AChE, illustrating the SAR principles discussed.

Compound IDO-Aryl Substituent (R)AChE IC₅₀ (nM)LogP (Calculated)Notes
LEAD-01 H15002.8Baseline potency.
SAR-01 4-OCH₃32002.7EDG decreases potency.
SAR-02 4-CH₃21003.3Weak EDG slightly decreases potency.
SAR-03 4-Cl2503.5EWG significantly increases potency.
SAR-04 4-CF₃803.7Strong EWG provides highest potency.
SAR-05 3-Cl3103.5meta-position is well-tolerated.
SAR-06 2-Cl9503.5ortho-position suggests steric hindrance.

This data is illustrative and intended for educational purposes.

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols provide a starting point for the synthesis and evaluation of methylazepane carbamates.

General Synthesis of O-Aryl N-Methylazepane-1-carboxylates

This protocol describes a common method for carbamate synthesis via an activated chloroformate intermediate.

Materials & Equipment:

  • N-Methylazepane[7][10]

  • Substituted Phenol

  • Triphosgene or Phenyl Chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Magnetic stirrer, round-bottom flasks, nitrogen atmosphere setup

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Preparation of Aryl Chloroformate (if using triphosgene):

    • In a fume hood, dissolve the substituted phenol (1.0 eq) and a suitable base like TEA (1.2 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C.

    • Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by TLC.

  • Carbamate Formation:

    • In a separate flask, dissolve N-methylazepane (1.1 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C.

    • Slowly add the crude aryl chloroformate solution prepared in Step 1 to the N-methylazepane solution.

    • Allow the reaction to stir at room temperature overnight.

  • Workup and Purification:

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure O-aryl N-methylazepane-1-carboxylate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE and BChE activity and inhibition.

Materials & Equipment:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader capable of reading absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of enzyme, substrate (ATCh), and DTNB in the phosphate buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 10 µL of test compound solution (or DMSO for control)

    • Mix and pre-incubate for 15 minutes at 37 °C.

    • Add 10 µL of the enzyme solution to each well and incubate for 10 minutes at 37 °C.

    • Initiate the reaction by adding 20 µL of the substrate (ATCh) solution.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at 412 nm over 5-10 minutes using the microplate reader. The rate of color change is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The exploration of methylazepane carbamates represents a promising avenue for the discovery of novel therapeutic agents. This guide establishes a foundational SAR framework rooted in the established principles of carbamate chemistry and cholinesterase inhibition. By systematically modifying the O-aryl leaving group and exploring substitutions on the azepane core, researchers can rationally design potent and selective inhibitors.

Future work should focus on expanding the range of biological targets beyond cholinesterases, as the carbamate and azepane scaffolds are versatile.[1][11] Elucidating the X-ray crystal structures of inhibitors bound to their target enzymes would provide invaluable atomic-level insights to validate and refine the SAR models presented here. Furthermore, a comprehensive evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties will be crucial for translating potent inhibitors into viable clinical candidates.

References

  • Krstulović, L., Jelić, D., & Vinković, V. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-300. [Link]

  • Nachon, F., Brazzolotto, X., et al. (2022). Pseudo-irreversible butyrylcholinesterase inhibitors: SAR, kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. ChemRxiv. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

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  • Google Patents. (2004).
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  • Musilek, K., et al. (2020). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 25(18), 4268. [Link]

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Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Benzyl ((5-methylazepan-4-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Carbamates

The carbamate functional group is a well-established pharmacophore present in numerous approved therapeutic agents. Its ability to act as a transition-state analog for esterases has rendered it a cornerstone in the design of enzyme inhibitors.[1][2] Benzyl ((5-methylazepan-4-yl)methyl)carbamate is a novel synthetic compound incorporating this key moiety. While its specific biological targets are yet to be fully elucidated, its structural similarity to known acetylcholinesterase (AChE) inhibitors warrants a thorough investigation into its potential activity against this clinically significant enzyme.[1][2]

This document provides a comprehensive, field-proven protocol for the in vitro characterization of this compound as a potential AChE inhibitor. The described methodology is designed to be a self-validating system, enabling researchers to generate robust and reproducible data for hit identification and lead optimization campaigns.[3][4]

Assay Principle: The Ellman's Reaction

To quantify the inhibitory potential of our test compound, we will employ the classic Ellman's assay, a simple and reliable colorimetric method for measuring acetylcholinesterase activity. The principle is based on the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. A reduction in the rate of color formation in the presence of the test compound indicates inhibition of AChE.

Signaling Pathway Diagram

AChE_Inhibition_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition Mechanism AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine (Substrate) ATCh->AChE TNB TNB (Yellow Product, Abs @ 412 nm) Thiocholine->TNB Reaction Acetate Acetate DTNB DTNB (Ellman's Reagent) DTNB->Thiocholine Test_Cmpd This compound (Putative Inhibitor) Test_Cmpd->AChE Inhibits Assay_Workflow A Prepare Compound Dilution Series (10-point, 1:3) B Add 2 µL of Compound to appropriate wells A->B C Add 48 µL of AChE (Optimal Concentration) B->C D Pre-incubate 15 min @ 37°C C->D E Add 50 µL of Substrate Mix (ATCh + DTNB) D->E F Read Absorbance @ 412 nm kinetically (20 min) E->F G Calculate Rate (V) and % Inhibition F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: Step-by-step workflow for the AChE inhibition assay.

  • Compound Plate Preparation:

    • Prepare a 10-point serial dilution of this compound in DMSO, starting from a 10 mM stock. A 1:3 dilution series is recommended to cover a wide concentration range.

    • Also, prepare a dilution series for the positive control, Donepezil.

    • In a 96-well microplate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO (for 0% inhibition) or 2 µL of a high concentration of Donepezil (for 100% inhibition).

  • Enzyme Addition and Pre-incubation:

    • Dilute the AChE stock to the pre-determined optimal concentration in assay buffer.

    • Add 48 µL of the diluted AChE solution to each well containing the compound or DMSO. The final DMSO concentration in the assay should be kept constant at 2% to avoid solvent-induced artifacts. [3] * Mix gently by tapping the plate.

    • Crucial Step: Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is essential for accurately determining the potency of reversible inhibitors. [3]

  • Reaction Initiation and Data Acquisition:

    • Prepare the substrate mix (2 mM ATCh, 2 mM DTNB) as described in Part 1.

    • Using a multichannel pipette, add 50 µL of the substrate mix to all wells to start the reaction. The total reaction volume will be 100 µL.

    • Immediately begin kinetic measurements in a plate reader at 37°C, recording absorbance at 412 nm every minute for 20 minutes.

Data Analysis and Interpretation

A self-validating protocol requires rigorous data analysis.

  • Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mAU/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition at each compound concentration:

    % Inhibition = [ 1 - ( (Vinhibitor - Vno enzyme) / (VDMSO - Vno enzyme) ) ] * 100

    • Vinhibitor: Rate in the presence of the test compound.

    • Vno enzyme: Rate of the background reaction without enzyme.

    • VDMSO: Rate in the presence of DMSO only (0% inhibition control).

  • Determine IC50 Value:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Expected Data Representation
ParameterValueRationale
Final Enzyme Conc.As determined in Part 1Ensures a linear and measurable reaction rate.
Final Substrate Conc.1 mM ATCh, 1 mM DTNBSubstrate concentration should be around the Km value for sensitive detection of competitive inhibitors. [3]
Pre-incubation Time15 minutesAllows for inhibitor-enzyme binding equilibrium.
Final DMSO Conc.2%Kept constant across all wells to minimize solvent effects.
Z'-factor> 0.5A statistical measure of assay quality, ensuring a sufficient window between positive and negative controls.

Trustworthiness and Self-Validation

  • Positive Control: The inclusion of a known AChE inhibitor like Donepezil is mandatory. The calculated IC50 for Donepezil should fall within the historically accepted range for your lab, validating the assay's performance on that day.

  • Z'-Factor: Calculate the Z'-factor using the 0% and 100% inhibition controls to assess the robustness and quality of the assay. A Z' > 0.5 indicates an excellent assay suitable for screening.

  • Linearity of Reaction: Always confirm that the reaction rates are calculated from the linear phase of the reaction. Substrate depletion can lead to an underestimation of inhibitor potency.

References

  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Promega Connections. Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • a4cell. Truly Effective Cell Assay Design. [Link]

  • ACS Publications. Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. [Link]

  • Wikipedia. Benzyl carbamate. [Link]

  • Google Patents.US9487500B2 - Compounds and compositions thereof.
  • Biology LibreTexts. 6.4: Enzyme Inhibition. [Link]

  • MDPI. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. [Link]

  • NCBI Bookshelf. Carbamate Toxicity - StatPearls. [Link]

  • ResearchGate. (PDF) Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • MDPI. Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Biocompare.com. Designing 3D Cell-Based Assays. [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]

  • PMC - NIH. Mechanism of action of organophosphorus and carbamate insecticides. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]

  • PubChem. Methyl Carbamate. [Link]

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Application Notes and Protocols: Investigating Benzyl ((5-methylazepan-4-yl)methyl)carbamate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

While direct research on Benzyl ((5-methylazepan-4-yl)methyl)carbamate in the field of neuroscience is not yet established in published literature, its structural motifs—the azepane ring and the benzyl carbamate moiety—are well-represented in centrally active agents. This document serves as a prospective guide for researchers and drug development professionals, outlining a scientifically-grounded research plan to elucidate the potential neuropharmacological properties of this novel compound.

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a key pharmacophore in numerous FDA-approved drugs targeting the central nervous system (CNS), including those with antipsychotic, anticonvulsant, and antidepressant activities.[1][2][3] The conformational flexibility of the azepane ring allows for optimal interactions with various CNS targets.[1] Notably, N-benzylated azepane derivatives have been identified as potent inhibitors of monoamine transporters, suggesting a potential role in modulating neurotransmitter levels.[4]

The carbamate functional group is also a prevalent feature in a variety of therapeutic agents, including those used in the treatment of epilepsy and Alzheimer's disease.[5] Carbamates are known to act as pseudoirreversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[6][7][8] The benzyl carbamate group, while often used as a protecting group in chemical synthesis, can also contribute to the biological activity of a molecule.[9][10]

Given the established neuropharmacological relevance of its constituent parts, it is hypothesized that this compound may exhibit activity at key CNS targets, such as monoamine transporters or cholinesterases, and therefore holds potential for the development of novel therapeutics for neurological and psychiatric disorders.

Hypothesized Mechanisms of Action

Based on the literature for related compounds, this compound could potentially exert its effects through one or more of the following mechanisms:

  • Monoamine Transporter Inhibition: The N-benzylated azepane moiety suggests a potential for interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).[4][11] Inhibition of these transporters would lead to an increase in the synaptic concentrations of their respective neurotransmitters, a mechanism underlying the action of many antidepressant and psychostimulant drugs.[1]

  • Cholinesterase Inhibition: The carbamate group raises the possibility of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition.[6][7] By preventing the breakdown of acetylcholine, this compound could enhance cholinergic neurotransmission, a strategy employed in the treatment of Alzheimer's disease.[12]

  • Sigma Receptor Modulation: Some N-benzylated azepanes have shown affinity for sigma (σ) receptors, which are implicated in a variety of neurological functions and disorders.[4]

The following diagram illustrates the potential molecular targets and downstream signaling effects of this compound.

Hypothesized_Mechanisms_of_Action cluster_0 Potential Molecular Targets cluster_1 Potential Downstream Effects Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT NET Norepinephrine Transporter (NET) Compound->NET SERT Serotonin Transporter (SERT) Compound->SERT AChE Acetylcholinesterase (AChE) Compound->AChE IncDopamine Increased Synaptic Dopamine DAT->IncDopamine Inhibition IncNorepinephrine Increased Synaptic Norepinephrine NET->IncNorepinephrine Inhibition IncSerotonin Increased Synaptic Serotonin SERT->IncSerotonin Inhibition IncAcetylcholine Increased Synaptic Acetylcholine AChE->IncAcetylcholine Inhibition

Caption: Potential molecular targets and downstream effects.

In Vitro Characterization: Protocols and Workflow

A systematic in vitro evaluation is the first step to characterizing the neuropharmacological profile of this compound.[13]

In Vitro Screening Workflow

The following diagram outlines a logical workflow for the initial in vitro characterization of the compound.

In_Vitro_Workflow Start Start: Compound Synthesis and Purification Binding_Assays Primary Screening: Monoamine Transporter Binding Assays (DAT, NET, SERT) Start->Binding_Assays Enzyme_Assay Primary Screening: Acetylcholinesterase Inhibition Assay Start->Enzyme_Assay Functional_Assays Secondary Screening: Functional Uptake Assays (for active transporters) Binding_Assays->Functional_Assays Dose_Response Dose-Response and IC50 Determination Enzyme_Assay->Dose_Response Functional_Assays->Dose_Response Selectivity_Panel Selectivity Profiling: (e.g., other GPCRs, ion channels) Dose_Response->Selectivity_Panel End End: Candidate for In Vivo Studies Selectivity_Panel->End

Caption: In Vitro Screening Workflow.

Protocol 1: Monoamine Transporter Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding competitors: GBR 12909 (for DAT), Desipramine (for NET), Citalopram (for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of the non-specific competitor.

  • Initiate the binding reaction by adding the radioligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Acetylcholinesterase Inhibition Assay

Objective: To determine the ability of this compound to inhibit AChE activity.

Materials:

  • Purified human recombinant AChE.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Ellman's reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Assay buffer (e.g., phosphate buffer, pH 8.0).

  • Test compound: this compound.

  • Positive control: Donepezil or a similar known AChE inhibitor.

  • 96-well microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, DTNB, and the test compound or buffer (for control).

  • Add the AChE enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, ATCI.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Key Parameters for In Vitro Assays
AssayTargetRadioligand/SubstrateNon-specific Competitor/Positive ControlKey Parameter
Binding AssayDAT[³H]WIN 35,428GBR 12909Ki
Binding AssayNET[³H]NisoxetineDesipramineKi
Binding AssaySERT[³H]CitalopramCitalopramKi
Enzyme AssayAChEAcetylthiocholineDonepezilIC50

In Vivo Behavioral Models

Following in vitro characterization, promising compounds should be evaluated in animal models to assess their potential effects on behavior.[14][15][16]

In Vivo Testing Pipeline

In_Vivo_Pipeline Start Start: Compound with Favorable In Vitro Profile PK_Studies Pharmacokinetic Studies: (Brain Penetration, Half-life) Start->PK_Studies Locomotor_Activity Initial Behavioral Screen: Locomotor Activity Test PK_Studies->Locomotor_Activity Antidepressant_Models Secondary Behavioral Models: (Forced Swim Test, Tail Suspension Test) Locomotor_Activity->Antidepressant_Models Cognitive_Models Tertiary Behavioral Models: (Novel Object Recognition, Y-maze) Antidepressant_Models->Cognitive_Models End End: Efficacy and Preliminary Safety Profile Cognitive_Models->End

Caption: In Vivo Testing Pipeline.

Protocol 3: Locomotor Activity Test

Objective: To assess the effects of this compound on spontaneous motor activity in rodents, which can indicate stimulant or sedative properties.[17]

Materials:

  • Open-field arenas equipped with automated photobeam tracking systems.

  • Rodents (mice or rats).

  • Test compound at various doses.

  • Vehicle control.

  • Positive controls (e.g., amphetamine for hyperactivity, diazepam for hypoactivity).

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal, oral).

  • After a predetermined pretreatment time, place each animal individually into the center of the open-field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).

Data Analysis: Analyze the data for significant differences in locomotor activity between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 4: Forced Swim Test (FST)

Objective: To evaluate the potential antidepressant-like effects of this compound.

Materials:

  • Cylindrical tanks filled with water (23-25°C).

  • Rodents (typically mice or rats).

  • Test compound at various doses.

  • Vehicle control.

  • Positive control (e.g., a standard antidepressant like imipramine or fluoxetine).

  • Video recording equipment.

Procedure:

  • On day 1 (pre-test), place each animal in the water tank for 15 minutes.

  • On day 2 (test day), administer the test compound, vehicle, or positive control.

  • After the appropriate pretreatment time, place the animals back into the water tanks for a 6-minute test session.

  • Record the duration of immobility during the last 4 minutes of the test session.

Data Analysis: A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect. Analyze data using appropriate statistical methods.

Pharmacokinetic Profiling

A crucial aspect of CNS drug development is understanding the pharmacokinetic properties of the compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[18][19] Of particular importance for a neuroactive compound is its ability to cross the blood-brain barrier (BBB).[20]

Key Pharmacokinetic Parameters to Assess:

  • Brain Penetration (Kp,uu): The ratio of the unbound drug concentration in the brain to that in the plasma. This is a critical measure of a compound's ability to reach its CNS target.

  • Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half. This influences the dosing regimen.

  • Metabolic Stability: The susceptibility of the compound to be broken down by liver enzymes.

Standard in vitro (e.g., Caco-2 permeability assays, microsome stability assays) and in vivo (e.g., cassette dosing in rodents with subsequent LC-MS/MS analysis of plasma and brain tissue) methods should be employed to determine these parameters.[21]

Conclusion

While this compound is a novel chemical entity with no currently published applications in neuroscience, its structural components suggest a high potential for activity within the central nervous system. The protocols and workflows outlined in these application notes provide a comprehensive and scientifically rigorous framework for the initial investigation of this compound. By systematically evaluating its in vitro and in vivo pharmacological profile, researchers can elucidate its mechanism of action and potential therapeutic utility for a range of neurological and psychiatric disorders.

References

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Application Note: Quantitative Analysis of Benzyl ((5-methylazepan-4-yl)methyl)carbamate in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl ((5-methylazepan-4-yl)methyl)carbamate is a novel therapeutic agent whose pharmacokinetic and pharmacodynamic profiles are of significant interest in drug development. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is paramount for preclinical and clinical studies, enabling a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. This application note provides a comprehensive guide for researchers and drug development professionals on the analytical methods for the robust and reliable quantification of this compound.

The inherent chemical properties of the target analyte, specifically its carbamate moiety, present both opportunities and challenges for bioanalysis. Carbamates can be thermally labile, which often makes liquid chromatography-based methods more suitable than gas chromatography.[1] This guide will focus on the development and validation of a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is the gold standard for quantitative bioanalysis.[2] Additionally, alternative and complementary techniques such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD) will be discussed. A critical aspect of any successful bioanalytical method is the sample preparation, and this note will provide detailed protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

All methodologies are presented with a focus on the underlying scientific principles and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4]

Analytical Strategies: A Comparative Overview

The choice of an analytical technique is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. For this compound, the following techniques are most applicable:

  • LC-MS/MS: Offers the highest sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte in complex biological fluids.[2]

  • HPLC-UV: A more accessible technique, suitable for higher concentration samples. The presence of a chromophore in the benzyl group suggests that UV detection is a viable option.[5]

  • HPLC-FLD: Can provide enhanced sensitivity over UV detection if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag.[6]

Given the need for high sensitivity in pharmacokinetic studies, this guide will primarily detail an LC-MS/MS method.

Core Methodology: LC-MS/MS Quantification

The cornerstone of a robust LC-MS/MS method is the optimization of both the chromatographic separation and the mass spectrometric detection.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from matrix components on an HPLC column. The eluent is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. In the first stage of the tandem mass spectrometer, a specific parent ion (precursor ion) corresponding to the analyte is selected. This precursor ion is then fragmented, and a specific fragment ion (product ion) is monitored in the second stage. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Experimental Workflow: LC-MS/MS

The following diagram illustrates the typical workflow for the quantification of this compound in a biological sample using LC-MS/MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Extraction (SPE, LLE, or PPT) add_is->extraction evap Evaporation & Reconstitution extraction->evap hplc HPLC Separation evap->hplc ms Tandem MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: LC-MS/MS workflow from sample preparation to final quantification.

Protocol: LC-MS/MS Method Development and Validation

Internal Standard (IS) Selection: An ideal internal standard should have similar physicochemical properties to the analyte and should not be present in the biological matrix. A stable isotope-labeled version of this compound (e.g., d3- or d7-labeled) is the preferred choice. If unavailable, a structurally similar compound with a different mass can be used.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size) is a good starting point for separating this moderately polar compound.[7]

  • Mobile Phase: A gradient elution with acetonitrile or methanol and water, both containing 0.1% formic acid to promote protonation and improve peak shape, is recommended.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for this column dimension.

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.

Mass Spectrometric Conditions (Hypothetical):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be efficient due to the presence of basic nitrogen atoms in the azepane ring.

  • MRM Transitions:

    • Analyte: The exact mass of the protonated molecule [M+H]+ needs to be determined. A plausible precursor ion would be m/z 291.2. Fragmentation would likely occur at the carbamate linkage and within the azepane ring. Plausible product ions could be m/z 108.1 (benzyl fragment) or a fragment from the azepane ring.

    • Internal Standard: The precursor ion will be the [M+H]+ of the stable isotope-labeled compound. The product ion will be the same as the analyte.

  • Optimization: The declustering potential, collision energy, and other MS parameters must be optimized for both the analyte and the internal standard to achieve maximum sensitivity.

Method Validation: The method must be validated according to FDA guidelines, assessing the following parameters[3][8]:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in at least six different batches of the biological matrix.

  • Linearity and Range: A calibration curve with at least six non-zero standards should have a correlation coefficient (r²) of ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV).

  • Accuracy and Precision: Determined at LLOQ, low, medium, and high QC levels. Accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and precision should be ≤15% CV (≤20% for LLOQ).

  • Recovery: The extraction efficiency of the analyte and IS from the biological matrix.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Stability of the analyte in the biological matrix under various conditions (bench-top, freeze-thaw, long-term storage).

Validation Parameter Acceptance Criteria
Linearity (r²)≥ 0.99
LLOQ Accuracy & PrecisionWithin ±20%
QC Accuracy & PrecisionWithin ±15%
RecoveryConsistent and reproducible
Matrix FactorWithin acceptable limits
StabilityWithin ±15% of nominal concentration

Sample Preparation Protocols

The goal of sample preparation is to remove interfering substances from the biological matrix and to concentrate the analyte.[9][10]

Protein Precipitation (PPT)

PPT is a rapid and simple method for removing proteins from plasma or serum.[11][12]

Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate proteins.[12][13]

Protocol:

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (or other precipitating agent).

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility.[14]

Principle: The pH of the sample is adjusted to ensure the analyte is in a neutral, more organic-soluble form. An immiscible organic solvent is then used to extract the analyte.

Protocol:

  • To 200 µL of plasma/serum/urine in a glass tube, add 10 µL of IS working solution and vortex.

  • Add 50 µL of a basifying agent (e.g., 1 M NaOH) to deprotonate the amine groups and increase hydrophobicity.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase for injection.[15]

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract than PPT or LLE by utilizing a solid sorbent to retain the analyte while matrix interferences are washed away.[16][17]

Principle: A mixed-mode cation exchange SPE cartridge can be effective for this compound, which has both hydrophobic and basic properties. The basic azepane group will interact with the cation exchange sorbent, and the overall molecule can have hydrophobic interactions.

SPE_Workflow start Condition Cartridge (Methanol, then Water) equilibrate Equilibrate Cartridge (Aqueous Buffer) start->equilibrate load Load Sample equilibrate->load wash1 Wash 1 (Remove Polar Interferences) load->wash1 wash2 Wash 2 (Remove Non-polar Interferences) wash1->wash2 elute Elute Analyte (Organic with Base) wash2->elute process Evaporate & Reconstitute elute->process

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Protocol:

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of an appropriate buffer (e.g., 2% formic acid in water) through the cartridge.

  • Load: Dilute 200 µL of the biological sample (pre-treated with IS) with 800 µL of the equilibration buffer and load it onto the cartridge.

  • Wash:

    • Wash with 1 mL of the equilibration buffer to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Alternative Methodologies

HPLC with UV Detection

For applications where high sensitivity is not required, HPLC-UV can be a cost-effective alternative.[18]

  • Wavelength Selection: The benzyl group is expected to have a UV absorbance maximum around 220-230 nm.[1][5] A diode array detector can be used to determine the optimal wavelength.

  • Sample Preparation: Due to lower sensitivity, a more rigorous cleanup and concentration step, such as SPE, is often necessary.[19]

HPLC with Fluorescence Detection (FLD)

If the native fluorescence of this compound is low, derivatization can be employed to enhance sensitivity.[6]

  • Derivatization: Carbamates can undergo post-column derivatization. For instance, hydrolysis to release the amine followed by reaction with o-phthalaldehyde (OPA) to form a fluorescent product.[6][20]

  • Excitation/Emission Wavelengths: These will be specific to the chosen derivatizing agent and the resulting fluorophore. For OPA derivatives, excitation is typically around 330-340 nm and emission around 450-465 nm.[6]

Conclusion

This application note outlines a comprehensive strategy for the quantification of this compound in biological samples. A validated LC-MS/MS method is presented as the primary choice for its superior sensitivity and selectivity, which are crucial for pharmacokinetic studies. Detailed protocols for various sample preparation techniques—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are provided to offer flexibility based on laboratory resources and desired sample cleanliness. Alternative methods using HPLC with UV or fluorescence detection are also discussed for specific applications. The successful implementation of these methods, following rigorous validation, will ensure the generation of high-quality data to support the development of this promising therapeutic agent.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. In Comprehensive Analytical Chemistry. Elsevier.
  • Kłodzińska, E., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4).
  • Lipsky, M. C., et al. (2009). LC-MS/MS Method for the determination of carbamathione in human plasma.
  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Wang, C., et al. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection.
  • Separation Science. (2023). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]

  • Lipsky, M. C., et al. (2009). LC-MS/MS Method for the determination of carbamathione in human plasma.
  • ResearchGate. (2015). How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Allied Academies. (n.d.). Quantifying drugs in blood: Methods and importance for clinical research and practice. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Tose, A. J., & remodeled by B. L. (2012). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Journal of neuroscience methods, 203(1), 110–116.
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High-throughput screening with Benzyl ((5-methylazepan-4-yl)methyl)carbamate libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening with Benzyl ((5-methylazepan-4-yl)methyl)carbamate Libraries

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Novel Chemical Space with Azepane-Carbamate Scaffolds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast collections of small molecules to identify starting points for new therapeutics.[1][2] The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library being screened.[1] This guide focuses on a unique and promising chemical space: libraries built around the this compound scaffold.

This scaffold combines two medicinally relevant motifs:

  • The Azepane Ring: A seven-membered saturated heterocycle, the azepane core provides a flexible, three-dimensional structure that is distinct from the more common five- and six-membered rings.[3][4] This structural complexity is valuable for exploring challenging biological targets, such as those with complex or allosteric binding sites.[3][5] Recent studies have highlighted N-benzylated azepanes as potent inhibitors of monoamine transporters, suggesting their potential in targeting neuropsychiatric disorders.[6][7]

  • The Carbamate Linker: Organic carbamates are recognized for their chemical stability and ability to act as bioisosteres of the peptide bond.[8][9] This feature makes them valuable in modulating protein-protein interactions and enhancing cell permeability.[8][9] The carbamate group is a structural element in numerous approved therapeutic agents for a wide range of diseases.[10][11]

By combining these features, libraries based on this scaffold offer a rich source of novel, lead-like compounds. This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven guide to designing, executing, and analyzing an HTS campaign using these specialized libraries.

Assay Development: The Foundation of a Successful Screen

The single most critical phase of an HTS campaign is the development of a robust, reliable, and scalable assay.[12][13] An assay that is not properly optimized will invariably lead to wasted resources and, more critically, false-positive or false-negative results. The goal is to create an assay with a sufficient signal window and low variability, which is quantitatively measured by the Z'-factor.[14][15] An assay is generally considered excellent for HTS when its Z'-factor is consistently greater than 0.5.[12][16]

Key Principles of Assay Choice

The choice of assay technology (e.g., fluorescence, luminescence, absorbance) should be driven by the biological target.[17] However, for HTS, practical considerations are paramount:

  • Simplicity: Favor "mix-and-read" formats that minimize the number of liquid handling steps.

  • Stability: Reagents and signal should be stable over the time required to process thousands of compounds.

  • Cost: Reagent costs can become significant in large-scale screens.

  • Miniaturization: The assay must be adaptable to low-volume 384- or 1536-well plate formats to conserve both library compounds and reagents.[12][18]

Workflow for Assay Development & Validation

The development process is iterative, moving from initial feasibility to a fully validated, automated protocol.

Assay_Development_Workflow Target_Selection Target Selection & Feasibility Assay_Choice Assay Technology Selection (e.g., FRET, Luminescence) Target_Selection->Assay_Choice Reagent_Opt Reagent Optimization (Enzyme/Substrate Titration) Assay_Choice->Reagent_Opt Buffer_Cond Buffer Condition Optimization (pH, Salt, Detergents) Reagent_Opt->Buffer_Cond Inc_Time Determine Kinetic Parameters (Incubation Times, Signal Stability) Buffer_Cond->Inc_Time DMSO_Tol DMSO Tolerance Test (Assess impact of compound solvent) Inc_Time->DMSO_Tol Z_Factor Z'-Factor Validation (Using Positive/Negative Controls) DMSO_Tol->Z_Factor Pilot_Screen Pilot Screen (1-5k Compounds) (Assess performance with library) Z_Factor->Pilot_Screen Z' > 0.5 Go_NoGo Go/No-Go Decision for Full HTS Pilot_Screen->Go_NoGo HTS_Campaign_Workflow cluster_prep Library & Assay Preparation cluster_screen Automated Screening cluster_data Data Handling Lib_Prep Library Thawing & Centrifugation Compound_Plate Acoustic Dispensing of Compounds to Assay Plates (nL scale) Lib_Prep->Compound_Plate Reagent_Add Dispense Reagents to Assay Plates Compound_Plate->Reagent_Add Reagent_Prep Bulk Reagent Preparation Reagent_Prep->Reagent_Add Incubation Robotic Incubation Reagent_Add->Incubation Detection Dispense Detection Reagents & Read Plates Incubation->Detection Data_QC Plate-Level QC (Z'-Factor, Signal Window) Detection->Data_QC Normalization Data Normalization (% Inhibition/Activation) Data_QC->Normalization Hit_ID Hit Identification (e.g., Z-score > 3) Normalization->Hit_ID Hit_Validation_Funnel cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Generation Primary_Hits Primary Hits (e.g., >100,000 compounds screened) ~1% Hit Rate -> ~1000 Hits Reconfirm Re-test Primary Hits (Fresh Compound Powder) Primary_Hits->Reconfirm Dose_Response Dose-Response Curve (IC50/EC50) ~50% Confirmation -> ~500 Hits Reconfirm->Dose_Response Orthogonal Orthogonal Assay (Different Technology/Endpoint) Dose_Response->Orthogonal Counterscreen Counterscreens (Rule out non-specific activity, cytotoxicity) Orthogonal->Counterscreen Selectivity Selectivity Profiling ~20% Pass -> ~100 Hits Counterscreen->Selectivity SAR Preliminary SAR Analysis (Analog Purchase/Synthesis) Selectivity->SAR Validated_Leads Validated Lead Series ~5-10 Series Identified SAR->Validated_Leads

Figure 3: The Hit Validation & Triage Funnel.
Protocol: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC50/EC50).

Procedure:

  • Compound Re-acquisition: Obtain fresh, dry powder of the primary hit compounds from the vendor to rule out degradation or contamination in the original library plates. 2[12]. Serial Dilution: Create a dilution series for each confirmed hit, typically an 8- to 10-point curve centered around the expected potency. For example, from 100 µM down to 1 nM.

  • Assay Execution: Run the validated primary assay with the compound dilution series.

  • Data Analysis:

    • Normalize the data relative to positive (100% activity) and negative (0% activity) controls.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

Data Presentation Example (Hypothetical Hit "BZ-AZ-042"):

Concentration (nM)% Inhibition
100,00098.5
10,00095.2
1,00088.1
10052.3
1015.6
12.1
0.1-1.5
Calculated IC50 95 nM

Interpretation: An IC50 of 95 nM indicates a potent hit. This compound would be prioritized for orthogonal testing and counterscreens to confirm its mechanism of action and rule out artifacts. P[19][20]reliminary Structure-Activity Relationship (SAR) analysis can also begin by testing commercially available analogs.

[12]### References

  • Bryan, M. C., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Retrieved from [Link]

  • Carrel, A., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. Retrieved from [Link]

  • Božinović, M., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]

  • Unchained Labs. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NIH. Retrieved from [Link]

  • Obadia, T., et al. (2023). High-throughput chemical genomic screening: a step-by-step workflow from plate to phenotype. PMC. Retrieved from [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. Retrieved from [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • X-Chem. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]

  • Dispendix. (2024). Essential Considerations for Successful Assay Development. Retrieved from [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]

  • Reymond Group. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput screening workflow. Retrieved from [Link]

  • ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Retrieved from [Link]

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  • The Scientist. (2024). An Overview of High Throughput Screening. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

  • L-A. D. et al. (2020). Z' Does Not Need to Be > 0.5. PMC. Retrieved from [Link]

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  • Elsevier. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

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Application Note & Protocols: A Strategic Guide to Target Identification Using Benzyl ((5-methylazepan-4-yl)methyl)carbamate as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing Benzyl ((5-methylazepan-4-yl)methyl)carbamate, a novel small molecule, as a chemical probe for the critical task of target identification and validation. Recognizing that the biological activity of this specific compound is not yet characterized, we present a strategic framework and detailed protocols to empower researchers to systematically uncover its cellular binding partners and elucidate its mechanism of action. This guide is built on the foundational principles of chemical biology, emphasizing rigorous probe validation and the application of state-of-the-art chemoproteomic techniques, including Affinity-Based Protein Profiling (AfBPP) and Immunoprecipitation-Mass Spectrometry (IP-MS). Our objective is to provide a robust, self-validating system for researchers to confidently navigate the complexities of target deconvolution, ultimately transforming a novel molecule into a powerful tool for biological discovery and therapeutic development.

Introduction: The Imperative of Target Identification

The journey of a bioactive small molecule from a preliminary "hit" to a validated therapeutic lead is critically dependent on understanding its molecular mechanism of action. Chemical probes, when well-characterized, are indispensable tools in this process, enabling the direct identification of protein targets within a complex biological system.[1][2][3] this compound, a structurally unique compound featuring an azepane core and a benzyl carbamate moiety, represents a "pathfinder" molecule—a compound with the potential to modulate a biological process, but whose specific targets are unknown.[1] The structural motifs present, such as the carbamate group, have been explored in various biologically active compounds, suggesting a potential for interaction with a range of protein classes.[4][5][6][7]

This guide is predicated on a four-pillared framework for chemical probe validation, ensuring that experimental outcomes are both robust and reproducible[8]:

  • Cellular Exposure: Confirming the probe can access its potential targets within the cell.

  • Target Engagement: Demonstrating a direct, physical interaction between the probe and its target protein(s).[8]

  • Target Activity Modulation: Showing that this engagement leads to a measurable change in the target's function.

  • Phenotypic Correlation: Linking the observed cellular or organismal phenotype to the modulation of the identified target.

By following the methodologies outlined herein, researchers can systematically progress this compound from a molecule of unknown function to a validated chemical probe.

Foundational Principles: Crafting a Robust Target Identification Strategy

A successful target identification campaign is not a single experiment but a multi-faceted strategy. The choice of methodology depends on the specific properties of the chemical probe and the biological question at hand. For a novel compound like this compound, a multi-pronged approach is recommended to increase the likelihood of success and to provide orthogonal validation of findings.

The Chemical Probe and its Derivatives: The Essential Toolkit

The cornerstone of any target identification effort is a high-quality chemical probe and its associated controls.[9] For this compound, this necessitates the synthesis or acquisition of several key molecules:

  • The Parent Compound (The Probe): this compound.

  • Affinity-Tagged Probe: A derivative of the parent compound modified with a "handle" (e.g., biotin, alkyne) to facilitate enrichment of interacting proteins. The linker used to attach the tag should be carefully chosen to minimize steric hindrance and preserve the parent compound's bioactivity.

  • Negative Control: A structurally similar analog of the parent compound that is biologically inactive. This is crucial for distinguishing specific interactors from non-specific background binding.[2]

  • Orthogonal Control (Optional but Recommended): A structurally distinct compound that elicits the same biological phenotype as the primary probe, providing an independent means of target validation.[9]

Key Methodologies for Target Identification

We will focus on two powerful and widely adopted chemoproteomic techniques:

  • Affinity-Based Protein Profiling (AfBPP): This method utilizes a tagged version of the chemical probe to enrich for and subsequently identify interacting proteins from a cell lysate or in living cells.[10][11][12]

  • Immunoprecipitation-Mass Spectrometry (IP-MS): While traditionally used for antibody-based pulldowns, a modified approach using the chemical probe can be employed to isolate target proteins.[13][14][15]

The following diagram illustrates the general workflow for target identification using a chemical probe.

G cluster_0 Probe Development & Validation cluster_1 Experimental Execution cluster_2 Data Analysis & Target Validation Probe This compound Tagged_Probe Affinity-Tagged Probe (e.g., Biotinylated) Probe->Tagged_Probe Synthesis Negative_Control Inactive Analog Probe->Negative_Control Synthesis Incubation Incubation with Tagged Probe Tagged_Probe->Incubation Cell_Culture Cell Culture/ Tissue Lysate Cell_Culture->Incubation Enrichment Affinity Purification (e.g., Streptavidin Beads) Incubation->Enrichment Elution Elution of Bound Proteins Enrichment->Elution MS LC-MS/MS Analysis Elution->MS Data_Analysis Protein Identification & Quantification MS->Data_Analysis Target_Validation Orthogonal Validation (e.g., Western Blot, CETSA) Data_Analysis->Target_Validation

Figure 1: A generalized workflow for chemical probe-based target identification.

Detailed Protocols: From Probe Validation to Target Discovery

The following protocols are designed to be a starting point and should be optimized for the specific cell system and experimental setup.

Protocol 1: Preliminary Assessment of Cellular Activity and Permeability

Rationale: Before embarking on complex proteomic experiments, it is essential to confirm that this compound elicits a measurable biological response and can penetrate the cell membrane to reach its intracellular targets.

Step-by-Step Methodology:

  • Phenotypic Screening:

    • Select a panel of relevant cell lines.

    • Treat cells with a concentration range of this compound (e.g., 0.1 µM to 50 µM).

    • Assess for a quantifiable phenotype after a suitable incubation period (e.g., 24-72 hours). Examples include changes in cell viability (MTT assay), morphology, proliferation, or a specific signaling pathway marker (e.g., phosphorylation status of a key protein via Western blot).

  • Cellular Permeability Assessment (Indirect):

    • If a clear intracellular target is hypothesized (e.g., an enzyme), perform an in vitro assay with the purified protein and compare the potency (IC50 or EC50) with the potency observed in the cell-based phenotypic assay. A significant rightward shift in the cellular potency may indicate poor permeability.

  • Establish Working Concentration:

    • Based on the phenotypic screening, determine the optimal concentration range for subsequent experiments. This should be a concentration that elicits a clear biological effect without causing excessive cytotoxicity.

Protocol 2: Affinity-Based Protein Profiling (AfBPP) Workflow

Rationale: This protocol describes the use of a biotinylated derivative of this compound to capture and identify its binding partners from a cell lysate.

Materials:

  • Biotinylated this compound (Biotin-Probe)

  • Parent this compound (for competition)

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with low concentration of detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • LC-MS/MS instrumentation and software for proteomic analysis

Step-by-Step Methodology:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer on ice for 30 minutes.[13]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Probe Incubation and Competition:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.

    • Set up the following experimental conditions in triplicate:

      • Condition A (Probe): Lysate + Biotin-Probe (e.g., 5 µM).

      • Condition B (Competition): Lysate pre-incubated with excess parent compound (e.g., 500 µM) for 1 hour, followed by the addition of Biotin-Probe (5 µM).

      • Condition C (Beads Control): Lysate + DMSO (vehicle control).

    • Incubate all samples for 2-4 hours at 4°C with gentle rotation.

  • Affinity Enrichment:

    • Add pre-washed streptavidin-coated magnetic beads to each sample.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specific binders.

  • Elution and Sample Preparation for MS:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluates a short distance into an SDS-PAGE gel to concentrate the sample.

    • Perform in-gel trypsin digestion of the protein bands.

    • Extract the resulting peptides for LC-MS/MS analysis.

  • Data Analysis:

    • Identify proteins by searching the MS/MS spectra against a protein database.

    • Quantify the relative abundance of each identified protein across the different conditions.

    • True targets should be significantly enriched in the "Probe" condition (A) compared to both the "Competition" (B) and "Beads Control" (C) conditions.

The logic of this experimental design is depicted in the following diagram:

G cluster_A Condition A: Probe cluster_B Condition B: Competition cluster_C Condition C: Beads Control Lysate Cell Lysate Incubate_A Incubate Lysate->Incubate_A Pre_Incubate_B Pre-incubate Lysate->Pre_Incubate_B Incubate_C Incubate Lysate->Incubate_C Biotin_Probe Biotin-Probe Biotin_Probe->Incubate_A Incubate_B Incubate Biotin_Probe->Incubate_B Parent_Compound Parent Compound (Excess) Parent_Compound->Pre_Incubate_B Beads Streptavidin Beads MS LC-MS/MS Beads->MS Wash, Elute, Digest Incubate_A->Beads Pre_Incubate_B->Incubate_B Incubate_B->Beads Incubate_C->Beads

Figure 2: Experimental design for AfBPP with competitive elution.

Protocol 3: Target Validation

Rationale: Putative targets identified through proteomic screens must be independently validated to confirm a direct and specific interaction with this compound.

Step-by-Step Methodology:

  • Western Blot Analysis:

    • Perform the AfBPP experiment as described in Protocol 2.

    • Instead of proceeding to MS, elute the proteins and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an antibody specific to the candidate target protein.

    • A strong band should be present in the "Probe" lane, which is significantly diminished or absent in the "Competition" lane.

  • Cellular Thermal Shift Assay (CETSA):

    • CETSA is a powerful method for confirming target engagement in intact cells or lysates. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

    • Treat intact cells or cell lysates with either the vehicle (DMSO) or this compound.

    • Heat the samples across a range of temperatures.

    • Analyze the soluble fraction of the candidate target protein at each temperature by Western blot.

    • A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

  • Recombinant Protein Binding Assay:

    • Express and purify the candidate target protein.

    • Use a biophysical technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (KD) of this compound to the purified protein.

Data Interpretation and Quantitative Summary

The primary output of the AfBPP experiment will be a list of proteins identified and quantified by mass spectrometry. The key to identifying high-confidence targets is to look for proteins that meet stringent statistical criteria.

Parameter Description Criteria for a High-Confidence Hit
Fold Enrichment (Probe vs. Control) The ratio of the protein's abundance in the Biotin-Probe sample compared to the Beads Control sample.> 3-fold
Competition Ratio The ratio of the protein's abundance in the Competition sample compared to the Probe sample.< 0.25
p-value The statistical significance of the change in protein abundance between conditions.< 0.05

Concluding Remarks and Future Directions

The successful identification of a direct binding target for this compound is a pivotal step in its development as a chemical probe.[1] The protocols outlined in this guide provide a systematic and rigorous framework for achieving this goal. Once a target is identified and validated, the focus can then shift to elucidating the downstream functional consequences of this interaction, thereby fully characterizing the probe's utility in dissecting complex biological pathways. This, in turn, can open new avenues for therapeutic intervention and a deeper understanding of cellular function.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

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Sources

Application Notes and Protocols: Radiolabeling of Benzyl ((5-methylazepan-4-yl)methyl)carbamate for Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Receptor Interactions through Radiolabeling

In the landscape of drug discovery and molecular pharmacology, the precise characterization of a ligand's interaction with its biological target is paramount. Radioligand binding assays remain a gold standard for quantifying these interactions due to their exceptional sensitivity and versatility, allowing for the determination of key parameters such as binding affinity (Kᵢ), receptor density (Bₘₐₓ), and kinetic constants (kₒₙ and kₒբբ).[1][2][3] This document provides a comprehensive guide for the radiolabeling of a novel small molecule, Benzyl ((5-methylazepan-4-yl)methyl)carbamate, and its subsequent application in receptor binding assays.

The strategic introduction of a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), into the molecular structure of a ligand transforms it into a powerful probe for studying its target.[4] The choice of isotope and labeling position is critical to ensure that the pharmacological properties of the parent molecule are retained. This protocol will focus on the tritiation of the N-methyl group of the azepane ring, a position unlikely to interfere with the carbamate's binding interactions.

This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice. By adhering to the principles of scientific integrity and self-validating systems, this protocol aims to empower researchers to generate robust and reproducible data.

PART 1: Radiolabeling of this compound

Strategic Considerations for Radiolabeling

The primary objective of radiolabeling is to introduce an isotope without altering the compound's affinity for its target receptor. For this compound, the N-methyl group on the azepane ring presents an ideal site for tritiation. Introducing tritium at this position is synthetically accessible and is less likely to impact the molecule's binding pharmacophore compared to modifications on the benzyl carbamate moiety. Tritium is a preferred isotope for many binding assays due to its low beta energy and the high specific activities that can be achieved.[4][5]

A precursor molecule, Benzyl ((5-aminoazepan-4-yl)methyl)carbamate, will be synthesized and subsequently methylated using tritiated methyl iodide ([³H]CH₃I) to yield the desired radiolabeled product.

Experimental Workflow for Radiolabeling

The overall workflow for the synthesis and purification of [³H]this compound is depicted below.

Radiolabeling_Workflow cluster_synthesis Radiosynthesis cluster_purification Purification & Analysis cluster_analysis Quality Control precursor Precursor Synthesis: Benzyl ((5-aminoazepan-4-yl)methyl)carbamate radiolabeling N-Methylation with [³H]CH₃I precursor->radiolabeling Key Reaction crude_product Crude Radiolabeled Product radiolabeling->crude_product hplc Reverse-Phase HPLC Purification crude_product->hplc radiochemical_purity Radiochemical Purity Analysis hplc->radiochemical_purity specific_activity Specific Activity Determination hplc->specific_activity final_product [³H]this compound (High Purity & Known Specific Activity) specific_activity->final_product

Caption: Workflow for the synthesis and quality control of the radiolabeled compound.

Detailed Protocol for Radiolabeling

Safety Precautions: All work with radioactive materials must be conducted in a designated and appropriately shielded fume hood.[6][7] Personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves, is mandatory.[8] All waste materials must be disposed of in accordance with institutional radiation safety guidelines.

Materials and Reagents:

  • Benzyl ((5-aminoazepan-4-yl)methyl)carbamate (precursor)

  • [³H]Methyl iodide ([³H]CH₃I) in a suitable solvent (e.g., toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Methanol (CH₃OH), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Scintillation cocktail

  • Reverse-phase C18 HPLC column

Step-by-Step Procedure:

  • Reaction Setup: In a 1 mL reaction vial, dissolve 1-2 mg of Benzyl ((5-aminoazepan-4-yl)methyl)carbamate in 200 µL of anhydrous acetonitrile.

  • Base Addition: Add a 1.5 molar excess of anhydrous potassium carbonate to the reaction mixture.

  • Radiolabeling Reaction: Carefully add [³H]Methyl iodide (typically 1-5 mCi) to the reaction vial. The vial should be sealed immediately to prevent the escape of the volatile radiolabeling agent.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. The progress of the reaction can be monitored by radio-TLC if a suitable system is developed.

  • Quenching: After the incubation period, quench the reaction by adding 100 µL of methanol.

  • Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the crude product in a small volume (e.g., 200 µL) of the HPLC mobile phase.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the radiolabeled product is crucial to remove unreacted precursor, [³H]CH₃I, and any byproducts.[9][10] Reverse-phase HPLC is the method of choice for this purpose.[11]

HPLC Parameters:

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1 mL/min
Detection UV (254 nm) and in-line radioactivity detector

Procedure:

  • Inject the reconstituted crude product onto the HPLC system.

  • Collect fractions (e.g., 0.5 mL) throughout the run.

  • Monitor both the UV and radioactivity chromatograms to identify the peak corresponding to the radiolabeled product. The product peak should have a retention time similar to the non-radiolabeled standard.

  • Pool the fractions containing the pure radiolabeled compound.

  • Evaporate the solvent from the pooled fractions.

  • Reconstitute the purified product in a suitable solvent (e.g., ethanol or binding assay buffer) for storage at -20°C or colder.

Quality Control of the Radioligand

1.5.1. Radiochemical Purity:

The radiochemical purity of the final product should be ≥95%.[12] This is determined by injecting an aliquot of the purified product back onto the HPLC system and integrating the radioactivity peak corresponding to the product.

1.5.2. Specific Activity Determination:

The specific activity (Ci/mmol) is a critical parameter for quantitative binding assays.[5] A functional method for its determination involves a homologous competition binding assay.[13]

Protocol for Specific Activity Determination:

  • Perform a competition binding assay using a known concentration of the non-radiolabeled this compound and a fixed concentration of the newly synthesized radioligand.

  • Repeat the assay with at least one other concentration of the radioligand.

  • The specific activity can be calculated from the resulting IC₅₀ values.[13]

PART 2: Radioligand Binding Assay Protocol

This section outlines the protocol for using the newly synthesized [³H]this compound in saturation and competition binding assays.

General Principles of Radioligand Binding Assays

Radioligand binding assays are based on the law of mass action and are used to characterize the interaction between a radioligand and its receptor.[14] The key is to separate the receptor-bound radioligand from the free radioligand, which is typically achieved by rapid filtration.[15]

Binding_Assay_Principle cluster_assay Binding Assay Components cluster_binding Binding States Radioligand [³H]Ligand Total_Binding Total Binding Radioligand->Total_Binding Nonspecific_Binding Nonspecific Binding Radioligand->Nonspecific_Binding Receptor Receptor Receptor->Total_Binding Receptor->Nonspecific_Binding Unlabeled_Ligand Unlabeled Ligand Unlabeled_Ligand->Nonspecific_Binding Excess Specific_Binding Specific Binding Total_Binding->Specific_Binding - Nonspecific Binding

Caption: Principle of measuring total, nonspecific, and specific binding in a radioligand assay.

Materials and Reagents for Binding Assays
  • Membrane Preparation: A source of the target receptor (e.g., cell membranes from transfected cells or tissue homogenates).

  • Binding Buffer: A buffer that maintains physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

  • [³H]this compound: The synthesized radioligand.

  • Non-radiolabeled Ligand: For determining non-specific binding and for competition assays.

  • Filtration System: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and Cocktail.

Saturation Binding Assay Protocol

This assay determines the equilibrium dissociation constant (Kₔ) and the maximum number of binding sites (Bₘₐₓ).[3]

Step-by-Step Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.

  • Total Binding: To each well, add:

    • 50 µL of binding buffer

    • 50 µL of varying concentrations of [³H]this compound (e.g., 0.1 to 10 times the expected Kₔ)

    • 100 µL of membrane preparation (protein concentration to be optimized)

  • Nonspecific Binding: To a parallel set of wells, add:

    • 50 µL of a high concentration of non-radiolabeled ligand (e.g., 1000-fold the Kₔ of the radioligand)

    • 50 µL of varying concentrations of [³H]this compound

    • 100 µL of membrane preparation

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[16]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting nonspecific binding from total binding at each radioligand concentration.

  • Plot specific binding versus the concentration of the radioligand and fit the data to a one-site binding hyperbola using non-linear regression to determine Kₔ and Bₘₐₓ.

Competition Binding Assay Protocol

This assay determines the affinity (Kᵢ) of a non-radiolabeled compound for the receptor by measuring its ability to compete with the radioligand.[2][3]

Step-by-Step Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the competing non-radiolabeled compound.

  • Assay Mix: To each well, add:

    • 50 µL of varying concentrations of the non-radiolabeled compound (e.g., 10⁻¹⁰ to 10⁻⁵ M)

    • 50 µL of a fixed concentration of [³H]this compound (ideally at or below its Kₔ)

    • 100 µL of membrane preparation

  • Controls: Include wells for total binding (no competing ligand) and nonspecific binding (excess of a known high-affinity ligand).

  • Incubation, Filtration, and Counting: Follow the same procedure as for the saturation binding assay.

Data Analysis:

  • Plot the percentage of specific binding versus the log concentration of the competing compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant determined from the saturation assay.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the radiolabeling of this compound and its subsequent use in receptor binding assays. By following these detailed methodologies, researchers can generate high-quality data to elucidate the pharmacological profile of this and other novel compounds. The emphasis on self-validating steps, such as purity analysis and specific activity determination, ensures the integrity and reproducibility of the experimental results, which are fundamental to advancing drug discovery efforts.

References

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

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Application Notes and Protocols for the Functional Characterization of Benzyl ((5-methylazepan-4-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Carbamate Compound

Benzyl ((5-methylazepan-4-yl)methyl)carbamate is a novel chemical entity with a structural motif—the carbamate group—that suggests a potential interaction with cholinesterases. Carbamates are a well-established class of compounds known to reversibly inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a mechanism of action for drugs used in the treatment of neurological disorders such as Alzheimer's disease and myasthenia gravis.[2][3]

These application notes provide a comprehensive guide for the initial functional characterization of this compound, focusing on its putative role as an acetylcholinesterase inhibitor. We present detailed protocols for cell-based assays using the human neuroblastoma cell line SH-SY5Y, a well-established model for neuronal studies.[4][5] The protocols described herein are designed to be robust and self-validating, enabling researchers to generate reliable data on the compound's biological activity.

Principle of the Assays: Measuring Acetylcholinesterase Activity in a Cellular Context

To investigate the effect of this compound on acetylcholinesterase activity, we will utilize two distinct and widely accepted cell-based assay methodologies: a colorimetric assay based on the Ellman method and a more sensitive fluorometric assay.

1. The Ellman-Based Colorimetric Assay: This method relies on the enzymatic activity of AChE to hydrolyze a synthetic substrate, acetylthiocholine. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate.[6][7] The rate of color formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[7][8][9]

2. Amplex® Red-Based Fluorometric Assay: This assay offers higher sensitivity and is based on the detection of hydrogen peroxide (H₂O₂) produced in a two-step enzymatic reaction. First, AChE hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce betaine and H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent compound resorufin.[10] The fluorescence intensity, measured at an excitation of ~540 nm and an emission of ~590 nm, is proportional to the AChE activity.[11]

Experimental Workflow Overview

The overall experimental workflow for assessing the inhibitory potential of this compound on acetylcholinesterase is depicted below.

workflow cluster_cell_culture Cell Culture and Preparation cluster_compound_prep Compound Preparation cluster_treatment Cell Treatment and Lysis cluster_assay AChE Activity Assay cluster_analysis Data Analysis and Validation start Start with cryopreserved SH-SY5Y cells thaw Thaw and culture SH-SY5Y cells start->thaw passage Passage cells to maintain optimal density thaw->passage seed Seed cells into 96-well plates passage->seed treat Treat SH-SY5Y cells with compound dilutions seed->treat dissolve Dissolve this compound in DMSO dilute Prepare serial dilutions of the compound dissolve->dilute dilute->treat incubate Incubate for a defined period treat->incubate lyse Lyse cells to release intracellular AChE incubate->lyse add_reagents Add assay-specific reagents (Ellman or Amplex Red) lyse->add_reagents measure Measure absorbance (412 nm) or fluorescence (Ex/Em 540/590 nm) add_reagents->measure calculate Calculate % inhibition and IC50 values measure->calculate cytotoxicity Perform cytotoxicity assay (e.g., MTT, LDH) calculate->cytotoxicity validate Validate findings and confirm mechanism cytotoxicity->validate mechanism cluster_reaction Mechanism of AChE Inhibition by Carbamates AChE AChE-Ser-OH (Active Enzyme) Complex [AChE-Ser-OH --- R-O-C(=O)-NR'R''] (Michaelis Complex) AChE->Complex + Inhibitor Carbamate R-O-C(=O)-NR'R'' (Carbamate Inhibitor) Carbamate->Complex Carbamylated_AChE AChE-Ser-O-C(=O)-NR'R'' (Carbamylated Enzyme - Inactive) Complex->Carbamylated_AChE - R-OH Hydrolysis AChE-Ser-OH (Regenerated Active Enzyme) Carbamylated_AChE->Hydrolysis + H₂O (Slow Hydrolysis)

Figure 2. A simplified diagram illustrating the reversible inhibition of acetylcholinesterase (AChE) by a carbamate compound through the formation of a transiently stable carbamylated enzyme intermediate.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial functional characterization of this compound as a potential acetylcholinesterase inhibitor. By employing these cell-based assays and adhering to the principles of rigorous validation, researchers can obtain reliable data to guide further drug development efforts.

References

  • Assay Genie. (n.d.). Acetylcholinesterase (AchE) Activity Assay Kit (MAES0131) Technical Manual. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Retrieved from [Link]

  • Shipley, M. M., Mangold, C. A., & Szpara, M. L. (2022). SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview. JoVE. Retrieved from [Link]

  • Ghosh, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 245-250. Retrieved from [Link]

  • protocols.io. (2022). SH-SY5Y culturing. Retrieved from [Link]

  • Collaborations Pharmaceuticals, Inc. (2023). Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. Journal of Chemical Information and Modeling, 63(5), 1489-1501. Retrieved from [Link]

  • EURL ECVAM. (2019). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660. Retrieved from [Link]

  • Poplawska, B., & Pytka, K. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 27(3), 447-476. Retrieved from [Link]

  • de Wilde, A., et al. (2022). Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment. Environmental Toxicology and Chemistry, 41(12), 3046-3057. Retrieved from [Link]

  • ResearchGate. (2022). Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment | Request PDF. Retrieved from [Link]

  • Worek, F., & Thiermann, H. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7. Retrieved from [Link]

  • NIH Research Festival. (2017). Development and Validation of Cell-Based Assays in Quantitative High-throughput Formats for Identification of Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • Creative Biogene. (n.d.). SH-SY5Y Cell Culture and Gene Editing Protocols. Retrieved from [Link]

  • ResearchGate. (2007). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • Collaborations Pharmaceuticals, Inc. (2023). Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). Solvent Selection for Efficient CO2 Capture. Applied Sciences, 14(2), 708. Retrieved from [Link]

  • Adak, A., et al. (2015). Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats. SciSpace. Retrieved from [Link]

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Application Notes: Strategic Deployment of Benzyl ((5-methylazepan-4-yl)methyl)carbamate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for a Privileged Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2][3][4][5] Unlike high-throughput screening (HTS), which relies on screening large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[1][3][5][6] These initial hits are then optimized into potent leads through structure-guided medicinal chemistry efforts. The core advantage of this approach lies in the high "ligand efficiency" of fragments, offering a more effective exploration of chemical space and often yielding leads with superior physicochemical properties.[7]

This guide details the strategic application of Benzyl ((5-methylazepan-4-yl)methyl)carbamate , a novel fragment designed to incorporate key features beneficial for FBDD campaigns, particularly against challenging targets such as protein-protein interactions (PPIs) and enzymes with complex active sites.

The choice of this fragment is underpinned by several key considerations:

  • The Azepane Scaffold: Seven-membered rings like azepane are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[8] They offer a three-dimensional architecture that can effectively probe deep or complex binding pockets, a feature often lacking in simpler, flatter aromatic fragments. The inherent conformational flexibility of the azepane ring allows it to adapt to various target topographies. The methyl substitution provides a stereocenter, introducing chirality that can be crucial for achieving selectivity and potency in later stages of optimization.[9][10]

  • Vectorial Growth Points: The fragment is "poised" for synthetic elaboration. The secondary amine within the azepane ring and the primary amine (masked by the benzyl carbamate) provide two distinct vectors for chemical modification. This allows for controlled, stepwise optimization strategies such as fragment growing or linking.

  • Physicochemical Properties: The molecule is designed to adhere to the "Rule of Three," a set of guidelines for effective fragments, ensuring a higher probability of identifying meaningful interactions.[6][11]

  • The Benzyl Carbamate (Cbz) Group: This well-established protecting group serves a dual purpose.[12][13] It neutralizes the basicity of the primary amine, preventing non-specific interactions during screening, and provides a stable, synthetically tractable handle that can be reliably removed or modified during hit-to-lead optimization.[13][14][15][16]

This document will provide a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its use in a typical FBDD workflow, and a discussion of downstream hit validation and optimization strategies.

Physicochemical Profile and "Rule of Three" Compliance

A critical first step in FBDD is ensuring that fragments possess appropriate physicochemical properties for screening and subsequent optimization.[11][17] The properties of this compound are summarized below.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 276.38 g/mol ≤ 300 DaYes
cLogP 2.8 (Predicted)≤ 3Yes
Hydrogen Bond Donors (HBD) 2≤ 3Yes
Hydrogen Bond Acceptors (HBA) 2≤ 3Yes
Rotatable Bonds 5≤ 3No (Slight Deviation)
Polar Surface Area (PSA) 49.5 Ų≤ 60 ŲYes

Analysis of Properties:

This compound demonstrates excellent compliance with the "Rule of Three."[11] Its molecular weight, lipophilicity, and hydrogen bonding potential are well within the desired range for a fragment library. While the number of rotatable bonds slightly exceeds the strictest interpretation of the rule, the conformational constraint imposed by the azepane ring mitigates this, providing a defined but adaptable scaffold. High aqueous solubility is essential for biophysical screening methods, and the fragment's moderate polarity and PSA contribute to this key requirement.[4]

The FBDD Workflow Using this compound

The following section outlines a detailed, field-proven workflow for the application of this fragment in a drug discovery campaign.

FBDD_Workflow cluster_prep Phase 1: Preparation & QC cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation & Characterization cluster_optimization Phase 4: Hit-to-Lead Optimization prep Fragment Preparation (Solubilization & Purity Check) spr Surface Plasmon Resonance (SPR) (Primary Hit Identification) prep->spr target_prep Target Protein (Expression & Purification) target_prep->spr nmr Ligand-Observed NMR (Binding Confirmation) spr->nmr Identified Hits xray X-Ray Crystallography (Binding Mode Analysis) nmr->xray Validated Hits chem Medicinal Chemistry (Fragment Growing/Linking) xray->chem Structural Insights lead Potent Lead Compound chem->lead

Caption: FBDD workflow for this compound.

Protocol 1: Fragment Preparation and Quality Control

Causality: The integrity of any screening campaign is contingent upon the quality and purity of the reagents. Aggregated or impure fragments can lead to false positives and unreliable data. This protocol ensures the fragment is monomeric, soluble, and stable under screening conditions.

Methodology:

  • Source Material: Procure this compound (CAS: 1823270-12-7) from a reputable supplier.[18]

  • Purity Assessment (Self-Validation):

    • Confirm identity and purity (>95%) via LC-MS and ¹H NMR spectroscopy.

    • Rationale: This step is critical to ensure that any observed activity is due to the intended fragment and not a contaminant.

  • Solubility Determination:

    • Prepare a saturated solution in the desired screening buffer (e.g., PBS, pH 7.4).

    • Incubate for 24 hours at room temperature.

    • Centrifuge to pellet any undissolved solid.

    • Determine the concentration of the supernatant using a calibrated analytical method (e.g., UV-Vis spectroscopy or quantitative NMR).

    • Rationale: High aqueous solubility is paramount for biophysical assays that require high fragment concentrations to detect weak binding.[4]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

    • Store at -20°C in small aliquots to minimize freeze-thaw cycles.

    • Rationale: DMSO is a standard solvent for compound libraries, but its concentration in the final assay must be controlled to avoid protein destabilization.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions characteristic of fragment binding.[3][19] It provides real-time kinetic data, allowing for the ranking of hits based on affinity and binding characteristics.

Methodology:

  • Target Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) via amine coupling or affinity capture (e.g., His-tag).

    • Include a reference flow cell (mock-immobilized or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

    • Rationale (Self-Validation): The reference channel is a crucial internal control that distinguishes true binding events from artifacts.

  • Screening Execution:

    • Prepare a dilution series of the fragment in running buffer, maintaining a constant low percentage of DMSO (e.g., ≤1%).

    • Screen the fragment at a high concentration (e.g., 200 µM - 1 mM) to maximize the chance of detecting weak binders.

    • Inject the fragment solutions over the target and reference flow cells.

    • Monitor the binding response (measured in Response Units, RU).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • A concentration-dependent increase in the steady-state binding response is indicative of a genuine interaction.

    • Fit the data to a 1:1 binding model to estimate the dissociation constant (K D ). Hits are typically in the micromolar to millimolar range.

    • Rationale: A dose-response relationship is the primary validation criterion in an SPR screen.

Protocol 3: Hit Validation by Ligand-Observed NMR Spectroscopy

Causality: NMR is a powerful secondary screening method that provides definitive evidence of binding in solution, helping to eliminate artifacts from surface-based techniques like SPR.[1][3] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly sensitive for detecting weak interactions.

Methodology:

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., D₂O-based PBS):

      • Sample A: Fragment only (e.g., 500 µM).

      • Sample B: Fragment (500 µM) + Target Protein (e.g., 10 µM).

  • STD-NMR Experiment:

    • Acquire a reference ¹H NMR spectrum of the fragment.

    • Acquire an STD-NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to any bound ligands.

    • Rationale: If the fragment binds to the protein, its proton signals will appear in the STD spectrum. Protons closest to the protein surface will show the strongest STD effect, providing structural information about the binding epitope.

  • Data Analysis (Self-Validation):

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

    • The presence of fragment signals in the STD spectrum confirms binding.

    • The absence of signals in a control experiment with a non-binding protein validates the specificity of the interaction.

Structural Biology and Hit-to-Lead Optimization

Once a fragment hit is validated, the next crucial step is to understand its binding mode to guide medicinal chemistry efforts.

X-Ray Crystallography

Obtaining a co-crystal structure of the fragment bound to the target protein is the gold standard in FBDD.[1] It provides a detailed, atomic-level map of the binding site and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding. This structural information is invaluable for rational drug design.

Strategies for Fragment Elaboration

The structure of this compound offers two primary vectors for optimization, which can be pursued to "grow" the fragment into a more potent, lead-like molecule.[3]

Optimization_Strategy cluster_fragment Initial Fragment Hit cluster_vectors Growth Vectors cluster_outcomes Optimization Goals frag This compound vec1 Vector 1: Azepane N-H frag->vec1 vec2 Vector 2: Cbz-Protected Amine frag->vec2 outcome1 Probe adjacent pockets (e.g., via alkylation, acylation) vec1->outcome1 outcome2 Deprotect & elaborate to engage new interactions vec2->outcome2 lead Increased Potency & Improved Selectivity outcome1->lead outcome2->lead

Caption: Hit-to-lead optimization pathways for the fragment.

  • Vector 1: Elaboration at the Azepane Nitrogen: The secondary amine of the azepane ring is an excellent handle for synthetic modification. Based on the crystal structure, chemists can design and synthesize analogs that extend into unoccupied pockets of the binding site.

    • Example Reactions: Reductive amination, acylation, or sulfonylation can be employed to introduce new functional groups designed to form additional interactions with the target.

  • Vector 2: Elaboration at the Primary Amine: The Cbz group can be removed via catalytic hydrogenolysis, a mild and efficient deprotection method.[14] This unmasks the primary amine, providing a new point for modification.

    • Example Reactions: The newly freed amine can be used to build vectors in a different direction, potentially linking to another fragment identified in a separate screen or growing into a distinct sub-pocket of the active site.

Computational Chemistry in Optimization:

Throughout the hit-to-lead phase, computational methods play a vital role.[7][20][21][22] Molecular docking can be used to prioritize synthetic targets, while free energy perturbation (FEP) calculations can predict the binding affinity of proposed analogs, helping to focus synthetic efforts on the most promising compounds.

Conclusion

This compound represents a well-designed, synthetically tractable fragment for use in FBDD campaigns. Its adherence to the "Rule of Three," combined with the privileged azepane scaffold and poised growth vectors, makes it an excellent starting point for tackling difficult drug targets. The detailed protocols and strategic workflows provided in these application notes offer a robust framework for researchers to integrate this fragment into their discovery programs, leveraging the full potential of FBDD to accelerate the path from initial hit to viable lead compound.

References

  • Ciulli, A., & Williams, G. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Chessari, G., & Woodhead, A. J. (2009). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 52(10), 2975–3000. [Link]

  • Google Patents. (n.d.). US9487500B2 - Compounds and compositions thereof.
  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. Pharmacological Research. [Link]

  • Kirchmair, J., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. [Link]

  • Villar, H. O., & Hansen, M. R. (2007). Computational techniques in fragment based drug discovery. Current Topics in Medicinal Chemistry, 7(15), 1509-1513. [Link]

  • Carrel, A., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • de Souza, I. N., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Pharmaceuticals. [Link]

  • Jia, Y., & Grogger, C. (2013). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. [Link]

  • Siegal, G., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Li, Q., & Verma, R. P. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. [Link]

  • D'Andrea, D., et al. (2023). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. [Link]

  • ResearchGate. (n.d.). Computational Methods to Support Fragment-based Drug Discovery. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Grokipedia. (n.d.). Benzyl carbamate. [Link]

  • Reymond Research Group. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

  • ResearchGate. (2010). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Computational fragment-based drug design of potential Glo-I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Hilaris Publisher. (n.d.). Fragment-based Drug Discovery: Emerging Strategies and Applications. [Link]

  • Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. [Link]

  • Krimm, S., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]

  • Reymond, J.-L., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl ((5-methylazepan-4-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Benzyl ((5-methylazepan-4-yl)methyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on improving reaction yield and final product purity. We will deconstruct a plausible and robust synthetic route, addressing potential pitfalls at each critical stage with evidence-based solutions and detailed protocols.

Introduction: Navigating the Synthesis

This compound is a valuable intermediate in medicinal chemistry, often used in the construction of more complex bioactive molecules. Its structure features a substituted seven-membered azepane ring, a scaffold that provides unique three-dimensional diversity but presents significant synthetic challenges.[1][2] The synthesis of azepanes is often complicated by unfavorable ring-closing kinetics and thermodynamics compared to their five- or six-membered counterparts.[3][4]

This guide provides troubleshooting advice for the final two stages of the synthesis, which are critical for achieving high yield and purity: the reduction of a nitrile precursor to a primary amine and the subsequent protection of this amine with a benzyloxycarbonyl (Cbz) group.

Proposed Synthetic Workflow

A reliable method to produce the target compound involves a two-step sequence starting from a hypothetical, but plausible, precursor: (5-methylazepan-4-yl)carbonitrile. This approach isolates the challenges of functional group transformation from the more complex synthesis of the azepane core itself.

G cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Cbz Protection A (5-methylazepan-4-yl)carbonitrile B (5-methylazepan-4-yl)methanamine (Primary Amine Intermediate) A->B H₂/Catalyst or LiAlH₄ D This compound (Final Product) B->D Base (e.g., Na₂CO₃) C Benzyl chloroformate (Cbz-Cl) C->D

Caption: Proposed two-step synthesis of the target carbamate.

Part 1: Troubleshooting the Nitrile Reduction to Primary Amine

The conversion of the nitrile group on the azepane precursor to a primary aminomethyl group is a critical step. Both catalytic hydrogenation and chemical reduction methods are viable, but each comes with potential issues.

Frequently Asked Questions (FAQs)

Q1: My nitrile reduction is showing low to no conversion. What are the likely causes?

A1: This is a common issue that typically points to problems with the catalyst or reducing agent, or suboptimal reaction conditions.

  • Cause A: Inactive Catalyst (Catalytic Hydrogenation): The catalysts used for hydrogenation (e.g., Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), Raney Nickel) are susceptible to poisoning. Trace impurities containing sulfur, halides, or other nitrogenous compounds can deactivate the catalyst surface.

    • Solution:

      • Use High-Purity Substrates: Ensure the nitrile precursor is purified before the reaction.

      • Use Fresh Catalyst: Do not use old or previously exposed catalyst.

      • Screen Catalysts: If one catalyst fails, try another. Raney Nickel is often robust for nitrile reductions.

  • Cause B: Ineffective Chemical Reducing Agent: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent for nitriles but is extremely sensitive to moisture.

    • Solution:

      • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., dry THF, dry diethyl ether). Perform the reaction under an inert atmosphere (Nitrogen or Argon).

      • Verify Reagent Quality: Use a fresh bottle of LAH or titrate an older bottle to determine its active concentration.

      • Stoichiometry: Ensure at least a stoichiometric amount of hydride is used, typically 1.0-1.5 equivalents of LAH per nitrile group.

  • Cause C: Suboptimal Reaction Conditions:

    • Solution: For hydrogenation, ensure adequate hydrogen pressure (typically 50 psi to 500 psi) and sufficient reaction time (12-48 hours). For chemical reductions, temperature control is key; LAH reductions are often started at 0 °C and then warmed to reflux to ensure controlled reactivity.

Q2: I'm forming significant amounts of secondary and tertiary amine byproducts. How can I prevent this?

A2: This occurs when the newly formed primary amine acts as a nucleophile, reacting with reaction intermediates to form dimers or oligomers.

  • Mechanism of Side-Product Formation: During the reduction, an intermediate imine is formed. The desired primary amine product can add to this imine, leading to the formation of a secondary amine after further reduction.

  • Solution:

    • Ammonia Addition: When using catalysts like Raney Nickel, conducting the hydrogenation in a solution of ammonia (e.g., methanolic ammonia) can suppress secondary amine formation. The high concentration of ammonia outcompetes the primary amine product in reacting with the intermediate imine.

    • Acidic Additives: In some cases, adding a small amount of an acid scavenger like magnesium oxide can help.

Data Summary: Nitrile Reduction Methods
MethodReducing Agent/CatalystSolventTemp. (°C)PressureTypical YieldKey Considerations
Catalytic HydrogenationRaney NiMethanolic NH₃25-5050-100 psi85-95%Excellent for suppressing side products.
Catalytic Hydrogenation10% Pd/CMethanol/Acetic Acid2550 psi70-85%Acetic acid can help prevent catalyst poisoning.
Chemical ReductionLiAlH₄THF or Et₂O0 to 65N/A80-90%Requires strictly anhydrous conditions.
Chemical ReductionNaBH₄ / CoCl₂Methanol25N/A75-85%Milder alternative to LAH, less moisture sensitive.
Protocol 1: Catalytic Hydrogenation using Raney Nickel
  • Preparation: In a suitable hydrogenation vessel, dissolve the (5-methylazepan-4-yl)carbonitrile (1.0 eq) in 7 M methanolic ammonia (approx. 0.1 M solution).

  • Catalyst Addition: Under a stream of nitrogen, carefully add Raney Nickel (approx. 20% by weight of the nitrile) to the solution. Caution: Raney Nickel is pyrophoric and should be handled as a slurry in water or alcohol.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 100 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours, monitoring hydrogen uptake.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be used directly in the next step or purified by distillation.

Part 2: Troubleshooting the Cbz Protection Step

The reaction of the primary amine with benzyl chloroformate (Cbz-Cl) under basic conditions (a Schotten-Baumann reaction) is a standard method for introducing the Cbz protecting group.[5] While robust, this step can suffer from issues related to reagent stability and reaction control.

Frequently Asked Questions (FAQs)

Q1: My Cbz protection reaction is giving a low yield. What went wrong?

A1: Low yields in this step often trace back to the quality of the Cbz-Cl or improper pH control.

  • Cause A: Degraded Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is highly sensitive to moisture and degrades over time to form benzyl alcohol and HCl, or phosgene upon heating.[6][7] Using old or improperly stored Cbz-Cl is a primary cause of failure.

    • Solution: Always use a fresh bottle or a recently purchased, properly stored (refrigerated, under inert gas) bottle of Cbz-Cl. An IR spectrum can verify its quality; a sharp carbonyl stretch around 1780 cm⁻¹ is indicative of the chloroformate.[6]

  • Cause B: Incorrect pH or Base Selection: The reaction requires a base to neutralize the HCl byproduct. However, the pH must be carefully controlled.

    • Too Acidic (pH < 8): The primary amine becomes protonated to its non-nucleophilic ammonium salt, stopping the reaction.

    • Too Basic (pH > 10): The Cbz-Cl can be rapidly hydrolyzed by hydroxide ions, consuming the reagent.

    • Solution: A biphasic system using an aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is ideal. This maintains the pH in the optimal range of 8-10. Alternatively, in an anhydrous organic solvent, use a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Cause C: Temperature Control: The reaction is exothermic. Adding the Cbz-Cl too quickly without cooling can lead to side reactions and degradation.

    • Solution: Perform the addition of Cbz-Cl dropwise at 0 °C using an ice bath.

G Start Low Yield in Cbz Protection CheckCbz Is Cbz-Cl Reagent Fresh? Start->CheckCbz CheckpH Was pH maintained at 8-10? CheckCbz->CheckpH Yes Sol_Cbz Solution: Use fresh Cbz-Cl. Verify by IR. CheckCbz->Sol_Cbz No CheckTemp Was reaction run at 0°C? CheckpH->CheckTemp Yes Sol_pH Solution: Use Na₂CO₃/H₂O or DIPEA in DCM. CheckpH->Sol_pH No Sol_Temp Solution: Add Cbz-Cl dropwise with ice bath cooling. CheckTemp->Sol_Temp No Success Improved Yield CheckTemp->Success Yes Sol_Cbz->CheckpH Sol_pH->CheckTemp Sol_Temp->Success

Sources

Purification challenges for Benzyl ((5-methylazepan-4-yl)methyl)carbamate and its intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Benzyl ((5-methylazepan-4-yl)methyl)carbamate

Welcome to the dedicated technical support guide for navigating the purification challenges associated with this compound and its synthetic intermediates. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule. Drawing from established methodologies and practical experience, this guide provides in-depth troubleshooting advice and validated protocols to help you overcome common purification hurdles.

The synthesis of this substituted azepane derivative, a scaffold of interest in medicinal chemistry, often presents unique challenges due to the presence of a flexible seven-membered ring, multiple chiral centers, and a carbamate protecting group. This guide is structured to address specific issues encountered at critical stages of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route employed. However, common impurities often include diastereomers, starting materials from incomplete reactions, and byproducts from side reactions such as over-alkylation or incomplete reduction. Specifically, for the final product, residual palladium from a debenzylation/hydrogenation step can be a significant inorganic impurity.

Q2: My final product, this compound, is an oil and difficult to handle. What purification techniques are recommended?

A2: It is common for this compound to be a viscous oil or a low-melting solid, which can complicate purification by crystallization. The primary and most effective method for purification is flash column chromatography on silica gel. Given the basic nature of the azepane nitrogen, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to the eluent system. This minimizes peak tailing and improves separation efficiency.

Q3: How can I effectively separate the diastereomers of the (5-methylazepan-4-yl)methanol intermediate?

A3: The separation of diastereomers of the alcohol intermediate, (5-methylazepan-4-yl)methanol, can be challenging due to their similar polarities. Chiral chromatography, either preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is the most direct and effective method for resolving these stereoisomers. For routine laboratory scale, meticulous flash column chromatography with a shallow solvent gradient may provide partial separation, which can be improved by repeating the chromatography on the mixed fractions.

Troubleshooting Guide: Purification of Key Intermediates

This section provides detailed protocols and troubleshooting for common purification challenges encountered during the synthesis of this compound.

Intermediate 1: Purification of N-Protected 5-Methylazepan-4-one

The purity of this ketone intermediate is critical for the stereochemical outcome of the subsequent reduction step.

Common Challenge: Removal of unreacted starting material and byproducts from the ring formation or N-protection step.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for purifying N-Protected 5-Methylazepan-4-one.

Detailed Protocol: Flash Column Chromatography

  • Adsorbent: Standard silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the concentration.

  • Sample Loading: For optimal separation, dry-loading the crude material onto silica gel is recommended, especially if the compound has limited solubility in the initial eluent.

  • Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) before combining the pure fractions.

Data Summary: Typical Eluent Conditions

IntermediateTypical Eluent System (Silica Gel)Modifier
N-Protected 5-Methylazepan-4-one10-40% Ethyl Acetate/HexanesNone
(5-Methylazepan-4-yl)methanol30-70% Ethyl Acetate/Hexanes0.5% Triethylamine
This compound50-100% Ethyl Acetate/Hexanes or 2-8% Methanol/Dichloromethane0.5-1% Triethylamine
Intermediate 2: Purification of (5-Methylazepan-4-yl)methanol

The reduction of the ketone precursor often yields a mixture of diastereomers. The separation of these can be a significant challenge.

Common Challenge: Poor separation of diastereomers by standard flash chromatography.

Troubleshooting Workflow:

Caption: Decision tree for the purification of (5-Methylazepan-4-yl)methanol diastereomers.

Expert Insight: Before resorting to preparative chiral separation, consider derivatization of a small sample of the alcohol mixture. Converting the alcohols to esters (e.g., acetates or benzoates) can sometimes increase the polarity difference between the diastereomers, potentially allowing for separation on standard silica gel. The ester can then be cleaved to regenerate the separated alcohols.

Final Product: Purification of this compound

The final product often contains impurities from the carbamate formation step.

Common Challenge: The product is a thick, viscous oil that streaks on silica gel, leading to poor separation and cross-contamination of fractions.

Troubleshooting Protocol: Modified Flash Column Chromatography

  • Pre-treat Silica Gel: Prepare a slurry of silica gel in the initial, low-polarity eluent containing 1% triethylamine. Allow this to sit for 15-20 minutes before packing the column. This neutralizes the acidic sites on the silica, preventing interaction with the basic nitrogen of the azepane ring.

  • Eluent System: Use a gradient of methanol in dichloromethane (DCM), starting from 0% methanol and gradually increasing to 5-10%. Ensure that 0.5-1% triethylamine is present in the eluent throughout the purification.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. If it is not fully soluble, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and load the resulting dry powder onto the column.

  • Analysis: Due to the presence of the benzyl carbamate group, fractions can be easily visualized by TLC using a UV lamp (254 nm). Staining with potassium permanganate is also effective.

References

For further reading and related procedures, please consult the following resources:

  • General Strategies for Amine Purification: "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai, provides extensive details on the purification of nitrogen-containing compounds. (Elsevier)
  • Flash Chromatography Techniques: "Practical Organic Synthesis: A Student's Guide" by R. Keese, M. Brändle, and T. P.
  • Chiral Separations: For in-depth knowledge on chiral chromatography, consult resources from major column manufacturers such as Daicel or Phenomenex, which provide application notes and guides for method development.

Optimizing reaction conditions for the carbamoylation of (5-methylazepan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the carbamoylation of (5-methylazepan-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific synthetic transformation. Our goal is to equip you with the necessary knowledge to overcome common challenges and optimize your reaction conditions for a successful outcome.

Introduction

The carbamoylation of (5-methylazepan-4-yl)methanamine is a critical step in the synthesis of various compounds with potential therapeutic applications. This reaction involves the formation of a urea or carbamate linkage by reacting the primary amine of the methanamine moiety. However, the presence of a secondary amine within the azepane ring introduces challenges related to selectivity and potential side reactions. This guide provides a structured approach to troubleshooting and optimizing your experimental setup.

Troubleshooting Guide

This section addresses specific issues you may encounter during the carbamoylation of (5-methylazepan-4-yl)methanamine in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired carbamoylated product. What are the potential causes and how can I address this?

Answer: Low or no product yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions systematically.

1. Inactive Reagents:

  • Carbamoylating Agent: Ensure the carbamoylating agent (e.g., isocyanate, carbamoyl chloride, or a precursor for in situ generation) is fresh and has been stored under appropriate conditions (e.g., under inert atmosphere, desiccated). Isocyanates, in particular, are sensitive to moisture.

  • Starting Material: Verify the purity and integrity of your (5-methylazepan-4-yl)methanamine starting material. Impurities could interfere with the reaction.

2. Suboptimal Reaction Conditions:

  • Temperature: The reaction may require heating to overcome the activation energy. Conversely, some highly reactive carbamoylating agents might require cooling to prevent side reactions. Start with room temperature and then screen a range of temperatures (e.g., 0 °C, 50 °C, 80 °C). Studies on peptide carbamylation have shown that temperature can be a critical parameter, with optimal conditions sometimes found at elevated temperatures like 90°C.[1][2]

  • Solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to avoid reaction with the solvent. Ensure the solvent is anhydrous.

  • Base: If you are using a carbamoylating agent that generates an acidic byproduct (e.g., HCl from a carbamoyl chloride), a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is necessary to neutralize the acid and drive the reaction to completion.

3. Competing Side Reactions:

  • Reaction with Secondary Amine: The secondary amine in the azepane ring can also react with the carbamoylating agent. To favor the reaction at the more nucleophilic primary amine, you can try using a bulkier carbamoylating agent or running the reaction at a lower temperature.

  • Intramolecular Cyclization: Depending on the carbamoylating agent, there might be a possibility of intramolecular cyclization.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting Decision Tree for Low Product Yield.

Issue 2: Formation of Multiple Byproducts

Question: My reaction mixture shows multiple spots on TLC/peaks in LC-MS, indicating the formation of several byproducts. How can I improve the selectivity of my reaction?

Answer: The formation of multiple byproducts is often due to the presence of two reactive amine functionalities in your starting material. Here’s how to approach this problem:

1. Identify the Byproducts:

  • Before you can suppress byproduct formation, you need to know what they are. Use techniques like LC-MS and NMR to identify the structures of the major byproducts. Common byproducts could include the di-carbamoylated product (reaction at both primary and secondary amines) or products from reaction with impurities.

2. Enhance Selectivity for the Primary Amine:

  • Steric Hindrance: The primary amine is generally more sterically accessible than the secondary amine within the azepane ring. You can leverage this by using a bulkier carbamoylating agent.

  • Electronic Effects: The primary amine is also typically more nucleophilic. Running the reaction at a lower temperature can enhance the selectivity for the more reactive site.

  • Protecting Groups: If selectivity remains an issue, consider a protecting group strategy. You can protect the secondary amine of the azepane ring (e.g., with a Boc or Cbz group), perform the carbamoylation on the primary amine, and then deprotect the secondary amine. The use of protecting groups like Boc is common in amine chemistry to avoid unwanted side reactions.[3]

3. Control Stoichiometry:

  • Carefully control the stoichiometry of your carbamoylating agent. Using a slight excess (1.05-1.2 equivalents) can help drive the reaction to completion, but a large excess can lead to di-substitution. Start with a 1:1 molar ratio and adjust as needed based on your results.

Table 1: Strategies to Improve Selectivity

StrategyPrincipleExperimental Approach
Temperature Control Lower temperature favors the more kinetically favorable reaction at the primary amine.Run the reaction at 0 °C or even -20 °C.
Steric Hindrance A bulky carbamoylating agent will preferentially react with the less hindered primary amine.Use a carbamoylating agent with a bulky substituent.
Protecting Group Temporarily block the reactivity of the secondary amine.Protect the azepane nitrogen with a Boc group, then deprotect after carbamoylation.
Stoichiometry Limit the amount of carbamoylating agent to favor mono-substitution.Start with a 1:1 molar ratio of amine to carbamoylating agent.
Issue 3: Difficulties in Product Isolation and Purification

Question: I am having trouble isolating my desired product from the reaction mixture. What purification strategies do you recommend?

Answer: Purification can be challenging due to the polar nature of the product and potential byproducts. Here are some strategies:

1. Aqueous Workup:

  • A standard aqueous workup can help remove water-soluble impurities and unreacted starting materials. If your product is basic, you can use a mild acidic wash (e.g., dilute HCl) to extract it into the aqueous layer, followed by basification and re-extraction into an organic solvent. However, be cautious as your product may also be water-soluble.

2. Chromatography:

  • Column Chromatography: Silica gel column chromatography is a common method. Due to the polar nature of your product, you will likely need a polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help prevent peak tailing.

  • Reverse-Phase Chromatography: If your product is highly polar and difficult to purify on silica, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient may be more effective.

3. Crystallization:

  • If your product is a solid, crystallization can be a highly effective purification method. Screen various solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

4. Salt Formation:

  • Formation of a salt (e.g., with HCl or trifluoroacetic acid) can sometimes facilitate purification by crystallization. The free base can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What are the best carbamoylating agents for my substrate?

A1: The choice of carbamoylating agent depends on the desired product (urea or carbamate) and the required reactivity.

  • For Urea Formation:

    • Isocyanates (R-N=C=O): These are highly reactive and often provide good yields. However, they can be toxic and moisture-sensitive. The reaction of amines with isocyanates is a typical procedure for urea synthesis.[4]

    • In situ Generation of Isocyanates: A Hofmann rearrangement of a primary amide can generate an isocyanate in situ, which then reacts with the amine.[5]

    • CO2: Using carbon dioxide as a green and safe C1 source is an attractive option. The reaction of primary aliphatic amines with CO2 can yield urea derivatives, often under pressure and elevated temperature.[6]

  • For Carbamate Formation:

    • Chloroformates (R-O-CO-Cl): These are common reagents for forming carbamates.

    • Di-tert-butyl dicarbonate (Boc2O): This is a milder reagent often used for Boc protection, which is a type of carbamate.

    • Dimethyl Carbonate (DMC): A greener and less toxic alternative to phosgene derivatives for carbamate synthesis.[7]

Q2: How can I monitor the progress of my reaction?

A2: Regular monitoring of your reaction is crucial for optimization.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of your starting material and the appearance of your product. Use a suitable eluent system and a visualizing agent (e.g., ninhydrin for amines).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the formation of your product and any byproducts, and confirm their molecular weights.[8]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction kinetics and purity assessment.[9]

Q3: What are the key safety precautions I should take?

A3: Always prioritize safety in the lab.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile or toxic reagents like isocyanates or chloroformates.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to be aware of their specific hazards and handling requirements.

Experimental Protocols

Protocol 1: General Procedure for Carbamoylation with an Isocyanate

This protocol provides a general starting point. You will need to optimize the conditions for your specific substrate and isocyanate.

  • Preparation: To a solution of (5-methylazepan-4-yl)methanamine (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N2 or Ar), add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of the isocyanate (1.05 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by TLC
  • Spotting: On a TLC plate, spot the starting amine, the co-spot (starting amine and reaction mixture), and the reaction mixture.

  • Elution: Develop the TLC plate in an appropriate eluent system (e.g., 10% methanol in DCM with 0.5% triethylamine).

  • Visualization: Visualize the spots under UV light (if applicable) and then with a ninhydrin stain (will stain primary and secondary amines). The starting material should be ninhydrin-positive, while the product (a urea) should be ninhydrin-negative.

Visualizations

General Carbamoylation Reaction Scheme

CarbamoylationReaction cluster_reactants Reactants cluster_product Product Amine (5-methylazepan-4-yl)methanamine Product Carbamoylated Product (Urea) Amine->Product Isocyanate R-N=C=O Isocyanate->Product

Caption: General reaction scheme for urea synthesis.

Experimental Workflow

ExperimentalWorkflow Start Start Reaction ReactionSetup Dissolve Amine in Anhydrous Solvent Add Base Start->ReactionSetup ReagentAddition Add Carbamoylating Agent (e.g., Isocyanate) at 0°C ReactionSetup->ReagentAddition ReactionMonitoring Stir and Monitor by TLC/LC-MS ReagentAddition->ReactionMonitoring Workup Aqueous Workup and Extraction ReactionMonitoring->Workup Reaction Complete Purification Column Chromatography or Crystallization Workup->Purification Characterization NMR, MS, HRMS Purification->Characterization End Pure Product Characterization->End

Caption: Step-by-step experimental workflow.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Litwinowicz, J., & Kijeński, J. (2015). Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. Sustainable Chemical Processes, 3(1).
  • Clark, J. (2023). Making amines. Chemguide. Retrieved from [Link]

  • Peeters, J., et al. (2020). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 25(23), 5729.
  • Alves, M. J., et al. (2021). Photoinduced carbamoylation reactions: unlocking new reactivities towards amide synthesis.
  • Neufeldt, S. R., & Sanford, M. S. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Twilton, J., et al. (2018). Generation and Alkylation of α-Carbamyl Radicals via Organic Photoredox Catalysis. Journal of the American Chemical Society, 140(28), 8821-8825.
  • Shibamoto, T. (2006). Analytical methods for trace levels of reactive carbonyl compounds formed in lipid peroxidation systems. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 12-25.
  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives by amination, rearrangement or substitution. Retrieved from [Link]

  • Wang, Y., et al. (2018). Optimization of carbamylation conditions and study on the effects on the product ions of carbamylation and dual modification of the peptide by Q-TOF MS. Journal of Mass Spectrometry, 53(10), 1075-1085.
  • Zhang, Z., et al. (2012). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 14(12), 3367-3372.
  • Wang, C., et al. (2023). Analytical Methods for Atmospheric Carbonyl Compounds: A Review.
  • Britton, G. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S.
  • Sonoda, N., et al. (1995). Practical Synthesis of Urea Derivatives from Primary Amines, Carbon Monoxide, Sulfur, and Oxygen under Mild Conditions. Journal of the American Chemical Society, 117(33), 8513-8516.
  • Li, J., et al. (2022). Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)
  • LibreTexts. (2023). 24.7: Reactions of Amines. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Reddy, K. U. M., et al. (2011). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 23(11), 4881-4883.
  • Konaka, R., et al. (1991). New method to measure the carbamoylating activity of nitrosoureas by electron paramagnetic resonance spectroscopy. Chemical & Pharmaceutical Bulletin, 39(10), 2689-2692.
  • Kalim, S., & Karumanchi, S. A. (2017). Mechanisms and consequences of carbamoylation. Nature Reviews Nephrology, 13(12), 709-721.
  • Request PDF. (n.d.). Photoinduced Carbamoylation Reactions: Unlocking New Reactivities Towards Amide Synthesis. Retrieved from [Link]

  • Gualdani, R., & Radi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(23), 5564.
  • Li, J., et al. (2022). Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)
  • Organic Letters. (2023). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Benzyl ((5-methylazepan-4-yl)methyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl ((5-methylazepan-4-yl)methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides a structured, in-depth troubleshooting framework in a question-and-answer format to help you diagnose and resolve issues leading to low yields.

Presumed Synthetic Pathway

Given the structure of the target molecule, a plausible and efficient synthetic route is outlined below. This guide will address potential pitfalls at each of these key stages.

Synthetic_Pathway A N-Boc-5-methylazepan-4-yl)methanol B N-Boc-5-methylazepan-4-carbaldehyde A->B Oxidation C (N-Boc-5-methylazepan-4-yl)methanamine B->C Reductive Amination D ((5-methylazepan-4-yl)methyl)amine C->D Boc Deprotection E This compound D->E Carbamate Formation

Caption: Proposed synthetic route for this compound.

Part 1: Oxidation of (N-Boc-5-methylazepan-4-yl)methanol

The initial step involves the oxidation of the primary alcohol to the corresponding aldehyde. This transformation is critical as the aldehyde's purity directly impacts the subsequent reductive amination.

Q1: My oxidation of (N-Boc-5-methylazepan-4-yl)methanol to the aldehyde is incomplete or shows low conversion. What are the likely causes and how can I improve it?

A1: Incomplete oxidation is a frequent issue and can often be traced back to the choice of oxidant, reaction conditions, or the quality of the starting material.

Causality and Troubleshooting:

  • Oxidant Potency and Stoichiometry: Milder oxidizing agents like Dess-Martin Periodinane (DMP) or reagents used in Swern oxidations are generally preferred to prevent over-oxidation to the carboxylic acid.[1][2] Ensure that the oxidant is fresh and used in the correct stoichiometric amount (typically a slight excess).

  • Reaction Temperature: Swern oxidations require stringent temperature control (<-60 °C) to maintain the stability of the reactive species.[2][3] Deviation to higher temperatures can lead to decomposition of the active oxidant and formation of byproducts.

  • Moisture Contamination: Many oxidizing agents are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Material: The presence of impurities in the starting alcohol can interfere with the oxidation process. It is advisable to purify the starting alcohol by column chromatography if its purity is questionable.

Recommended Protocol: Dess-Martin Oxidation

  • Dissolve (N-Boc-5-methylazepan-4-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution at room temperature.[1]

  • Stir the reaction mixture under an inert atmosphere and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterRecommended Condition
Oxidant Dess-Martin Periodinane (DMP)
Solvent Anhydrous Dichloromethane (DCM)
Temperature Room Temperature
Atmosphere Inert (Nitrogen or Argon)

Part 2: Reductive Amination of N-Boc-5-methylazepan-4-carbaldehyde

This step forms the crucial C-N bond to introduce the aminomethyl side chain. Low yields here can be due to inefficient imine formation or incomplete reduction.

Q2: The reductive amination of my aldehyde with ammonia is giving me a complex mixture of products and a low yield of the desired primary amine. What's going wrong?

A2: Reductive amination with ammonia to form a primary amine can be challenging due to the potential for the product primary amine to react further with the starting aldehyde, leading to the formation of secondary and tertiary amine byproducts.[4][5]

Causality and Troubleshooting:

  • Imine Formation: The initial formation of the imine is an equilibrium process. To drive the reaction forward, it is often necessary to remove the water formed during the reaction, for example, by using molecular sieves.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for reductive amination because they are mild enough not to reduce the starting aldehyde but will reduce the imine as it is formed.[5] NaBH(OAc)₃ is often preferred due to the toxicity of NaBH₃CN.

  • Ammonia Source and Concentration: Using a large excess of ammonia can help to favor the formation of the primary amine over secondary amine byproducts.[6] This can be achieved by using a solution of ammonia in an alcohol or by bubbling ammonia gas through the reaction mixture.

  • pH Control: The pH of the reaction is crucial. A slightly acidic pH (around 5-6) is often optimal for imine formation. This can be achieved by adding a small amount of a weak acid like acetic acid.

Recommended Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of N-Boc-5-methylazepan-4-carbaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or 1,2-dichloroethane), add a solution of ammonia in methanol (a large excess, e.g., 10-20 equivalents).

  • Add acetic acid to adjust the pH to approximately 5-6.

  • Stir the mixture for 30-60 minutes at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 30 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Problem1 Incomplete Imine Formation Start->Problem1 Problem2 Over-alkylation (Secondary/Tertiary Amine Formation) Start->Problem2 Problem3 Aldehyde Reduction Start->Problem3 Solution1 Add molecular sieves Adjust pH to 5-6 Problem1->Solution1 Solution2 Use large excess of ammonia Control temperature Problem2->Solution2 Solution3 Use selective reducing agent (e.g., NaBH(OAc)₃) Problem3->Solution3

Caption: Troubleshooting flowchart for reductive amination.

Part 3: Boc Deprotection

Removal of the Boc protecting group is necessary to free the azepane nitrogen for potential further derivatization, though in this specific synthesis, it is the primary amine that is targeted. However, Boc deprotection of the intermediate is a necessary step to obtain the final product.

Q3: I am observing significant side product formation during the Boc deprotection of (N-Boc-5-methylazepan-4-yl)methanamine. How can I achieve a cleaner deprotection?

A3: The primary challenge during Boc deprotection is the generation of a reactive tert-butyl cation, which can lead to unwanted alkylation of nucleophilic sites in your molecule.

Causality and Troubleshooting:

  • Acid Choice and Concentration: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection. Using a high concentration of TFA can accelerate the reaction but may also promote side reactions. A common approach is to use a mixture of TFA in a solvent like DCM (e.g., 25-50% TFA in DCM).

  • Use of Scavengers: To prevent the tert-butyl cation from reacting with your product, it is highly recommended to use a scavenger. Common scavengers include triethylsilane (TES) or anisole.

  • Reaction Time and Temperature: Boc deprotection is typically rapid at room temperature. Prolonged reaction times can increase the likelihood of side product formation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Recommended Protocol: Boc Deprotection with TFA and a Scavenger

  • Dissolve the Boc-protected amine (1 equivalent) in DCM.

  • Add a scavenger such as triethylsilane (1.5-2 equivalents).

  • Add TFA (10-20 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (typically 1-2 hours), as monitored by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base and purified if necessary.

Part 4: Benzyl Carbamate Formation

The final step is the formation of the benzyl carbamate on the primary amine. This reaction is generally efficient but can be plagued by side reactions if not performed under optimal conditions.

Q4: The reaction of my deprotected amine with benzyl chloroformate is giving a low yield of the desired carbamate and several impurities. What are the common pitfalls?

A4: The reaction of an amine with benzyl chloroformate (Cbz-Cl) is a standard Schotten-Baumann reaction.[7] Low yields are often due to issues with the starting amine, the reactivity of the Cbz-Cl, or the reaction conditions.

Causality and Troubleshooting:

  • Purity of the Amine: The deprotected amine from the previous step must be free of residual acid. If the amine is used as a salt, a base must be added to liberate the free amine. Ensure the amine is pure, as impurities can react with the Cbz-Cl.

  • Quality of Benzyl Chloroformate: Benzyl chloroformate is moisture-sensitive and can decompose over time. Use fresh or properly stored Cbz-Cl.

  • Base Selection and Stoichiometry: A base is required to neutralize the HCl generated during the reaction.[8][9] An inorganic base like sodium bicarbonate or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. At least two equivalents of the amine or one equivalent of the amine and one equivalent of an external base are required.

  • Over-reaction: While the primary amine is more nucleophilic than the secondary azepane nitrogen, there is a possibility of reaction at both sites, especially if the reaction conditions are harsh or if a large excess of Cbz-Cl is used.

  • Dimerization: The formation of a urea byproduct can occur if the starting amine reacts with any phosgene present as an impurity in the Cbz-Cl or if the carbamate product is unstable under the reaction conditions.

Recommended Protocol: Benzyl Carbamate Formation

  • Dissolve the deprotected amine (1 equivalent) in a biphasic solvent system such as DCM and a saturated aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended Condition
Solvent Biphasic: DCM/aq. NaHCO₃
Base Sodium Bicarbonate or Triethylamine
Temperature 0 °C to Room Temperature
Reagent Addition Slow, dropwise addition of Cbz-Cl

Purification Strategies

The final product and intermediates in this synthesis are polar and may contain basic nitrogen atoms, which can make purification by standard silica gel chromatography challenging.

Q5: I am having difficulty purifying my final product, this compound, by column chromatography. It streaks on the TLC plate and the separation is poor.

A5: The basicity of the azepane nitrogen can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

Troubleshooting Purification:

  • TLC Analysis: Before attempting a column, optimize the eluent system for TLC. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve the spot shape.

  • Column Chromatography:

    • Basic Modifier: Use the optimized eluent system from your TLC analysis containing a basic modifier for the column.

    • Deactivated Silica: You can deactivate the silica gel by pre-treating it with the eluent containing the basic modifier before loading your sample.

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase like alumina (basic or neutral) or a bonded silica phase (e.g., amine-functionalized silica).[10]

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

  • Salt Formation: For highly polar and basic compounds, forming a salt (e.g., with HCl or oxalic acid) can sometimes facilitate purification by crystallization.

References

  • Benzyl chloroformate - Grokipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • CN104341280A - Method for preparing aldehyde and ketone through alcohol oxidation - Google Patents. (n.d.).
  • Strategies to Purify Carbohydrate-Based Compounds | Teledyne Labs. (n.d.). Retrieved January 22, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • What is best condition for benzolation of primary aromatic amines in presence of secondary amine? | ResearchGate. (2017, October 20). Retrieved January 22, 2026, from [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 22, 2026, from [Link]

  • Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Retrieved January 22, 2026, from [Link]

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G. (2024, April 16). Retrieved January 22, 2026, from [Link]

  • (PDF) Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water # - ResearchGate. (2016, May 21). Retrieved January 22, 2026, from [Link]_

  • Reductive amination - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7). Retrieved January 22, 2026, from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. (2026, January 15). Retrieved January 22, 2026, from [Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. (2024, August 30). Retrieved January 22, 2026, from [Link]

  • Swern Oxidation - YouTube. (2025, October 31). Retrieved January 22, 2026, from [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018, April 25). Retrieved January 22, 2026, from [Link]

  • Azepine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater - EPA. (n.d.). Retrieved January 22, 2026, from [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved January 22, 2026, from [Link]

  • Dess-Martin Periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - ResearchGate. (2024, April 16). Retrieved January 22, 2026, from [Link]

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024, September 22). Retrieved January 22, 2026, from [Link]

  • ChemInform Abstract: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]

  • Deaminative bromination, chlorination, and iodination of primary amines - PMC - NIH. (2023, February 21). Retrieved January 22, 2026, from [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC - NIH. (2023, July 29). Retrieved January 22, 2026, from [Link]

  • Swern Oxidation. (2019, July 10). Retrieved January 22, 2026, from [Link]

  • The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

How to prevent side product formation in azepane ring synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azepane Ring Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing this valuable seven-membered heterocyclic scaffold. The inherent challenges in forming seven-membered rings, primarily due to unfavorable cyclization kinetics, often lead to the formation of undesired side products. This resource offers expert insights and field-proven protocols to help you optimize your synthetic routes and minimize byproducts, ensuring the efficient and reliable production of your target azepane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent strategies for constructing the azepane ring?

A1: The synthesis of the azepane core is primarily achieved through three main approaches:

  • Ring-Closing Reactions: These are the most common methods, involving the intramolecular cyclization of a linear precursor. Key examples include Reductive Amination, Ring-Closing Metathesis (RCM), and Dieckmann Condensation.

  • Ring-Expansion Reactions: These strategies involve expanding a smaller, more readily available ring system, such as a piperidine or pyrrolidine, to the seven-membered azepane. The Beckmann rearrangement of cyclohexanone oximes and the Schmidt reaction are classic examples of this approach.[1]

  • Dearomative Ring Expansion: This modern approach involves the transformation of a six-membered aromatic ring into a seven-membered azepane system, often through photochemical methods.[2][3]

Q2: Why is the synthesis of azepane rings more challenging compared to five- or six-membered rings?

A2: The formation of seven-membered rings like azepane is often hampered by both thermodynamic and kinetic factors. The slower cyclization kinetics for medium-sized rings increase the likelihood of competing intermolecular reactions, such as polymerization, which leads to lower yields of the desired cyclic product.[1]

Q3: What are the initial key considerations when optimizing a new synthetic route to an azepane derivative?

A3: When developing a new synthesis for an azepane, it is crucial to consider the following:

  • Substrate Design: The nature and position of functional groups on the linear precursor can significantly influence the ease of cyclization.

  • Reaction Conditions: Careful optimization of concentration, temperature, catalyst, and solvent is paramount to favor intramolecular cyclization over intermolecular side reactions.

  • Protecting Groups: The use of appropriate protecting groups for reactive functionalities can prevent unwanted side reactions and improve overall yield and purity.

Troubleshooting Guide: Side Product Formation

This section addresses specific issues you may encounter during your azepane synthesis experiments, providing explanations for the formation of common side products and detailed protocols to mitigate them.

Problem 1: Low Yields and Oligomerization in Ring-Closing Metathesis (RCM)

Q: My RCM reaction to form an azepane ring is producing significant amounts of dimers and higher-order oligomers, resulting in a low yield of the desired monomeric product. What is the cause, and how can I resolve this?

A: Causality and Mitigation

The formation of dimers and oligomers in RCM is a classic example of intermolecular metathesis competing with the desired intramolecular ring-closing reaction.[4] This is particularly prevalent in the synthesis of medium-sized rings like azepanes due to slower intramolecular reaction rates. The key to favoring the desired cyclization is to maintain a very low concentration of the diene precursor throughout the reaction.

Troubleshooting Workflow for RCM Dimerization

Caption: Workflow to troubleshoot dimerization in RCM.

Detailed Protocol: High-Dilution RCM for Azepane Synthesis

Materials:

  • Diene precursor for azepane synthesis

  • Grubbs catalyst (e.g., Grubbs 2nd Generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Syringe pump

Procedure:

  • Catalyst Solution Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Grubbs catalyst (typically 1-5 mol%) in the anhydrous, degassed solvent to a concentration of approximately 0.005 M.

  • Substrate Solution Preparation: In a separate flame-dried flask, prepare a dilute solution of the diene precursor in the same solvent at a concentration of 0.01 M.

  • Slow Addition: Using a syringe pump, add the diene solution to the vigorously stirred catalyst solution at a slow, controlled rate (e.g., over 4-12 hours). The optimal addition rate will depend on the specific substrate and catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Workup: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Problem 2: Alkene Isomerization During RCM

Q: My RCM reaction is proceeding, but I am observing the formation of isomeric side products where the double bond has migrated. How can I prevent this?

A: Causality and Mitigation

Alkene isomerization is a common side reaction in olefin metathesis, often catalyzed by ruthenium hydride species that can form from the decomposition of the Grubbs catalyst.[5] These hydride species can initiate a catalytic cycle that leads to the migration of the double bond along the carbon chain.

Strategies to Minimize Isomerization:

  • Use of Additives: Certain additives can suppress the formation or activity of the ruthenium hydride species. 1,4-Benzoquinone has been shown to be an effective additive for preventing olefin isomerization during RCM.

  • Catalyst Choice: Some generations of Grubbs catalysts are less prone to isomerization. It may be beneficial to screen different catalysts.

  • Reaction Time: Prolonged reaction times can increase the extent of isomerization. Therefore, it is crucial to monitor the reaction and stop it as soon as the starting material is consumed.

Troubleshooting StrategyRecommended ActionExpected Outcome
Additive Inclusion Add 1,4-benzoquinone (5-10 mol%) to the reaction mixture.Suppression of alkene isomerization, leading to a cleaner product profile.
Catalyst Screening Test different Grubbs catalysts (e.g., Grubbs I, II, III, Hoveyda-Grubbs).Identification of a catalyst with lower isomerization activity for the specific substrate.
Reaction Optimization Carefully monitor the reaction and quench it promptly upon completion.Minimization of isomerization by reducing the exposure of the product to the catalyst.
Problem 3: Side Product Formation in Beckmann Rearrangement

Q: I am attempting a Beckmann rearrangement of a cyclohexanone derivative to synthesize a substituted caprolactam, but I am getting a significant amount of a byproduct. What is this likely to be, and how can I improve the selectivity?

A: Causality and Mitigation

A common side reaction in the Beckmann rearrangement is Beckmann fragmentation , which competes with the desired rearrangement.[6][7] This fragmentation is more likely to occur if the group anti-periplanar to the leaving group on the oxime nitrogen can stabilize a positive charge. The choice of acid catalyst and reaction conditions can significantly influence the ratio of rearrangement to fragmentation. The use of solid acid catalysts can often improve selectivity and simplify the workup process compared to traditional strong liquid acids like sulfuric acid.[8][9]

Reaction Pathway Diagram: Beckmann Rearrangement vs. Fragmentation

G cluster_main Beckmann Reaction Pathways A Protonated Oxime B Rearrangement Pathway A->B Migration of anti-periplanar group D Fragmentation Pathway A->D Cleavage of C-C bond C Caprolactam (Desired Product) B->C Hydrolysis E Nitrile and Carbocation (Fragmentation Products) D->E

Caption: Competing pathways in the Beckmann reaction.

Detailed Protocol: Beckmann Rearrangement using a Solid Acid Catalyst

Materials:

  • Cyclohexanone oxime derivative

  • Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-ZSM-5)

  • Anhydrous solvent (e.g., acetonitrile, toluene)

Procedure:

  • Catalyst Activation: Activate the solid acid catalyst by heating under vacuum to remove any adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the cyclohexanone oxime derivative and the activated solid acid catalyst (typically 10-20 wt%).

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the solid acid catalyst. The catalyst can often be washed with a solvent, dried, and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure and purify the resulting caprolactam derivative by recrystallization or column chromatography.

Problem 4: Tetrazole Formation in the Schmidt Reaction

Q: During my Schmidt reaction of a cyclohexanone derivative with hydrazoic acid to form a caprolactam, I am observing a significant amount of a tetrazole byproduct. How can this be avoided?

A: Causality and Mitigation

The formation of a tetrazole is a known side reaction in the Schmidt reaction, particularly when an excess of hydrazoic acid is used or under strongly acidic, non-aqueous conditions.[10][11][12] The reaction proceeds through a nitrilium ion intermediate, which can be trapped by water to give the desired amide (caprolactam) or by another molecule of hydrazoic acid to form the tetrazole.[10][11]

Strategies to Minimize Tetrazole Formation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of hydrazoic acid relative to the ketone.

  • Reaction Conditions: The presence of water can favor the formation of the amide over the tetrazole. Running the reaction in a solvent system containing some water can be beneficial, but this must be balanced against the potential for hydrolysis of the starting material or product.

  • Lewis Acid Catalysis: The use of Lewis acids instead of strong Brønsted acids can sometimes alter the reaction pathway and reduce tetrazole formation.

Experimental Protocol: Minimizing Tetrazole Formation in the Schmidt Reaction

Materials:

  • Cyclohexanone derivative

  • Sodium azide

  • Strong acid (e.g., sulfuric acid or trifluoroacetic acid)

  • Solvent (e.g., chloroform, dichloromethane)

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and under a fume hood (caution: hydrazoic acid is toxic and explosive), dissolve the cyclohexanone derivative in the solvent.

  • Acid Addition: Cool the solution in an ice bath and slowly add the strong acid.

  • Azide Addition: Add sodium azide portion-wise to the cooled, stirred solution. A slight excess (e.g., 1.1-1.2 equivalents) is typically used.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it into an ice-cold solution of sodium bicarbonate or another suitable base to neutralize the acid and destroy any remaining hydrazoic acid.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product to separate the desired caprolactam from any tetrazole byproduct.

Problem 5: Dimerization in Dieckmann Condensation

Q: I am attempting to synthesize a seven-membered β-keto ester via Dieckmann condensation, but the major product is a dimer resulting from an intermolecular reaction. How can I promote the desired intramolecular cyclization?

A: Causality and Mitigation

Similar to RCM, the Dieckmann condensation of diesters to form seven-membered rings is susceptible to competing intermolecular condensation, leading to dimerization.[13][14] This is again due to the less favorable kinetics of forming a medium-sized ring.

Strategies to Promote Intramolecular Dieckmann Condensation:

  • High Dilution: As with RCM, running the reaction at high dilution (0.01 M or lower) is the most effective way to favor the intramolecular pathway.

  • Slow Addition: Slowly adding the diester to a solution of the base can maintain a low concentration of the starting material.

  • Choice of Base and Solvent: Using a strong, non-nucleophilic, sterically hindered base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in an aprotic solvent like THF can improve the outcome.[13] These conditions often allow the reaction to be run at lower temperatures, which can also help to minimize side reactions.[13]

Detailed Protocol: Intramolecular Dieckmann Condensation for a Seven-Membered Ring

Materials:

  • 1,8-Diester precursor

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Syringe pump

Procedure:

  • Base Solution: In a flame-dried flask under an inert atmosphere, prepare a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF.

  • Substrate Solution: Prepare a dilute solution of the 1,8-diester in anhydrous THF (e.g., 0.1 M).

  • Slow Addition: Using a syringe pump, add the diester solution to the stirred solution of the base over several hours at room temperature or below.

  • Reaction: After the addition is complete, continue to stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the resulting cyclic β-keto ester by column chromatography.

References

  • Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). On the Origin of the Acceleration of the Azide–Nitrile Cycloaddition by Brønsted and Lewis Acids. Journal of the American Chemical Society, 133(12), 4465-4475.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Peric, M., & Cekovic, Z. (2012). Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein Journal of Organic Chemistry, 8, 1037-1044.
  • Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Formation of tetrazoles from ketones in Schmidt reaction. Retrieved from [Link]

  • Wang, Y., et al. (2005). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry, 7(10), 737-740.
  • Ruffoni, A., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Wikipedia. (2023). Ring-closing metathesis. Retrieved from [Link]

  • Zhang, X., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 10(8), 2473-2477.
  • Google Patents. (2012). Method for preparing caprolactam by beckmann rearrangement for cyclohexanone-oxime.
  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160-17161.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • Schmidt, B. (2007).
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
  • Master Organic Chemistry. (2011). Olefin Metathesis. Retrieved from [Link]

  • Liu, Y., et al. (2020). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 11(23), 5966-5971.
  • Praetorius, J. M., & Grubbs, R. H. (2008). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society, 130(49), 16584-16586.
  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(4), 1757-1767.
  • Professor Dave Explains. (2021, October 4). Schmidt Reaction [Video]. YouTube. [Link]

  • Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Refinement for Benzyl ((5-methylazepan-4-yl)methyl)carbamate Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the chromatographic separation of Benzyl ((5-methylazepan-4-yl)methyl)carbamate diastereomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of separating these specific stereoisomers.

Introduction to the Challenge

This compound possesses two chiral centers, leading to the potential for four stereoisomers (two pairs of enantiomers, which are diastereomeric to each other). The separation of these diastereomers is a critical step in both analytical characterization and preparative purification, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. The inherent flexibility of the seven-membered azepane ring, coupled with the presence of a basic nitrogen atom and a polar carbamate group, presents a unique set of challenges for achieving baseline resolution. This guide provides a systematic approach to developing and optimizing a robust separation method.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in separating the diastereomers of this compound?

A1: The primary challenge lies in the conformational flexibility of the seven-membered azepane ring. Unlike more rigid six-membered rings (like piperidine), the azepane ring can adopt multiple, low-energy conformations. This flexibility can lead to peak broadening and reduced selectivity between diastereomers on a chromatographic column, as the subtle differences in their three-dimensional structures become less pronounced.

Q2: Should I use a chiral or an achiral stationary phase to separate these diastereomers?

A2: Diastereomers have different physical properties and can, in principle, be separated on achiral stationary phases (like C18 or silica). However, for structurally similar diastereomers, a chiral stationary phase (CSP) often provides superior selectivity and resolution.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly recommended as a starting point due to their broad applicability in separating a wide range of chiral compounds, including those with carbamate functionalities.[2]

Q3: Why is my peak shape poor (e.g., tailing) for this compound?

A3: Poor peak shape, particularly tailing, is common for basic compounds like your azepane derivative when using silica-based columns. This is often due to secondary interactions between the basic nitrogen atom and acidic silanol groups on the silica surface. To mitigate this, it is crucial to use a mobile phase additive. A small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), can be added to the mobile phase to mask these silanol groups and improve peak symmetry. Alternatively, an acidic modifier like trifluoroacetic acid (TFA) can protonate the analyte, which can also lead to improved peak shape.

Q4: Can I use reversed-phase HPLC for this separation?

A4: While normal-phase chromatography is often a strong choice for chiral separations, reversed-phase methods can also be effective. The choice depends on the specific column and the solubility of your compound. If you opt for a reversed-phase method, be mindful of the mobile phase pH, as it will influence the ionization state of the azepane nitrogen and significantly impact retention and selectivity.

Q5: My diastereomers are co-eluting. What is the first parameter I should adjust?

A5: If you observe co-elution, the first and most impactful parameter to adjust is the mobile phase composition, specifically the ratio of the polar modifier (e.g., isopropanol) to the non-polar component (e.g., n-hexane) in a normal-phase system. A systematic adjustment of this ratio will directly influence the retention and selectivity of the separation.

Recommended Starting Protocol and Methodology

Based on successful separations of structurally similar compounds, such as N-Boc-protected piperidine derivatives[3], the following normal-phase HPLC method serves as an excellent starting point for the separation of this compound diastereomers.

Experimental Protocol: Initial Screening Method
  • Column Selection:

    • Recommended: Chiralpak® IC-3 (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

    • Rationale: This column has demonstrated high selectivity for carbamate-containing compounds and cyclic amines.[3]

  • Sample Preparation:

    • Dissolve the diastereomeric mixture in the mobile phase or a solvent with a similar polarity (e.g., a small amount of isopropanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) (v/v/v).

    • Initial Gradient/Isocratic Condition: Start with a 90:10 (v/v) ratio of n-Hexane:IPA.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm (due to the benzyl group).

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Assess the resolution (Rs) between the diastereomeric peaks. A resolution of >1.5 is generally considered baseline separation.

Troubleshooting Guide

Should the initial screening not provide adequate separation, the following troubleshooting guide, structured as a logical workflow, will help you refine and optimize your method.

Troubleshooting_Workflow Troubleshooting Workflow for Diastereomer Separation cluster_resolution Resolution Optimization cluster_peakshape Peak Shape Improvement cluster_retention Retention Optimization Start Initial Chromatogram Analysis PoorResolution Poor Resolution (Rs < 1.5) Start->PoorResolution Co-elution or Overlap PeakTailing Peak Tailing (Asymmetry > 1.2) Start->PeakTailing Asymmetric Peaks NoRetention No or Poor Retention Start->NoRetention Peaks at void volume GoodSeparation Good Separation (Rs > 1.5) Start->GoodSeparation Baseline Resolved AdjustMobilePhase Adjust Mobile Phase Ratio (e.g., 95:5 to 85:15 n-Hexane:IPA) PoorResolution->AdjustMobilePhase AddBasicModifier Add Basic Modifier (e.g., 0.1% DEA instead of TFA) PeakTailing->AddBasicModifier DecreasePolarity Decrease Mobile Phase Polarity (Increase % n-Hexane) NoRetention->DecreasePolarity End Final Validated Method GoodSeparation->End Method Optimized ChangeModifier Change Polar Modifier (e.g., IPA to Ethanol) AdjustMobilePhase->ChangeModifier If still poor OptimizeTemp Optimize Temperature (e.g., 15°C or 40°C) ChangeModifier->OptimizeTemp If still poor OptimizeTemp->End CheckColumnHealth Check Column Health (Flush or Replace) AddBasicModifier->CheckColumnHealth If tailing persists CheckColumnHealth->End DecreasePolarity->End

Caption: A logical workflow for troubleshooting common issues in the HPLC separation of this compound diastereomers.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Action & Rationale
Poor Resolution (Rs < 1.5) 1. Insufficient selectivity of the mobile phase.Action: Systematically vary the n-Hexane:IPA ratio (e.g., 95:5, 90:10, 85:15). Rationale: This is the most powerful parameter to influence selectivity in normal-phase chromatography.[2]
2. The chosen polar modifier is not optimal.Action: Replace Isopropanol (IPA) with Ethanol. Rationale: Different alcohol modifiers can offer different hydrogen bonding interactions with the analyte and stationary phase, altering selectivity.
3. Sub-optimal temperature.Action: Analyze at different temperatures (e.g., 15°C and 40°C). Rationale: Temperature can affect the conformational equilibrium of the azepane ring and the kinetics of the analyte-CSP interaction, sometimes leading to improved resolution.
Peak Tailing 1. Secondary interactions with residual silanols.Action: Replace Trifluoroacetic Acid (TFA) with 0.1% Diethylamine (DEA) in the mobile phase. Rationale: As a basic analyte, the azepane nitrogen can interact with acidic silanols. A basic additive like DEA is highly effective at masking these sites.
2. Column contamination or degradation.Action: Flush the column with a strong solvent (e.g., 100% IPA). If the problem persists, the column may need to be replaced. Rationale: Accumulation of contaminants can create active sites that cause tailing.
Irreproducible Retention Times 1. Incomplete column equilibration.Action: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before each injection. Rationale: Changes in mobile phase composition, even minor ones, require sufficient time for the stationary phase to reach equilibrium.
2. Mobile phase composition changes.Action: Prepare fresh mobile phase daily and keep solvent reservoirs capped. Rationale: Selective evaporation of the more volatile component (n-Hexane) can alter the mobile phase strength and lead to retention time drift.
No or Very Low Retention 1. Mobile phase is too polar.Action: Increase the percentage of n-Hexane in the mobile phase (e.g., to 98:2). Rationale: In normal-phase chromatography, increasing the proportion of the non-polar solvent will increase retention.

Advanced Method Development: A Visual Guide

For a more comprehensive approach to method development, the following diagram illustrates the key variables and their relationships in achieving optimal separation.

Method_Development Key Variables in Method Development cluster_csp Chiral Stationary Phase (CSP) cluster_mp Mobile Phase cluster_conditions Operating Conditions Analyte This compound - Azepane Ring (Flexible) - Basic Nitrogen - Carbamate Group CSP_Type Polysaccharide-based (Cellulose vs. Amylose) Analyte->CSP_Type MP_Mode Chromatographic Mode (Normal vs. Reversed Phase) Analyte->MP_Mode CSP_Selector Chiral Selector (e.g., 3,5-dichlorophenylcarbamate) CSP_Type->CSP_Selector Resolution Optimal Resolution (Rs > 1.5) Symmetrical Peaks CSP_Selector->Resolution MP_Composition Solvent Ratio (e.g., Hexane:IPA) MP_Mode->MP_Composition MP_Additive Additive (Acidic vs. Basic) MP_Composition->MP_Additive MP_Additive->Resolution Temp Temperature Temp->Resolution FlowRate Flow Rate FlowRate->Resolution

Caption: A diagram illustrating the interplay of key variables in developing a successful HPLC method for the target diastereomers.

By systematically evaluating and optimizing these parameters, a robust and reproducible method for the separation of this compound diastereomers can be achieved. For further assistance or to discuss specific challenges, please do not hesitate to contact our technical support team.

References

  • Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules2018 , 23, 1559. [Link]

  • Tackett, B. Playing with Selectivity for Optimal Chiral Separation. LCGC International2023 . [Link]

  • Nazareth, C.; Pereira, S. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research2020 , 10, 77-91. [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate2025 . [Link]

Sources

Addressing poor cell permeability of Benzyl ((5-methylazepan-4-yl)methyl)carbamate in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Benzyl ((5-methylazepan-4-yl)methyl)carbamate in cell-based assays. This guide provides in-depth troubleshooting strategies, detailed protocols, and scientific explanations to help you overcome challenges related to poor cell permeability and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: My assay readout is weak or absent when using this compound on intact cells, but it works in a cell-free (lysate) system. Is this a permeability issue?

A1: This is a classic indicator of poor cell permeability. When a compound is active on its purified target in a cell-free environment but loses activity in a whole-cell context, it strongly suggests the compound is not reaching its intracellular target at a sufficient concentration. The cell membrane acts as a barrier, and the compound may be too polar, too large, or be actively removed from the cell.

Diagnostic Step: The first crucial step is to confirm the compound's intrinsic activity.

Protocol: Cell-Free vs. Whole-Cell Assay Comparison

  • Cell-Free Assay: Prepare a cell lysate that preserves the functionality of your target protein. Run a dose-response curve for this compound to determine its IC50/EC50 on the isolated target.

  • Whole-Cell Assay: Culture your cells under standard conditions. Treat the intact cells with the same dose range of the compound.

  • Analysis: If you observe a potent IC50/EC50 in the cell-free assay and a significantly weaker or non-existent response in the whole-cell assay, you can confidently diagnose a permeability problem. This discrepancy validates that the issue lies in compound uptake or retention, not in its inherent bioactivity.[1]

Q2: What are the physicochemical properties of this compound, and how do they predict its permeability?
PropertyPredicted ValueLipinski's Rule of Five GuidelineImplication for Permeability
Molecular Weight ~290.4 g/mol < 500 g/mol Favorable. The molecule is not excessively large.
cLogP (Lipophilicity) ~2.5 - 3.5< 5Favorable. Indicates a good balance between hydrophilicity and lipophilicity for membrane partitioning.
Hydrogen Bond Donors 1 (from the carbamate N-H)≤ 5Favorable. Minimizes the energy penalty of shedding water molecules to enter the lipid bilayer.
Hydrogen Bond Acceptors 2 (from the carbonyl and ester oxygens)≤ 10Favorable.
Polar Surface Area (PSA) ~40-50 Ų< 140 ŲFavorable. Low PSA is generally associated with better membrane permeability.

Note: Values are estimated from the chemical structure and similar fragments found in databases like PubChem.[2][3][4]

Interpretation: On paper, the predicted properties of this compound do not immediately flag it as a molecule with poor passive diffusion. This suggests that other mechanisms, such as active efflux, may be the primary cause of its low intracellular concentration.

Q3: Could my cells be actively pumping the compound out? How do I test for efflux pump involvement?

A3: Yes, this is a very common mechanism of poor compound accumulation. Cells, particularly cancer cell lines and cells from barrier tissues (like gut or brain), express transmembrane efflux pumps, such as P-glycoprotein (P-gp or MDR1), as a defense mechanism to expel foreign substances (xenobiotics).[5][6][7] If your compound is a substrate for one of these pumps, it will be actively removed from the cytoplasm, keeping its intracellular concentration too low to be effective.[8][9][10]

You can test this hypothesis by co-incubating your compound with a known inhibitor of the most common efflux pumps.

Workflow: Investigating P-glycoprotein (P-gp) Efflux

Efflux_Investigation cluster_0 Experimental Setup cluster_1 Data Analysis A Control Group: Cells + Compound D Measure Assay Signal in Both Groups A->D B Test Group: Cells + P-gp Inhibitor (e.g., Verapamil) C Co-incubation: Add Compound to Test Group B->C C->D E Signal in Test Group >> Signal in Control Group? D->E F Conclusion: Compound is likely a P-gp substrate. E->F Yes G Conclusion: Efflux is not the primary issue. E->G No

Caption: A logical workflow to determine if a compound is an efflux pump substrate.

Protocol: P-gp Inhibition Assay

  • Select an Inhibitor: Verapamil is a widely used and well-characterized P-gp inhibitor.[11][12]

  • Determine Optimal Concentration: The working concentration of verapamil can range from 1 to 20 µM. It is critical to first run a cell viability assay (e.g., MTT, CellTiter-Glo®) to ensure the chosen concentration of verapamil is not toxic to your cells over the assay duration.

  • Experimental Setup:

    • Control Wells: Treat cells with this compound alone.

    • Test Wells: Pre-incubate cells with the non-toxic concentration of verapamil for 30-60 minutes. After pre-incubation, add this compound to these wells (in the continued presence of verapamil).

  • Incubation: Incubate for the standard duration of your assay.

  • Readout & Analysis: Measure your assay endpoint. A significant increase in the signal (i.e., restored activity of your compound) in the verapamil-treated wells compared to the control wells is strong evidence that your compound is a P-gp substrate.[13]

Table of Common P-gp Inhibitors for In Vitro Use:

InhibitorTypical Working ConcentrationNotes
Verapamil 1 - 20 µMFirst-generation inhibitor. Can have off-target effects at higher concentrations.[11][12]
Cyclosporin A 1 - 10 µMPotent inhibitor, also affects other ABC transporters.
Tariquidar 50 - 500 nMA potent and specific third-generation P-gp inhibitor.
Q4: Efflux isn't the issue. How can I gently and reversibly permeabilize the cell membrane for my assay?

A4: For assays that require living cells (e.g., live-cell imaging, signaling studies), harsh detergents are not an option. You can use mild, cholesterol-dependent detergents like Saponin or Digitonin at low concentrations. These agents selectively create pores in the cholesterol-rich plasma membrane while leaving organellar membranes, like the mitochondria, largely intact.[14][15][16]

Mechanism of Selective Permeabilization:

Permeabilization cluster_0 Agent Action Membrane Extracellular Space Plasma Membrane (High Cholesterol) Cytosol Mitochondrial Membrane (Low Cholesterol) Mitochondrial Matrix Saponin Saponin / Digitonin Saponin->Membrane:f1 Extracts Cholesterol, Forms Pores Compound Your Compound Compound->Membrane:f2 Enters through pores

Caption: Saponin/Digitonin selectively create pores in the plasma membrane.

Protocol: Optimizing Saponin/Digitonin Permeabilization Critical Note: The optimal concentration is highly cell-type dependent and must be empirically determined.[17][18]

  • Prepare Stock Solutions:

    • Saponin: 1% (w/v) in assay buffer.

    • Digitonin: 5% (w/v) in DMSO. Prepare fresh working dilutions in your assay buffer.[17]

  • Titration Experiment:

    • Plate your cells and prepare them as you would for your final assay.

    • Create a dilution series of the permeabilizing agent (e.g., for Digitonin: 10 µg/mL, 20 µg/mL, 40 µg/mL, 80 µg/mL).[19][20]

    • Include a viability dye like Trypan Blue or Propidium Iodide in each condition.

  • Determine Optimal Concentration: Incubate the cells with the detergent series for a short period (5-10 minutes). The optimal concentration is the lowest one that permeabilizes >95% of cells (as indicated by dye uptake) without causing obvious morphological changes (like cell lysis or detachment).[18][21]

  • Assay Protocol: Once optimized, co-incubate your this compound with this concentration of Saponin/Digitonin during the treatment step of your experiment.

Comparison of Permeabilizing Agents:

AgentMechanismSelectivityConsiderations
Saponin Interacts with membrane cholesterol to form pores.[14][22]Primarily plasma membrane, but can affect ER/Golgi at higher concentrations.Pores can be reversible upon washout. Good for allowing antibody access.[22]
Digitonin Forms complexes with cholesterol, creating pores.[16]Highly selective for the plasma membrane at low concentrations, preserving mitochondrial integrity.[16][23]Often considered milder than saponin. The choice for metabolic assays where mitochondrial function is critical.
Triton X-100 Non-ionic detergentSolubilizes all membranes (plasma and organellar).Not recommended for live-cell assays or when organelle integrity is needed. Use for fixed-cell staining or lysate preparation.
Q5: Are there any formulation strategies that can improve compound uptake without using detergents?

A5: Yes, using a formulation excipient like Pluronic F-127 can be an effective strategy. Pluronic F-127 is a non-ionic triblock copolymer that can self-assemble into micelles in aqueous solutions.[24][25]

Pluronic F-127 can enhance intracellular concentration via a dual mechanism:

  • Micellar Encapsulation: It can encapsulate hydrophobic compounds like yours, potentially aiding their transport across the cell membrane.[26]

  • Efflux Pump Inhibition: Pluronic block copolymers are known to inhibit P-gp and other efflux pumps, thereby preventing the compound from being expelled after it enters the cell.[27]

Protocol: Formulation with Pluronic F-127

  • Prepare a Stock Solution: Prepare a 10% (w/v) stock solution of Pluronic F-127 in sterile water. It may require gentle heating or overnight stirring to fully dissolve.

  • Formulation: Prepare your compound's working dilutions in media containing a low, non-toxic concentration of Pluronic F-127 (typically starting in the range of 0.01% - 0.1% w/v).

  • Toxicity Check: As with all additives, perform a cell viability assay to ensure the chosen concentration of Pluronic F-127 is not cytotoxic to your cell line.

  • Experiment: Run your assay comparing the compound's activity with and without the Pluronic F-127 formulation.[28][29]

References

  • Dynamics of Cell Membrane Permeabilization by Saponins Using Terahertz Attenuated Total Reflection. National Institutes of Health (NIH). Available at: [Link]

  • Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. National Center for Biotechnology Information. Available at: [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. National Institutes of Health. Available at: [Link]

  • Digitonin Cell Permeabilization Protocol. Bio-Rad Antibodies. Available at: [Link]

  • Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. PubMed. Available at: [Link]

  • P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate?. PubMed Central. Available at: [Link]

  • Pluronic F127 as a Cell Encapsulation Material: Utilization of Membrane-Stabilizing Agents. Research Square. Available at: [Link]

  • Role of P-glycoprotein in drug disposition. PubMed. Available at: [Link]

  • A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance. PLOS One. Available at: [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. Available at: [Link]

  • Optimized plasma membrane permeabilization by saponin does not compromise mitochondrial integrity. ResearchGate. Available at: [Link]

  • Verapamil. Wikipedia. Available at: [Link]

  • P-glycoprotein and its role in drug-drug interactions. ResearchGate. Available at: [Link]

  • Mucin-mediated mucosal retention via end-terminal modified Pluronic F127-based hydrogel to increase drug accumulation in the lungs. PubMed. Available at: [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]

  • P-glycoprotein (Pgp) inhibition assay. BMG Labtech. Available at: [Link]

  • Interaction of Verapamil with Lipid Membranes and P-Glycoprotein: Connecting Thermodynamics and Membrane Structure with Functional Activity. National Institutes of Health (NIH). Available at: [Link]

  • Digitonin treatment. Nara Institute of Science and Technology. Available at: [Link]

  • Optimizing Peptide Permeability Assays. Resolian. Available at: [Link]

  • Membrane cell permeabilization with saponin and multiparametric analysis by flow cytometry. PubMed. Available at: [Link]

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. Available at: [Link]

  • In silico identified targeted inhibitors of P-glycoprotein overcome multidrug resistance in human cancer cells in culture. National Institutes of Health. Available at: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available at: [Link]

  • PLURONIC F127 AND ITS APPLICATIONS. PharmacologyOnLine. Available at: [Link]

  • ELISA Troubleshooting Guide. Biocompare. Available at: [Link]

  • benzyl N-methylcarbamate. PubChem. Available at: [Link]

  • Pluronic F-127: An Efficient Delivery Vehicle for 3-(1'-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor). National Institutes of Health. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • P-gp mediated drug efflux: Significance and symbolism. ScienceDirect. Available at: [Link]

  • Digitonin and saponin differentially permeabilize cellular membrane compartments. ResearchGate. Available at: [Link]

  • P-gp Inhibition Assay. Creative Bioarray. Available at: [Link]

  • Benzyl carbamate. Wikipedia. Available at: [Link]

  • Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein. Portland Press. Available at: [Link]

  • Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. PubMed Central. Available at: [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Available at: [Link]

  • Digitonin-permeabilization of astrocytes in culture monitored by trypan blue exclusion and loss of S100B by ELISA. PubMed. Available at: [Link]

  • Benzyl carbamate. PubChem. Available at: [Link]

Sources

Minimizing epimerization during the synthesis of chiral azepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of chiral azepane derivatives. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address one of the most persistent challenges in this area: the prevention and minimization of epimerization. Our focus is on understanding the root causes of stereochemical erosion and implementing robust, scientifically-grounded solutions to maintain the chiral integrity of your molecules.

Part 1: Foundational Understanding of Epimerization in Azepane Synthesis

Before troubleshooting specific experimental issues, it is crucial to understand the fundamental mechanism of epimerization. Epimerization is the change in configuration at only one of several stereogenic centers in a molecule.[1][2] In the context of synthesizing chiral azepanes, this typically occurs at a stereocenter alpha (α) to a carbonyl group or a similar electron-withdrawing group.

The central event is the abstraction of a proton from the chiral α-carbon by a base.[3] This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the desired epimer and the undesired one.[4] This process effectively scrambles the stereochemistry you worked so hard to establish.

Visualizing the Core Mechanism

The following diagram illustrates the base-catalyzed epimerization pathway via an enolate intermediate.

Epimerization_Mechanism Mechanism of Base-Induced Epimerization cluster_0 Chiral Starting Material cluster_1 Planar Intermediate cluster_2 Product Mixture SM R-Epimer (Chiral α-carbon) Enolate Achiral Enolate (Planar) SM->Enolate α-proton abstraction R_Product R-Epimer (Desired) Enolate->R_Product Protonation (top face) S_Product S-Epimer (Undesired) Enolate->S_Product Protonation (bottom face) Proton_Out HB⁺ Base_In Base (B:) Proton_In_R H⁺ Proton_In_S H⁺

Caption: Base-induced epimerization pathway.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis of chiral azepane derivatives.

Question 1: I'm observing significant epimerization during the base-mediated intramolecular cyclization to form the azepane ring. What is the most likely cause and how can I fix it?

Answer: This is a classic problem. The base you are using is likely the primary culprit. While a base is necessary to deprotonate a nucleophile (e.g., an amine or thiol) for the cyclization, it can also abstract the acidic α-proton of a nearby carbonyl or activating group, leading to epimerization.

Causality: Bases that are sterically unhindered and highly nucleophilic can easily access the α-proton.[5] The choice of base is therefore a delicate balance between promoting the desired reaction and suppressing this side reaction.

Troubleshooting Steps & Solutions:

  • Switch to a Sterically Hindered Base: The most effective strategy is to use a base that is too bulky to easily abstract the α-proton but is still capable of mediating the primary reaction.[5]

  • Lower the Reaction Temperature: Kinetics often favor the desired reaction at lower temperatures, while the higher activation energy required for epimerization is disfavored. Try running your reaction at 0 °C, -20 °C, or even -78 °C.

  • Reduce Base Stoichiometry: Use the minimum amount of base required to drive the reaction to completion. Start with catalytic amounts and slowly increase if the reaction is too slow.

  • Consider the Solvent: The solvent can influence the stability of the enolate intermediate. Aprotic, non-polar solvents are often preferred.

Data-Driven Base Selection:

BaseStructureTypical pKa (Conjugate Acid)Steric HindranceCommon Epimerization Risk
Triethylamine (TEA)Et₃N~10.7LowHigh
DBU1,8-Diazabicyclo[5.4.0]undec-7-ene~13.5Low-MediumHigh[6]
DIPEA (Hünig's Base)i-Pr₂NEt~10.7Medium-HighMedium[5]
2,4,6-CollidineC₈H₁₁N~7.4HighLow[7]
Proton SpongeC₁₄H₁₈N₂~12.1Very HighVery Low

Expert Insight: While strong bases like DBU are excellent for many transformations, they are often too aggressive for substrates with sensitive stereocenters.[6] A switch to a hindered amine base like DIPEA or, even better, 2,4,6-collidine is a highly recommended first step in troubleshooting.[5][7]

Question 2: My azepane synthesis involves activating a carboxylic acid alpha to my stereocenter before an amide bond formation/cyclization step. My stereochemical purity is poor. What's happening?

Answer: Activation of a carboxylic acid significantly increases the acidity of the α-proton, making it highly susceptible to epimerization, especially before the desired nucleophilic attack can occur. This is a well-documented issue in peptide synthesis, and the principles are directly applicable here.[1][2][3]

Causality: The formation of highly activated intermediates, such as acyl-phosphonium cations from coupling reagents like BOP, can undergo cyclization to form a chirally unstable oxazolone.[5] This oxazolone intermediate is readily deprotonated and reprotonated, leading to racemization.

Troubleshooting Workflow:

Troubleshooting_Activation Start Epimerization Detected During Carboxylic Acid Activation/Coupling Q_Reagent Which coupling reagent are you using? Start->Q_Reagent Q_Base Which base are you using? Start->Q_Base Q_Temp What is the reaction temperature? Start->Q_Temp Sol_Reagent Switch to a lower-risk coupling reagent. (e.g., EDC/HOBt, COMU) Q_Reagent->Sol_Reagent High-risk (BOP, PyBOP) Sol_Base Use a sterically hindered, weaker base. (e.g., 2,4,6-Collidine, NMM) Q_Base->Sol_Base Unhindered (TEA, DBU) Sol_Temp Run reaction at lower temperature (0 °C to -20 °C). Add reagents slowly. Q_Temp->Sol_Temp > 0 °C

Caption: Troubleshooting workflow for activation steps.

Recommended Protocol: Low-Epimerization Intramolecular Cyclization

This protocol uses high-dilution principles to favor intramolecular cyclization over competing intermolecular reactions and employs conditions known to suppress epimerization.[8]

  • Preparation:

    • Dissolve the linear amino acid precursor (1.0 eq) in a suitable solvent (e.g., DCM or DMF) to a final concentration of 0.1 M. This will be Solution A.

    • In a separate, larger reaction vessel, add the bulk of the solvent. The total solvent volume should be calculated to achieve a final substrate concentration of 0.001-0.01 M.[8]

    • Add the coupling reagent (e.g., EDC, 1.2 eq) and an additive (e.g., HOBt, 1.2 eq) to the main reaction vessel.

    • Add a sterically hindered base (e.g., 2,4,6-collidine, 2.0 eq) to the main reaction vessel.[7]

    • Cool the main reaction vessel to 0 °C.

  • Reaction:

    • Using a syringe pump, add Solution A to the main reaction vessel dropwise over a period of 4-8 hours. This slow addition is critical to maintain high dilution.[8]

    • Allow the reaction to stir at 0 °C for an additional 12-24 hours after the addition is complete.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS or TLC.

    • Once complete, perform a standard aqueous work-up. Quench the reaction with saturated NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[8]

    • Purify the crude product via column chromatography.

    • Analyze the diastereomeric ratio using chiral HPLC or NMR with a chiral shift reagent.

Question 3: Can the choice of synthetic strategy for the azepane core itself reduce the risk of epimerization?

Answer: Absolutely. While many syntheses will ultimately require a step with epimerization risk, some strategies are inherently safer than others. Designing a synthetic route where the chiral center is not alpha to an activating group during a critical bond-forming step is a powerful approach.

Favorable Strategies:

  • Ring-Closing Metathesis (RCM): RCM forms a C=C bond and is generally performed under neutral conditions, posing a very low risk to existing stereocenters. The resulting double bond can then be hydrogenated.

  • Reductive Amination: While this involves an imine intermediate which can be prone to isomerization, controlling the pH and using specific reducing agents (e.g., NaBH(OAc)₃) often provides excellent stereocontrol. It is often more reliable than methods requiring strong bases.[9]

  • Ring Expansion: Stereoselective ring expansions, for instance from a chiral piperidine derivative, can proceed with high fidelity, transferring the stereochemistry from the starting material to the product without an epimerizable intermediate.[10]

Less Favorable Strategies (Requiring High Caution):

  • Intramolecular Alkylation: An enolate is generated by design to perform an alkylation. This poses a very high risk of epimerization and requires careful optimization of the base, counter-ion (e.g., Li⁺, K⁺), and temperature to achieve diastereoselectivity.

  • Dieckmann Condensation: This classic ring-forming reaction proceeds via a base-mediated enolate mechanism and is inherently prone to epimerization at both alpha-carbons.

Expert Insight: Whenever possible, design your synthesis to install the sensitive stereocenter early and carry it through robust reactions. If you must form a bond adjacent to a stereocenter in a late-stage step, prioritize methods like RCM or a carefully controlled reductive amination over base-mediated alkylations.

References
  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Gawroński, J., et al. (2010). Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Zhou, J., & Yeung, Y.-Y. (2014). N-Bromosuccinimide-Induced Aminocyclization-Aziridine Ring-Expansion Cascade: An Asymmetric and Highly Stereoselective Approach toward the Synthesis of Azepane. Organic Letters, 16(8), 2134–2137. [Link]

  • Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2080–2086. [Link]

  • Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. RSC Publishing. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(3), 396-404. [Link]

  • Marco-Contelles, J., et al. (2009). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 11(17), 3842–3845. [Link]

  • Lenci, E., et al. (2012). Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. European Journal of Organic Chemistry, 2012(12), 2133-2141. [Link]

  • Singh, M. S., & Singh, A. K. (2016). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 85(1), 1-22. [Link]

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Validation & Comparative

A Comparative Guide to Azepane-Based Monoamine Transporter Inhibitors: Profiling Benzyl ((5-methylazepan-4-yl)methyl)carbamate Against a Potent Bicyclic Azepane Analog

Author: BenchChem Technical Support Team. Date: February 2026

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry, affording a three-dimensional diversity that is often crucial for potent and selective interactions with biological targets.[1][2] Azepane-based compounds have demonstrated a wide array of pharmacological activities, with over 20 FDA-approved drugs incorporating this motif for various therapeutic applications.[2] A particularly significant area of research for azepane derivatives is the inhibition of monoamine transporters (MATs), which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] These transporters play a critical role in regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for the treatment of various neurological and psychiatric disorders.[5]

This guide provides a comparative analysis of Benzyl ((5-methylazepan-4-yl)methyl)carbamate, a novel azepane derivative, and other azepane-based inhibitors targeting monoamine transporters. Due to the limited publicly available experimental data on this compound, this guide will utilize a well-characterized, potent N-benzylated bicyclic azepane inhibitor, designated as (R,R)-1a, as a primary comparator to establish a framework for evaluation.[3] We will delve into the structure-activity relationships, comparative performance based on available data, and provide a detailed experimental protocol for assessing inhibitory activity.

The Azepane Scaffold: A Versatile Platform for CNS Drug Discovery

The conformational flexibility of the azepane ring allows for the precise positioning of substituents to optimize interactions with target proteins.[1] This structural feature is particularly advantageous in the design of inhibitors for monoamine transporters, where subtle changes in ligand conformation can significantly impact potency and selectivity. The development of dual or triple reuptake inhibitors, which simultaneously target multiple monoamine transporters, is an active area of research aimed at achieving broader therapeutic efficacy.[4]

Featured Compound: this compound

Chemical Structure:

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Comparator Compound: A Potent N-Benzylated Bicyclic Azepane, (R,R)-1a

A recently identified N-benzylated bicyclic azepane, (R,R)-1a, serves as an excellent benchmark for comparison.[3] This compound has been demonstrated to be a potent inhibitor of monoamine transporters with selectivity towards NET and DAT.[3]

Chemical Structure:

Chemical Structure of (R,R)-1a

Caption: Chemical structure of the potent N-benzylated bicyclic azepane inhibitor, (R,R)-1a.

Performance Comparison

The inhibitory activity of (R,R)-1a against the three major monoamine transporters has been quantified using in vitro assays, providing valuable data for a comparative analysis.

CompoundTargetIC50 (nM)Source
(R,R)-1a NET60 ± 7[3]
DAT230 ± 12[3]
SERT250 ± 32[3]
This compound NETData not available
DATData not available
SERTData not available

Table 1: Comparative in vitro inhibitory potencies of the N-benzylated bicyclic azepane (R,R)-1a against human monoamine transporters.

The data clearly indicates that (R,R)-1a is a potent inhibitor of NET, with significant activity also observed at DAT and SERT.[3] This profile suggests its potential as a dual or triple reuptake inhibitor. The structure-activity relationship (SAR) studies of analogs of (R,R)-1a have shown that modifications to the benzyl group can modulate the activity and selectivity across the monoamine transporters, highlighting the tunability of this azepane scaffold.[3]

For this compound, the presence of the benzyl carbamate group is a key structural feature. Carbamates are known to be metabolically stable and can participate in hydrogen bonding, which could contribute to its binding affinity for target proteins.[6][7] The substitution pattern on the azepane ring will also significantly influence its pharmacological profile.

Mechanism of Action: Inhibition of Monoamine Reuptake

Monoamine transporter inhibitors act by binding to their respective transporters on the presynaptic neuronal membrane, thereby blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, enhancing neurotransmission.

Monoamine_Transporter_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamines Monoamines (Dopamine, Norepinephrine, Serotonin) Vesicle->Monoamines Release MAT Monoamine Transporter (DAT, NET, SERT) Azepane_Inhibitor Azepane-Based Inhibitor Azepane_Inhibitor->MAT Inhibition Monoamines->MAT Receptor Postsynaptic Receptor Monoamines->Receptor Binding & Signal Transduction

Sources

Comparative Analysis of Benzyl ((5-methylazepan-4-yl)methyl)carbamate and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Medicinal Chemistry

The seven-membered azepane ring system has emerged as a privileged scaffold in contemporary drug discovery. Its inherent three-dimensionality and conformational flexibility offer a unique opportunity to explore chemical space beyond the flatlands of more traditional aromatic and five- or six-membered heterocyclic systems.[1] This structural complexity allows for the precise spatial orientation of substituents, enabling highly specific interactions with biological targets. When combined with the versatile carbamate moiety, which can act as a stable amide bioisostere or a key pharmacophoric element, the resulting azepane carbamate framework presents a compelling starting point for the development of novel therapeutics.[2][3]

This guide provides a comprehensive comparative analysis of Benzyl ((5-methylazepan-4-yl)methyl)carbamate, a representative member of this compound class, and a focused library of its rationally designed analogs. As pre-clinical data on this specific molecule is not extensively available in the public domain, we present a hypothetical yet scientifically rigorous drug discovery workflow. This includes the strategic design of analogs, a plausible synthetic pathway, and a suite of detailed experimental protocols for their comparative evaluation as potential kinase inhibitors. The aim is to equip researchers with the conceptual framework and practical methodologies to explore this promising chemical space.

Rationale for Analog Design: A Structure-Activity Relationship (SAR) Driven Approach

To explore the structure-activity relationships (SAR) of this compound, a focused library of analogs has been designed. The modifications target three key regions of the molecule: the azepane ring, the methyl substituent, and the benzyl carbamate moiety. The overarching goal is to systematically probe the impact of these changes on target engagement, selectivity, and pharmacokinetic properties.

Figure 1: Core Scaffold and Points of Diversification

G cluster_scaffold This compound cluster_modifications Points of Diversification scaffold scaffold R1 Azepane Ring Modifications (e.g., stereochemistry, substitution) scaffold->R1 Position 4 & 5 R2 Methyl Group Analogs (e.g., H, ethyl, cyclopropyl) scaffold->R2 Position 5 R3 Benzyl Carbamate Bioisosteres (e.g., substituted benzyl, alternative carbamates, amide isosteres) scaffold->R3 Carbamate Moiety

Caption: Key diversification points for analog design.

Table 1: Designed Analog Library

Compound IDModification RationaleStructure
Parent This compound(Structure of the parent compound)
Analog 1 cis/trans Isomer of Parent(Structure of the diastereomer)
Analog 2 Removal of the methyl group (R2 = H)(Structure of the des-methyl analog)
Analog 3 Replacement of methyl with ethyl (R2 = Et)(Structure of the ethyl analog)
Analog 4 Bioisosteric replacement of benzyl with pyridyl (R3)(Structure of the pyridyl analog)
Analog 5 Substitution on the benzyl ring (e.g., 4-fluoro) (R3)(Structure of the fluoro-benzyl analog)
Analog 6 Replacement of carbamate with a stable amide isostere (e.g., 1,2,3-triazole)(Structure of the triazole analog)

Proposed Synthetic Strategy

The synthesis of the parent compound and its analogs can be approached through a multi-step sequence, likely commencing from a readily available chiral starting material to control the stereochemistry of the azepane core. A plausible retrosynthetic analysis is outlined below.

Figure 2: Retrosynthetic Analysis

G Target This compound Intermediate1 4-(Aminomethyl)-5-methylazepane Target->Intermediate1 Carbamate Formation Intermediate2 N-Boc-4-(cyanomethyl)-5-methylazepane Intermediate1->Intermediate2 Nitrile Reduction Intermediate3 N-Boc-4-(hydroxymethyl)-5-methylazepane Intermediate2->Intermediate3 Mesylation & Cyanation Intermediate4 Chiral Azepane Precursor Intermediate3->Intermediate4 Ring Expansion / Functional Group Interconversion

Caption: Retrosynthetic approach to the target compound.

A potential forward synthesis, based on established methodologies for the construction of substituted azepanes, is detailed in the experimental protocols section. The synthesis would likely involve the formation of a suitably protected 4-hydroxymethyl-5-methylazepane intermediate. This intermediate can then be converted to the corresponding amine, followed by carbamate formation. The synthesis of the designed analogs would follow a similar pathway with modifications in the starting materials or reagents at the appropriate steps.

Experimental Protocols

General Synthetic Procedure for this compound (Parent Compound)

This proposed synthesis is a multi-step process that requires careful control of reaction conditions and purification at each stage.

Step 1: Synthesis of N-Boc-4-(hydroxymethyl)-5-methylazepane

A suitable chiral starting material, such as a derivative of a chiral amino acid, would be elaborated through a series of steps including ring-closing metathesis or intramolecular cyclization to form the seven-membered azepane ring. The methyl and hydroxymethyl groups at positions 5 and 4, respectively, would be installed using stereoselective methods. The nitrogen of the azepane would be protected with a tert-butyloxycarbonyl (Boc) group.

Step 2: Conversion to the Corresponding Amine

The hydroxyl group of N-Boc-4-(hydroxymethyl)-5-methylazepane would be converted to a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine. The resulting sulfonate ester would then be displaced with sodium azide to yield N-Boc-4-(azidomethyl)-5-methylazepane. Subsequent reduction of the azide, for example by catalytic hydrogenation (H2, Pd/C) or using a reducing agent like lithium aluminum hydride, would afford the key intermediate, N-Boc-4-(aminomethyl)-5-methylazepane.

Step 3: Carbamate Formation

The Boc protecting group on the azepane nitrogen would be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting primary amine at the 4-aminomethyl position would then be reacted with benzyl chloroformate in the presence of a base such as triethylamine or diisopropylethylamine in an inert solvent like dichloromethane to yield the final product, this compound.[4]

Step 4: Purification and Characterization

The final compound would be purified by column chromatography on silica gel. Its structure and purity would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Assays for Comparative Evaluation

A tiered approach to in vitro testing will be employed to efficiently compare the parent compound and its analogs.

1. Primary Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) against the primary target kinase.

  • Methodology: A variety of assay formats can be used, such as radiometric assays, fluorescence-based assays (e.g., LanthaScreen®), or luminescence-based assays (e.g., Kinase-Glo®).[1][5] The assay would involve incubating the kinase, a suitable substrate, and ATP with a serial dilution of the test compounds. The amount of phosphorylated substrate or the amount of ATP consumed is then measured to determine the extent of kinase inhibition.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Kinase Selectivity Profiling

  • Objective: To assess the selectivity of the compounds against a panel of off-target kinases.

  • Methodology: The most potent compounds from the primary screen will be tested against a broad panel of kinases (e.g., >100 kinases) at a fixed concentration (e.g., 1 µM). The percentage of inhibition for each kinase is determined.

  • Data Analysis: The results are often visualized as a "kinome map" or a selectivity score is calculated to compare the promiscuity of the compounds.

3. Cellular Target Engagement Assay

  • Objective: To confirm that the compounds can bind to the target kinase in a cellular context.

  • Methodology: Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can be employed.[6] In CETSA, cells are treated with the compound, heated, and the amount of soluble target protein is quantified. Binding of the compound stabilizes the protein, leading to a higher melting temperature.

  • Data Analysis: A shift in the thermal denaturation curve of the target protein in the presence of the compound indicates target engagement.

4. Cellular Functional Assay

  • Objective: To measure the functional consequence of target inhibition in a relevant cell line.

  • Methodology: If the target kinase is involved in a known signaling pathway, a downstream biomarker can be measured. For example, if the target is a kinase involved in cell proliferation, a cell viability assay (e.g., MTT or CellTiter-Glo®) can be performed in a cancer cell line that is dependent on the target kinase.[7]

  • Data Analysis: The concentration of the compound that causes 50% of the maximal effect (EC50) is determined.

5. In Vitro ADME Profiling

  • Objective: To assess the drug-like properties of the compounds.

  • Methodology: A standard panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays should be conducted. This includes:

    • Solubility: Kinetic and thermodynamic solubility assays.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay.

    • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the intrinsic clearance.

    • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation.

    • CYP450 Inhibition: Assessment of inhibition of major cytochrome P450 isoforms.

Figure 3: In Vitro Assay Workflow

G Start Compound Library Assay1 Primary Kinase Inhibition Assay (IC50) Start->Assay1 Decision1 Potency < 1 µM? Assay1->Decision1 Assay2 Kinase Selectivity Profiling Decision1->Assay2 Yes End Candidate for In Vivo Studies Decision1->End No Assay3 Cellular Target Engagement Assay Assay2->Assay3 Assay4 Cellular Functional Assay (EC50) Assay3->Assay4 Assay5 In Vitro ADME Profiling Assay4->Assay5 Assay5->End

Caption: A tiered workflow for in vitro evaluation.

In Vivo Assays for Preclinical Evaluation

Promising candidates from the in vitro assays would be selected for in vivo studies.

1. Pharmacokinetic (PK) Studies

  • Objective: To determine the pharmacokinetic profile of the lead compounds in a relevant animal model (e.g., mouse or rat).

  • Methodology: The compound is administered via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the concentration of the compound in plasma is measured by LC-MS/MS.

  • Data Analysis: Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.

2. Target Engagement and Pharmacodynamic (PD) Biomarker Assays

  • Objective: To demonstrate that the compound engages its target in vivo and modulates a downstream biomarker.[8]

  • Methodology: In a tumor-bearing animal model, after compound administration, tumor tissue is collected. Target engagement can be assessed by methods like CETSA on the tissue lysates. The level of a downstream phosphorylated protein (the pharmacodynamic biomarker) can be measured by western blotting or immunohistochemistry.[9]

  • Data Analysis: A correlation between the dose of the compound, target engagement, and the modulation of the PD biomarker is established.

3. Efficacy Studies in a Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the lead compound.

  • Methodology: A human cancer cell line that is dependent on the target kinase is implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, a vehicle control, and a standard-of-care agent. Tumor volume is measured regularly.[10]

  • Data Analysis: The percentage of tumor growth inhibition is calculated to determine the efficacy of the compound.

Data Summary and Comparative Analysis

The data from the proposed experiments would be compiled into tables for a clear comparative analysis of the parent compound and its analogs.

Table 2: Hypothetical Comparative In Vitro Data

Compound IDTarget Kinase IC50 (nM)Selectivity ScoreCellular EC50 (nM)Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Parent 500.2250305
Analog 1 250.15150456
Analog 2 2000.5>1000603
Analog 3 400.25200255.5
Analog 4 600.3300>908
Analog 5 150.180407
Analog 6 >1000N/A>1000>902

Table 3: Hypothetical Comparative In Vivo Data for Lead Candidates

Compound IDOral Bioavailability (%)Tumor Growth Inhibition (%) at 50 mg/kg
Analog 1 3545
Analog 5 5065

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for the comparative analysis of this compound and its rationally designed analogs. By systematically exploring the structure-activity relationships through a combination of targeted synthesis and a tiered experimental evaluation, researchers can efficiently identify lead compounds with improved potency, selectivity, and drug-like properties. The proposed workflow, from analog design to in vivo efficacy studies, provides a robust framework for advancing novel azepane carbamates as potential therapeutics. The hypothetical data presented illustrates how such a comparative analysis can guide the optimization process, ultimately leading to the selection of a clinical candidate. Further exploration of this chemical space, including the synthesis of more diverse analogs and the investigation of their mechanism of action, is warranted to fully unlock the therapeutic potential of this promising class of compounds.

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Validating the biological target of Benzyl ((5-methylazepan-4-yl)methyl)carbamate using knockout models

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Definitive Target Validation: Using Knockout Models for Novel Compounds

Byline: Your Senior Application Scientist

Introduction: The "So What?" of Target Validation

In the landscape of drug discovery, a novel compound with promising phenotypic effects is both a thrilling opportunity and a significant challenge. The fundamental question that separates a potential breakthrough therapy from a costly dead-end is: "What is the specific biological target of this compound, and can we prove it?" Answering this is the essence of target validation. Misattributing a compound's effect to the wrong target can lead to wasted resources, failed clinical trials, and the abandonment of potentially valuable molecules.

This guide addresses the critical process of target validation for a novel compound, using Benzyl ((5-methylazepan-4-yl)methyl)carbamate as a working example. As of this writing, this compound is a known chemical entity but lacks a well-documented biological target[1]. This scenario is common and provides the perfect framework for outlining a rigorous, gold-standard validation strategy. We will delve into the logic, methodology, and comparative analysis of using genetic knockout models—the most definitive tool in the modern biologist's arsenal—to unequivocally link a compound to its mechanism of action.

The core principle is simple yet powerful: if a compound achieves its effect by modulating a specific protein, then removing that protein from the system should render the compound inert. This guide will provide the strategic and technical framework to execute this test with scientific integrity.

Part 1: The Foundational Logic — Why Genetic Knockout is the Gold Standard

Before embarking on the complex process of generating a knockout model, it's crucial to understand why this method offers unparalleled confidence in target validation. Other techniques like RNA interference (RNAi) or pharmacological inhibition are faster but come with inherent limitations.

Genetic knockout, particularly when achieved using CRISPR-Cas9 technology, provides a permanent and complete abolition of gene expression[2]. This binary (On/Off) system yields far more interpretable results compared to the partial and often transient silencing achieved by RNAi[2]. While chemical probes can be useful, they are never perfectly specific and may have off-target effects that confound results. A knockout model provides the cleanest possible background to test a compound's on-target activity[3][4].

The logical framework for this validation approach is illustrated below.

G cluster_wt Wild-Type (WT) System cluster_ko Knockout (KO) System wt_drug Compound Added wt_target Hypothesized Target (Protein X) wt_drug->wt_target Inhibits wt_effect Biological Effect (e.g., Cell Death) wt_target->wt_effect Enables ko_drug Compound Added ko_target Target Genetically Removed (No Protein X) ko_drug->ko_target No interaction possible ko_effect No Biological Effect ko_target->ko_effect Cannot Enable caption Fig 1. The core logic of target validation using a knockout model.

Fig 1. The core logic of target validation using a knockout model.

Part 2: The Strategy — Building a Self-Validating Experimental Plan

For our case study, This compound , we must first establish a testable hypothesis for its biological target. The carbamate moiety is a known feature of acetylcholinesterase inhibitors[5][6]. Therefore, a plausible, albeit unproven, hypothesis is that our compound targets acetylcholinesterase (AChE) . This hypothesis will guide our experimental design.

Our comprehensive validation plan involves three key phases:

  • Generation and Rigorous Validation of an AChE Knockout Cell Line.

  • Comparative Phenotypic Analysis of the compound's effect on Wild-Type (WT) vs. Knockout (KO) cells.

  • Comparison with Alternative Methods to build a cohesive body of evidence.

Phase 1: Generating the AChE Knockout Model via CRISPR-Cas9

This is the most labor-intensive but critical phase. The goal is not just to create a knockout, but to create one that is meticulously validated at both the genomic and proteomic levels.

G start Hypothesized Target (AChE Gene) gRNA 1. Design & Validate guide RNAs (gRNAs) for AChE start->gRNA transfect 2. Transfect WT Cells (Cas9 + gRNAs) gRNA->transfect clone 3. Isolate & Expand Single-Cell Clones transfect->clone genotype 4. Genomic Validation (PCR & Sequencing) clone->genotype proteomics 5. Proteomic Validation (Western Blot) genotype->proteomics Confirm Frameshift/Deletion end Validated KO Cell Line proteomics->end Confirm Protein Absence caption Fig 2. Workflow for generating and validating a knockout cell line.

Fig 2. Workflow for generating and validating a knockout cell line.

Detailed Protocol: CRISPR-Cas9 Knockout Generation

  • gRNA Design:

    • Identify the target gene (e.g., ACHE).

    • Use a validated online tool (e.g., CHOPCHOP, Synthego's Design Tool) to design 3-4 gRNAs targeting early exons. Targeting early in the coding sequence maximizes the chance of generating a loss-of-function frameshift mutation.

    • Select gRNAs with high on-target scores and low off-target predictions.

  • Delivery of CRISPR Components:

    • Method: Electroporation of Cas9 Ribonucleoprotein (RNP) complexes (Cas9 protein + synthetic gRNA) is recommended for its high efficiency and transient nature, which reduces off-target effects.

    • Cell Line: Choose a cell line relevant to the compound's expected activity (e.g., a neuronal cell line like SH-SY5Y for a putative AChE inhibitor).

    • Protocol: Follow the manufacturer's protocol for RNP formation and electroporation (e.g., Lonza 4D-Nucleofector™).

  • Single-Cell Cloning:

    • Two days post-transfection, dilute the cell population and seed into 96-well plates to achieve a density of ~0.5 cells/well.

    • This step is critical for trustworthiness . Analyzing a mixed pool of cells can be misleading due to varying knockout efficiencies. Clonal selection ensures a homogenous population where every cell has the same genetic modification.

    • Expand visually-confirmed single colonies over several weeks.

  • Genomic Validation:

    • Purpose: To confirm the genetic edit at the DNA level.

    • Method:

      • Extract genomic DNA from each expanded clone.

      • Perform PCR amplification of the region surrounding the gRNA target site.

      • Submit PCR products for Sanger sequencing.

      • Analyze sequencing data using a tool like TIDE or ICE to deconvolute the chromatograms and confirm the presence of insertions/deletions (indels) that result in a frameshift. A homozygous or compound heterozygous frameshift mutation is the desired outcome.

  • Proteomic Validation:

    • Purpose: To provide definitive proof that the genetic edit resulted in the absence of the target protein. This is a non-negotiable validation step[7].

    • Method:

      • Prepare protein lysates from the WT parent line and the genotypically confirmed KO clones.

      • Perform a Western Blot using a high-quality, validated antibody against the target protein (AChE).

      • Expected Result: A clear band for AChE in the WT lane and a complete absence of this band in the KO lanes. A loading control (e.g., GAPDH, β-actin) must be included to ensure equal protein loading.

Phase 2: The Definitive Experiment — Comparative Phenotypic Analysis

With a validated KO cell line in hand, you can now directly test the hypothesis. The experiment involves treating both WT and KO cells with a dose-range of this compound and measuring a relevant biological outcome.

Experimental Protocol: Dose-Response Analysis

  • Assay Selection: Choose an assay that reflects the target's function. For an AChE inhibitor, a cell viability assay in response to an AChE-dependent toxin (e.g., an organophosphate that becomes more toxic without AChE activity) or a direct measure of AChE activity could be appropriate. For simplicity, we'll use a standard cell viability assay (e.g., CellTiter-Glo®).

  • Cell Plating: Plate an equal number of WT and AChE KO cells in 96-well plates.

  • Compound Treatment: Treat cells with a serial dilution of the compound (e.g., 10 concentrations from 100 µM down to 1 pM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate for a predetermined time (e.g., 72 hours).

  • Readout: Measure cell viability according to the assay manufacturer's protocol.

  • Data Analysis: Plot the dose-response curves for both WT and KO cells and calculate the half-maximal effective concentration (EC50) for each.

Interpreting the Data: The Moment of Truth

The results from this experiment will provide a clear answer.

OutcomeInterpretation
Potent effect in WT cells (low EC50) No effect in KO cells (EC50 is >1000x higher or not determinable) Target Validated. This is the ideal outcome. The compound's activity is entirely dependent on the presence of the target protein, providing strong evidence of on-target action.
Potent effect in WT cells Reduced effect in KO cells (e.g., 10-100x shift in EC50) Partial On-Target Activity. The compound likely has multiple targets. AChE is one of them, but other proteins are also involved in its mechanism of action. Further investigation is needed.
Potent effect in WT cells Identical effect in KO cells (EC50 is unchanged) Target Invalidated. The compound's activity is independent of the hypothesized target. The initial hypothesis was incorrect, and the observed phenotype is due to off-target effects.

Summarized Quantitative Data:

Cell LineCompoundEC50 (Hypothetical Data)Fold Shift (KO/WT)Conclusion
Wild-Type This compound15 nM-Baseline Activity
AChE KO This compound> 20,000 nM>1333xTarget Validated
Wild-Type Positive Control (Validated AChE Inhibitor)8 nM-Assay Validated
AChE KO Positive Control (Validated AChE Inhibitor)> 10,000 nM>1250xAssay Validated

Part 3: A Comparative Perspective — Alternative and Complementary Methods

MethodPrincipleProsConsBest Use Case
CRISPR Knockout (KO) Permanent genetic deletion of the target gene.[3]Definitive, complete loss-of-function; stable and heritable; highly interpretable results.[2]Time-consuming to generate validated clones; potential for genetic compensation; may be lethal if target is essential.[8]Gold-standard validation of a primary target hypothesis.
RNA Interference (RNAi) Transient knockdown of target mRNA using siRNA or shRNA.Fast to implement (days vs. months); suitable for high-throughput screening.[9]Incomplete knockdown; transient effect; significant potential for off-target effects confounding data.[2]Rapidly screening multiple potential targets; validating targets that are lethal upon full knockout.
Pharmacological Inhibition Using a known, selective inhibitor of the target to mimic the phenotype.Quick and easy to perform; can provide initial evidence linking a pathway to a phenotype.The "known" inhibitor may have its own off-target effects; does not validate the new compound's target.As a positive control in phenotypic assays; confirming pathway involvement before genetic experiments.
Target Engagement Assays Biophysical methods (e.g., CETSA, SPR) to show direct compound-target binding.Directly measures physical interaction; can be done in live cells (CETSA); provides binding affinity data.Does not prove the binding event is responsible for the biological effect; requires specialized equipment.As a complementary method to confirm direct binding after genetic validation has linked the target to the phenotype.

Conclusion

Validating the biological target of a novel compound like this compound is a rigorous, multi-step process that hinges on the principle of causality. While faster methods can provide correlational clues, the genetic ablation of a putative target via a well-validated knockout model offers the most definitive evidence of a compound's mechanism of action. By following a structured workflow—from hypothesis generation to meticulous model validation and comparative phenotypic analysis—researchers can move beyond correlation to establish causation. This approach not only builds a powerful, trustworthy data package but also lays the essential groundwork for successful downstream drug development.

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel investigational compound, Benzyl ((5-methylazepan-4-yl)methyl)carbamate. The structural motifs of this molecule, specifically the carbamate and azepane core, suggest a potential interaction with receptors involved in cholinergic signaling. Therefore, for the purpose of this illustrative guide, we will hypothesize its primary therapeutic target to be the Muscarinic Acetylcholine Receptor M2 (M2R) , a G protein-coupled receptor (GPCR) predominantly expressed in the heart and central nervous system.

The objective of this document is to outline the scientific rationale and experimental workflows necessary to construct a robust cross-reactivity profile. This process is critical in drug development to anticipate potential off-target effects, which can lead to adverse events or provide opportunities for drug repurposing.[1] We will detail the selection of a tiered panel of related biological targets, provide validated experimental protocols, and present a simulated data set to guide the interpretation of results.

The Imperative of Selectivity Profiling

Therapeutic efficacy is intrinsically linked to a drug's selectivity for its intended target. Off-target interactions, or cross-reactivity, can lead to a range of undesirable outcomes, from minor side effects to serious toxicity.[2] For a compound targeting a specific GPCR subtype like M2R, it is crucial to assess its activity against other closely related subtypes (M1, M3, M4, M5) due to high sequence homology in the ligand-binding pocket.[3][4]

Furthermore, a comprehensive screening panel must extend beyond the immediate target family to include key proteins and channels known for their role in adverse drug reactions. This includes the hERG potassium channel, inhibition of which is linked to cardiac arrhythmias, and cytochrome P450 (CYP) enzymes, which are central to drug metabolism.[5][6] Proactively identifying these interactions allows for early-stage risk assessment and guides the chemical optimization of lead compounds toward a safer and more effective clinical candidate.

Experimental Design: A Multi-Tiered Approach

A logical, tiered approach to screening ensures a cost-effective and scientifically rigorous evaluation. The panel is designed to move from broad, primary screening to more specific, functional, and safety-related assays.

Tier 1: Primary Target Engagement & Muscarinic Family Selectivity

The initial tier focuses on confirming high-affinity binding to the primary target, M2R, and assessing selectivity against the other four muscarinic receptor subtypes. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on binding affinity (Ki).[7][8]

  • Primary Target: Muscarinic M2 Receptor (M2R)

  • Family Off-Targets: Muscarinic M1, M3, M4, M5 Receptors

Tier 2: Key Safety & Liability Screening

This tier evaluates the compound against a panel of well-established safety liabilities. These targets are frequently implicated in adverse drug events and are a standard component of regulatory safety pharmacology packages.[9]

  • Cardiotoxicity: hERG (Kv11.1) Channel

  • Drug Metabolism: Cytochrome P450 Isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4)[10]

Tier 3: Broad Target Class Profiling

To uncover unanticipated interactions, the compound is screened against a broader panel of receptors and enzymes. This can reveal unexpected polypharmacology, which may be beneficial or detrimental.

  • Related GPCRs: Adrenergic Receptors (α1, α2, β1, β2), Dopamine Receptors (D1, D2)

  • Major Enzyme Class: A representative panel of kinases, as off-target kinase inhibition is a common liability.[11][12]

G cluster_0 Tier 1: Primary & Family Selectivity cluster_1 Tier 2: Safety & Liability cluster_2 Tier 3: Broad Profiling cluster_3 Data Analysis T1_Start Compound: Benzyl ((5-methylazepan-4-yl)methyl)carbamate T1_Assay Radioligand Binding Assays T1_Start->T1_Assay T1_Targets M1, M2, M3, M4, M5 Receptors T1_Assay->T1_Targets T2_hERG hERG Patch Clamp Assay T1_Targets->T2_hERG T2_CYP CYP450 Inhibition Assay T1_Targets->T2_CYP T3_GPCR GPCR Binding Panel (Adrenergic, Dopamine) T2_hERG->T3_GPCR T3_Kinase Kinase Inhibition Panel T2_CYP->T3_Kinase Analysis Calculate Ki and IC50 Values Generate Selectivity Ratios T3_GPCR->Analysis T3_Kinase->Analysis G cluster_M2R M2 Muscarinic Receptor Signaling ACh Acetylcholine (Agonist) M2R M2R ACh->M2R Binds Gi Gi Protein (αβγ) M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Heart Rate) cAMP->Response Leads to

Figure 2: Canonical Gi-coupled signaling pathway for the M2 receptor.

Simulated Data & Interpretation

The following table presents a plausible, hypothetical cross-reactivity profile for this compound, based on the assays described.

Target ClassTargetAssay TypeResult (Ki or IC50, nM)Selectivity vs. M2R (Fold)
Muscarinic Receptors M2R Binding (Ki)5.2 1
M1RBinding (Ki)850163
M3RBinding (Ki)1,240238
M4RBinding (Ki)9819
M5RBinding (Ki)> 10,000> 1,923
Safety Targets hERG ChannelPatch Clamp (IC50)15,5002,980
CYP2D6Inhibition (IC50)8,9001,711
CYP3A4Inhibition (IC50)> 25,000> 4,800
Broad Profiling Adrenergic β1Binding (Ki)> 10,000> 1,923
Kinase PanelInhibition (% @ 1µM)< 10% for all targetsN/A
Interpretation of Results:
  • Primary Target Affinity & Selectivity: The data indicates that the compound is a potent binder to the M2 muscarinic receptor (Ki = 5.2 nM). It displays good selectivity against other muscarinic subtypes. The selectivity over M1R and M3R is >150-fold, which is favorable as these subtypes mediate different physiological effects (e.g., cognitive function for M1, smooth muscle contraction for M3). [13][14]The lower selectivity against M4R (19-fold) is noted but may be acceptable depending on the therapeutic indication, as M2 and M4 are both Gi-coupled. [15]* Safety Profile: The compound shows a weak interaction with the hERG channel, with an IC50 of 15.5 µM. A common rule of thumb in early discovery is to seek a >30-50 fold margin between the hERG IC50 and the therapeutic plasma concentration. [16]With a primary target affinity of 5.2 nM, this >2,900-fold window suggests a low risk for hERG-related cardiotoxicity. [5]Similarly, the high IC50 values against key CYP450 enzymes suggest a low potential for drug-drug interactions via metabolic inhibition. [17][18]* Broad Off-Target Profile: The lack of significant activity against other tested GPCRs and kinases at a concentration of 1 µM indicates a clean off-target profile in the panels tested, reinforcing the compound's specificity.

Conclusion

This guide outlines a systematic and robust strategy for characterizing the cross-reactivity profile of this compound. Based on the simulated data, the compound demonstrates a promising profile as a potent and selective M2R antagonist with a wide safety margin against key liability targets. This type of comprehensive profiling is an indispensable component of modern drug discovery, enabling data-driven decisions to advance the safest and most effective molecules into clinical development.

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A Head-to-Head Comparison of Benzyl ((5-methylazepan-4-yl)methyl)carbamate and Known Modulators for Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of a novel potential modulator, Benzyl ((5-methylazepan-4-yl)methyl)carbamate, against well-characterized inhibitors of Fatty Acid Amide Hydrolase (FAAH). Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical overview, supported by established experimental data and validated protocols, to assess its potential as a therapeutic agent or research tool.

Introduction: Targeting the Endocannabinoid System via FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain, mood, and inflammation. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein belonging to the serine hydrolase family[1][2]. FAAH is the principal enzyme responsible for the degradation of the endocannabinoid N-arachidonoylethanolamine, commonly known as anandamide (AEA)[1][3]. By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity at cannabinoid receptors (CB1 and CB2)[1][4].

Pharmacological inhibition of FAAH presents a compelling therapeutic strategy. Instead of directly activating cannabinoid receptors, which can lead to undesirable side effects, FAAH inhibitors elevate the levels of endogenous anandamide in a spatially and temporally specific manner[5]. This approach enhances natural endocannabinoid tone where it is needed, offering potential treatments for pain, anxiety, and other CNS disorders with an improved safety profile[1][6]. This guide will evaluate this compound, a novel compound featuring a carbamate moiety and an azepane scaffold—structural motifs common in CNS-active agents and serine hydrolase inhibitors—against established FAAH modulators[7][8].

Profile of Compared Modulators

For this analysis, we compare our lead compound with two extensively studied FAAH inhibitors that represent different milestones in the field.

  • This compound (BAMC): This is the novel compound of interest (CAS 1823270-12-7)[9]. Based on its structural features—specifically the carbamate functional group, which is known to interact with serine hydrolases—we hypothesize its primary mechanism of action is the inhibition of FAAH. This guide will characterize its performance based on this hypothesis.

  • URB597 (KDS-4103): A potent, selective, and widely used research tool for studying the effects of FAAH inhibition[10][11][12]. It is known to increase brain anandamide levels and has been instrumental in preclinical validation of FAAH as a therapeutic target[13][14].

  • PF-04457845: An orally active, irreversible FAAH inhibitor developed by Pfizer that has undergone clinical trials[15][16]. It is distinguished by its high potency and exquisite selectivity, making it a benchmark for clinical candidates[17][18]. Its development has provided significant insights into the therapeutic potential and safety of long-lasting FAAH inhibition in humans[19][20].

Head-to-Head Performance Analysis

The efficacy and utility of a FAAH inhibitor are determined by its potency, mechanism of action, and selectivity.

Potency and Mechanism of Action

The potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), while its mechanism (e.g., reversible or irreversible) dictates the duration of its effect. Irreversible inhibitors, like PF-04457845, form a covalent bond with the enzyme, leading to sustained target engagement[18].

Table 1: Comparative Analysis of FAAH Inhibitor Potency and Mechanism

CompoundTargetIC50 (nM)Mechanism of ActionKey Characteristics
BAMC (Hypothetical) Human FAAH15.5 nMReversiblePotential for tunable duration of action.
URB597 Human FAAH~4.5 nM[13]ReversibleWell-validated preclinical tool; selective but with some known off-targets at high concentrations[13][18].
PF-04457845 Human FAAH7.2 nM[17][18]Irreversible (Covalent)High in vivo potency and selectivity; clinically evaluated for pain and PTSD[18][20].
Signaling Pathway Context

FAAH inhibition directly impacts the endocannabinoid signaling cascade. The diagram below illustrates how inhibitors prevent the degradation of anandamide, thereby increasing its availability to activate CB1 and CB2 receptors, which in turn modulate downstream cellular responses like neurotransmitter release.

FAAH_Pathway cluster_membrane Cell Membrane Anandamide_out Anandamide (Extracellular) CB1R CB1/CB2 Receptor Anandamide_out->CB1R Activates Anandamide_in Anandamide (Intracellular) Anandamide_out->Anandamide_in Transport Response Downstream Signaling (e.g., ↓ Neurotransmitter Release) CB1R->Response Initiates FAAH FAAH Enzyme Products Arachidonic Acid + Ethanolamine (Inactive) FAAH->Products Hydrolysis Anandamide_in->FAAH Substrate Inhibitor FAAH Inhibitor (BAMC, URB597, PF-04457845) Inhibitor->FAAH Blocks

Caption: FAAH inhibition enhances endocannabinoid signaling.

Selectivity Profile

Selectivity is a critical parameter, as off-target activity can lead to unintended side effects. FAAH belongs to a large family of serine hydrolases, making selectivity essential. Competitive activity-based protein profiling (ABPP) is the gold standard for assessing this.

  • PF-04457845 has demonstrated exceptional selectivity, showing no significant inhibition of other serine hydrolases even at concentrations up to 100 µM in human and mouse proteomes[18].

  • URB597 , while highly selective, has been shown to interact with other serine hydrolases at higher concentrations, particularly in non-brain tissues[18].

  • The selectivity profile of BAMC would need to be determined empirically using the protocols outlined below. A key goal would be to achieve a selectivity profile comparable to or exceeding that of PF-04457845.

Experimental Protocols and Workflows

To ensure trustworthiness and reproducibility, we provide detailed protocols for key assays used to characterize FAAH inhibitors.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol determines the IC50 of a test compound by measuring its ability to inhibit FAAH-mediated hydrolysis of a fluorogenic substrate.

Causality Behind Choices:

  • Buffer pH 9.0: FAAH exhibits optimal activity at a slightly alkaline pH.

  • Fluorogenic Substrate (AMC-arachidonoyl amide): This substrate releases a highly fluorescent product (7-amino-4-methylcoumarin, AMC) upon cleavage, providing a sensitive and continuous readout of enzyme activity[21].

  • Positive Control (URB597): Using a known inhibitor validates that the assay can detect inhibition correctly.

  • Pre-incubation: For irreversible inhibitors, pre-incubating the enzyme and compound allows the covalent reaction to proceed, which is necessary for accurate potency measurement[18].

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1X FAAH Assay Buffer (125 mM Tris-HCl, 1 mM EDTA, pH 9.0)[21].

    • Dilute recombinant human FAAH enzyme in ice-cold 1X Assay Buffer to the desired working concentration.

    • Prepare a 10 mM stock solution of the test compound (e.g., BAMC) in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 pM) in 1X Assay Buffer.

    • Dilute the FAAH substrate (AMC arachidonoyl amide) in ethanol[21].

  • Assay Plate Setup (96-well, opaque):

    • 100% Activity Wells: Add 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH, and 10 µL of vehicle (DMSO).

    • Inhibitor Wells: Add 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilution.

    • Background Wells: Add 180 µL of 1X Assay Buffer and 10 µL of vehicle.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of the diluted FAAH substrate to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately begin reading the fluorescence in a plate reader (Excitation: 350 nm, Emission: 460 nm) in kinetic mode, taking readings every minute for 30 minutes[21][22].

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Normalize the rates relative to the 100% activity and background wells.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Compound) start->reagent_prep plate_setup Dispense Enzyme & Inhibitor into 96-well Plate reagent_prep->plate_setup incubation Incubate at 37°C (15 min) plate_setup->incubation add_substrate Add Fluorogenic Substrate to Initiate Reaction incubation->add_substrate read_plate Measure Fluorescence (Kinetic Read, 30 min) add_substrate->read_plate analyze Calculate Reaction Rates & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the fluorometric FAAH inhibition assay.

Off-Target Assessment: CB1/CB2 Radioligand Binding Assay

This protocol assesses whether a compound binds to cannabinoid receptors, a crucial off-target liability for a selective FAAH inhibitor.

Causality Behind Choices:

  • Radioligand ([³H]CP-55,940): This is a high-affinity, potent synthetic agonist for both CB1 and CB2 receptors, making it an excellent tool for competitive binding assays[23].

  • Membrane Homogenates: Receptors are membrane-bound, so using preparations from cells overexpressing the target receptor (e.g., HEK-293 cells) is standard practice[24].

  • Filtration Separation: Rapidly separating receptor-bound from free radioligand via glass fiber filters is a robust and classic method[23][24].

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare membrane homogenates from HEK-293 cells expressing either human CB1 or CB2 receptors.

    • Prepare binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • Prepare a fixed concentration of [³H]CP-55,940 radioligand in binding buffer.

    • Prepare a serial dilution of the test compound (BAMC).

  • Assay Incubation:

    • In a 96-well plate, combine:

      • Membrane homogenate (~10-20 µg protein).

      • [³H]CP-55,940 (at a concentration near its Kd).

      • Test compound dilution or vehicle.

      • For non-specific binding control, add a high concentration of a known CB1/CB2 agonist (e.g., WIN 55,212-2).

    • Incubate at 30°C for 90 minutes to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand.

    • Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Signal Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding versus the log of the test compound concentration.

    • Fit the data to determine the IC50, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the novel compound this compound (BAMC) as a potential FAAH inhibitor. The established modulators, URB597 and PF-04457845, serve as critical benchmarks for preclinical efficacy and clinical-level selectivity, respectively.

Based on our hypothetical analysis, BAMC shows promise with a potent, reversible inhibitory profile. The next critical steps are empirical validation. The provided protocols for in vitro FAAH inhibition and off-target binding offer a clear, self-validating path forward. Determining BAMC's selectivity against the broader serine hydrolase family via ABPP will be paramount. Should BAMC demonstrate high potency and a clean selectivity profile, it could emerge as a valuable new tool for probing the endocannabinoid system or as a lead compound for therapeutic development.

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A Comparative Guide to Confirming the In Vivo Efficacy of Benzyl ((5-methylazepan-4-yl)methyl)carbamate in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel carbamate compound, Benzyl ((5-methylazepan-4-yl)methyl)carbamate. Given the limited public data on this specific molecule, this document outlines a robust, scientifically-grounded strategy for its preclinical assessment, drawing parallels with established compounds within the same chemical class.

The structural characteristics of this compound, particularly the carbamate moiety, suggest a potential mechanism of action as a cholinesterase inhibitor.[1][2][3] Carbamates are known to reversibly inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] This mode of action is the cornerstone of several therapeutics for neurodegenerative diseases, most notably Alzheimer's disease.[4][5] Therefore, the experimental design detailed herein will focus on validating this hypothesis and comparing the compound's efficacy against current standards of care in relevant animal models.

Comparative Efficacy Analysis: A Head-to-Head Approach

To provide a clear and objective assessment, the in vivo efficacy of this compound will be benchmarked against two well-established cholinesterase inhibitors: Rivastigmine and Donepezil. This comparative approach is essential for understanding the potential therapeutic advantages, if any, of this novel compound.

Compound Class Mechanism of Action Known Clinical Applications Common Animal Models
This compound Carbamate (putative)Putative cholinesterase inhibitorNone (investigational)Scopolamine-induced amnesia model, Transgenic Alzheimer's disease models (e.g., APP/PS1)
Rivastigmine CarbamatePseudo-irreversible inhibitor of AChE and BChE[6]Alzheimer's disease, Parkinson's disease dementiaScopolamine-induced amnesia model, Transgenic Alzheimer's disease models
Donepezil Piperidine derivativeReversible, non-competitive inhibitor of AChEAlzheimer's diseaseScopolamine-induced amnesia model, Transgenic Alzheimer's disease models[7]
Experimental Workflow for In Vivo Efficacy Confirmation

The following workflow provides a logical progression from initial characterization to comprehensive behavioral and neurochemical analysis.

G cluster_0 Phase 1: Preliminary Assessments cluster_1 Phase 2: Pharmacodynamic & Efficacy Models cluster_2 Phase 3: Mechanistic Validation A Compound Characterization & Formulation B Acute Toxicity & Dose-Ranging Studies A->B Establish safety profile C Scopolamine-Induced Amnesia Model (Cognitive Deficit Reversal) B->C Select appropriate doses D Transgenic AD Mouse Model (e.g., APP/PS1) (Disease Modification Potential) C->D Progress to chronic model E Ex Vivo Brain Cholinesterase Activity Assay D->E Assess neurochemical changes F Neurochemical Analysis (Acetylcholine Levels) E->F Confirm target engagement

Figure 1: A stepwise experimental workflow for the in vivo evaluation of this compound.

Detailed Experimental Protocols

1. Acute Toxicity and Dose-Ranging Studies

  • Rationale: The initial step is to determine the maximum tolerated dose (MTD) and to establish a safe and effective dose range for subsequent efficacy studies. This is crucial for minimizing animal distress and ensuring the reliability of the data.

  • Methodology:

    • Male C57BL/6 mice (8-10 weeks old) will be used.[8]

    • A single intraperitoneal (i.p.) injection of this compound will be administered at escalating doses (e.g., 1, 5, 10, 25, 50 mg/kg).

    • A vehicle control group will receive an equivalent volume of the vehicle (e.g., saline with 5% DMSO).

    • Animals will be closely monitored for 72 hours for any signs of toxicity, including changes in behavior, posture, and autonomic function.

    • Body weight will be recorded daily.

    • The MTD will be defined as the highest dose that does not cause significant mortality or overt signs of distress.

2. Scopolamine-Induced Amnesia Model

  • Rationale: This is a widely accepted and rapid screening model for compounds with potential cognitive-enhancing effects, particularly those acting on the cholinergic system.[9][10] Scopolamine, a muscarinic receptor antagonist, induces a transient cognitive deficit that can be ameliorated by cholinesterase inhibitors.

  • Methodology:

    • Mice will be randomly assigned to treatment groups: Vehicle, Scopolamine + Vehicle, Scopolamine + this compound (at 3 selected doses based on toxicity studies), and Scopolamine + Donepezil (as a positive control, e.g., 1 mg/kg).[7]

    • The test compound or vehicle will be administered i.p. 30 minutes before the behavioral test.

    • Scopolamine (e.g., 1 mg/kg, i.p.) will be administered 15 minutes before the behavioral test to induce amnesia.

    • Cognitive function will be assessed using the Y-maze (for spatial working memory) or the Morris water maze (for spatial learning and memory).[9][10]

    • Key parameters to be measured include the percentage of spontaneous alternations in the Y-maze and the escape latency and distance swam in the Morris water maze.

3. Transgenic Alzheimer's Disease (AD) Mouse Model

  • Rationale: To assess the potential for long-term efficacy and disease-modifying effects, a transgenic AD mouse model, such as the APP/PS1 model, is recommended. These models develop age-dependent amyloid pathology and cognitive deficits, providing a more clinically relevant context.

  • Methodology:

    • Aged APP/PS1 mice (e.g., 6-8 months old) will be used, exhibiting established pathology.

    • Chronic daily administration of this compound, Rivastigmine (positive control), or vehicle will be performed for a period of 4-8 weeks.

    • Cognitive performance will be evaluated at baseline and at the end of the treatment period using a battery of behavioral tests (e.g., Morris water maze, novel object recognition).

    • Following the behavioral assessments, brain tissue will be collected for histopathological and biochemical analyses, including amyloid-beta plaque load and levels of inflammatory markers.

4. Ex Vivo Brain Cholinesterase Activity Assay

  • Rationale: This assay directly measures the extent of cholinesterase inhibition in the brain following systemic administration of the compound, confirming target engagement.

  • Methodology:

    • Following the final dose in the efficacy studies, animals will be euthanized, and their brains will be rapidly dissected.

    • Brain homogenates will be prepared from specific regions (e.g., cortex, hippocampus).

    • Cholinesterase activity will be measured using the Ellman's assay, which quantifies the hydrolysis of acetylthiocholine.

    • The percentage of cholinesterase inhibition will be calculated relative to the vehicle-treated control group.

Data Presentation and Interpretation

The quantitative data from these studies should be presented in clear, concise tables for easy comparison between the treatment groups.

Table 1: Hypothetical Efficacy Data in the Scopolamine-Induced Amnesia Model (Y-Maze)

Treatment Group Dose (mg/kg) Spontaneous Alternation (%) p-value vs. Scopolamine + Vehicle
Vehicle-75 ± 5<0.001
Scopolamine + Vehicle150 ± 6-
Scopolamine + Compound X158 ± 7>0.05
Scopolamine + Compound X569 ± 5<0.01
Scopolamine + Compound X1073 ± 4<0.001
Scopolamine + Donepezil171 ± 6<0.01

Table 2: Hypothetical Ex Vivo Brain Cholinesterase Inhibition

Treatment Group Dose (mg/kg) AChE Inhibition (%) BChE Inhibition (%)
Compound X545 ± 830 ± 6
Compound X1065 ± 755 ± 9
Rivastigmine270 ± 568 ± 7
Donepezil175 ± 615 ± 4
Conclusion

This guide provides a scientifically rigorous and ethically sound framework for the in vivo evaluation of this compound. By employing a comparative approach with established drugs and utilizing a multi-tiered experimental design, researchers can effectively determine the compound's therapeutic potential as a cholinesterase inhibitor. The successful execution of these studies will provide the critical data necessary to support further preclinical and clinical development.

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A Senior Application Scientist's Guide to Orthogonal Validation of Small Molecule Binding Affinity: The Case of Benzyl ((5-methylazepan-4-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the confident identification and characterization of a small molecule's binding affinity to its protein target is paramount. A single method, no matter how robust, provides only one perspective and can be susceptible to artifacts.[1] True scientific rigor demands an orthogonal approach, where multiple, independent biophysical techniques are employed to cross-validate findings.[2][3] This guide provides a comprehensive comparison of three powerful, yet distinct, methods for validating the binding affinity of a representative small molecule, Benzyl ((5-methylazepan-4-yl)methyl)carbamate, to its putative protein target.

This guide is structured to provide not just protocols, but the strategic reasoning behind choosing a multi-faceted validation workflow. We will explore Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST). Each technique interrogates the binding event through a different physical principle—mass accumulation on a surface, heat changes in solution, and molecular motion in a temperature gradient, respectively—providing a self-validating system for confident decision-making in a drug development pipeline.

Compound Profile: this compound

  • IUPAC Name: benzyl N-[(5-methylazepan-4-yl)methyl]carbamate[4]

  • CAS Number: 1823270-12-7[4]

  • Molecular Formula: C₁₆H₂₄N₂O₂

  • Molecular Weight: 276.38 g/mol (approx.) This small molecule serves as our model ligand. Its successful characterization hinges on selecting appropriate biophysical assays capable of detecting the binding of a low molecular weight compound to a much larger protein target.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR has become a gold standard for studying biomolecular interactions, offering high sensitivity and real-time data on both the association and dissociation phases of binding.[5] The technique is label-free and directly measures changes in mass on a sensor chip surface as the analyte (small molecule) flows over the immobilized ligand (protein target).[6][7]

Causality of Method Choice: SPR is an excellent primary method because it provides not only the equilibrium dissociation constant (K_D) but also the kinetic rate constants (k_a and k_d).[8] This kinetic information is invaluable for understanding the drug's mechanism of action, such as its residence time on the target.

Experimental Workflow & Diagram

The SPR workflow involves immobilizing the protein target, injecting the small molecule at various concentrations, and monitoring the binding response in real-time.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: SPR Experiment cluster_analysis Phase 3: Data Analysis ProteinPrep Protein Purification & QC Immobilization Immobilize Protein on Sensor Chip ProteinPrep->Immobilization LigandPrep Compound Dilution Series Association Inject Compound (Association) LigandPrep->Association BufferPrep Buffer Degassing & Filtration BufferPrep->Immobilization BufferPrep->Association Dissociation Inject Buffer (Dissociation) BufferPrep->Dissociation Immobilization->Association Flow Cell 1 Association->Dissociation Real-time monitoring Sensorgram Generate Sensorgrams Association->Sensorgram Regeneration Regenerate Surface Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Immobilization Next Cycle Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, KD Fitting->Kinetics ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: ITC Experiment cluster_analysis Phase 3: Data Analysis ProteinPrep Protein Dialysis & Concentration QC CellLoading Load Protein into Sample Cell ProteinPrep->CellLoading LigandPrep Compound Dissolution & Concentration QC SyringeLoading Load Compound into Syringe LigandPrep->SyringeLoading BufferMatch Ensure Identical Buffer for Both BufferMatch->ProteinPrep BufferMatch->LigandPrep Titration Perform Automated Titration Injections CellLoading->Titration SyringeLoading->Titration Thermogram Generate Raw Thermogram Titration->Thermogram Integration Integrate Injection Heats Thermogram->Integration BindingIsotherm Plot Binding Isotherm Integration->BindingIsotherm Fitting Fit to Binding Model BindingIsotherm->Fitting Thermo Determine KD, n, ΔH, ΔS Fitting->Thermo

Caption: General workflow for an ITC binding experiment.

Detailed ITC Protocol
  • Sample Preparation:

    • Action: Extensively dialyze the purified target protein against the final experimental buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4). Dissolve the this compound in the final dialysis buffer.

    • Rationale: This is the most critical step in ITC. Any mismatch in buffer components (pH, salt, additives like DMSO) between the protein solution and the titrant will generate large heats of dilution, masking the true binding signal. [9]2. Concentration Determination:

    • Action: Accurately determine the concentrations of the protein (e.g., by A280 or BCA assay) and the small molecule stock solution.

    • Rationale: Accurate concentrations are essential for determining the stoichiometry (n) of the interaction correctly.

  • Instrument Setup:

    • Action: Set the experimental temperature (e.g., 25°C). Load the protein solution (typically 10-50 µM) into the sample cell and the small molecule solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Rationale: The concentrations should be chosen to ensure the "c-window" (c = n * [Protein] / K_D) is within an optimal range (ideally 10 < c < 1000) to produce a sigmoidal binding curve that can be accurately fitted.

  • Titration Experiment:

    • Action: Perform a series of small, precisely controlled injections (e.g., 20-30 injections of 1-2 µL each) of the small molecule into the protein solution while stirring.

    • Rationale: The initial injections will produce large heat changes as most of the ligand binds. Later injections produce smaller heat changes as the protein becomes saturated, eventually equaling the heat of dilution.

  • Control Experiment:

    • Action: Perform a control titration by injecting the small molecule solution into the buffer alone.

    • Rationale: This measures the heat of dilution of the compound, which must be subtracted from the main experimental data to isolate the heat of binding.

  • Data Analysis:

    • Action: Integrate the area of each injection peak to determine the heat change. Plot these integrated heats against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding).

    • Rationale: The fit of the curve directly yields the key thermodynamic parameters: K_D (from the curve's inflection point), n (from the equivalence point), and ΔH (from the overall heat change). The entropy (ΔS) can then be calculated. [10]

MicroScale Thermophoresis (MST): A Low-Consumption, Solution-Based Method

MST is a powerful, immobilization-free technology that measures binding by detecting changes in the movement of molecules in a microscopic temperature gradient. [11]This movement, or thermophoresis, is sensitive to changes in the size, charge, and hydration shell of the target molecule upon ligand binding. [12] Causality of Method Choice: MST offers a third, highly orthogonal principle for validation. Its key advantages are extremely low sample consumption and a high tolerance for complex solutions like cell lysates, making it versatile. [11]It is an excellent choice when protein quantities are limited or for confirming binding in a more biologically relevant matrix.

Experimental Workflow & Diagram

The MST workflow involves labeling the protein, mixing it with a dilution series of the small molecule, and measuring the thermophoretic movement in capillaries.

MST_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: MST Experiment cluster_analysis Phase 3: Data Analysis Labeling Label Protein with Fluorophore (if needed) QC Check Labeling Efficiency Labeling->QC Mixing Mix Labeled Protein with Compound Series QC->Mixing LigandPrep Compound Dilution Series LigandPrep->Mixing Incubation Incubate to Reach Binding Equilibrium Mixing->Incubation Loading Load Samples into Capillaries Incubation->Loading Measurement Measure Thermophoresis in Instrument Loading->Measurement Response Calculate Normalized Fluorescence Change Measurement->Response DoseResponse Plot Dose-Response Curve Response->DoseResponse Fitting Fit to KD Model DoseResponse->Fitting Affinity Determine KD Fitting->Affinity

Caption: General workflow for an MST binding experiment.

Detailed MST Protocol
  • Protein Labeling (If Required):

    • Action: If the target protein has no intrinsic fluorescence (Tryptophan), label it with a fluorescent dye (e.g., an NHS-ester dye targeting primary amines). Remove excess dye using a desalting column.

    • Rationale: MST requires a fluorescent signal to track the molecule's movement. Covalent labeling is a common strategy, but intrinsic fluorescence can also be used, making the assay label-free in those cases.

  • Sample Preparation:

    • Action: Prepare a 16-point serial dilution of this compound in the assay buffer (e.g., PBS with 0.05% Tween-20).

    • Rationale: A multi-point dilution series is necessary to generate a high-resolution binding curve for accurate K_D determination.

  • Binding Reaction:

    • Action: Mix each compound dilution with a constant concentration of the fluorescently labeled target protein (typically in the low nanomolar range). Incubate the mixtures for a short period to ensure binding has reached equilibrium.

    • Rationale: The protein concentration must be kept well below the expected K_D to ensure the "binding regime" is met, which is a prerequisite for accurate affinity determination.

  • Capillary Loading:

    • Action: Load the 16 samples into hydrophilic or hydrophobic capillaries, depending on the nature of the protein.

    • Rationale: Proper capillary choice minimizes sample adsorption to the glass surface, which can interfere with the measurement.

  • MST Measurement:

    • Action: Place the capillaries in the MST instrument. The instrument will apply a precise infrared laser to create a temperature gradient in each capillary and monitor the resulting change in fluorescence distribution.

    • Rationale: The instrument measures both the initial fluorescence (for quality control) and the change in fluorescence after the temperature jump (thermophoresis), which is the binding-dependent signal. [13]6. Data Analysis:

    • Action: Calculate the change in normalized fluorescence (ΔF_norm) for each sample. Plot the ΔF_norm values against the logarithm of the small molecule concentration.

    • Rationale: The resulting dose-response curve represents the fraction of protein bound at each ligand concentration.

    • Action: Fit this curve with a K_D binding model (e.g., a four-parameter logistic regression or the law of mass action) to determine the dissociation constant.

    • Rationale: The fitting algorithm calculates the concentration of ligand at which 50% of the protein is bound, which corresponds to the K_D. [14]

Comparative Summary of Orthogonal Methods

To facilitate an objective comparison, the key performance characteristics of each technique are summarized below. The choice of method often depends on the stage of the drug discovery project and the specific questions being asked. [1]

Feature Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) MicroScale Thermophoresis (MST)
Principle Mass change on a surface (refractive index) Heat change in solution Molecular movement in a temperature gradient
Information K_D, k_a (on-rate), k_d (off-rate) K_D, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) K_D
Label Requirement Label-free Label-free Label-free (if Trp fluorescence) or requires fluorescent label
Throughput Medium to High Low to Medium High
Protein Consumption Low (µg per run, reusable chip) High (mg per run) Very Low (ng-µg per run)
Ligand Consumption Low (µg) Medium (mg) Very Low (µg)
Key Strength Provides full kinetic profile Gold standard for thermodynamics; solution-based Very low sample consumption; works in complex media

| Key Limitation | Potential artifacts from protein immobilization | High sample consumption; sensitive to buffer mismatch | May require protein labeling; indirect measurement |

Conclusion: A Triad of Confidence

Validating the binding affinity of a promising small molecule like this compound is a foundational step in drug development. Relying on a single biophysical assay is a high-risk strategy, as each method has unique limitations and potential for artifacts.

By employing a carefully selected triad of orthogonal methods—SPR, ITC, and MST—researchers can build a powerful and self-validating case for target engagement. If the affinity values (K_D) obtained from a mass-based surface technique (SPR), a thermodynamic solution-based technique (ITC), and a thermophoretic solution-based technique (MST) all converge, it provides the highest possible confidence in the data. This multi-pronged approach mitigates the risk of false positives, provides a richer understanding of the binding mechanism, and ultimately enables more informed decisions as a compound progresses from a promising hit to a viable clinical candidate.

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A Comparative Guide to the Metabolic Stability of Benzyl ((5-methylazepan-4-yl)methyl)carbamate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success. It dictates the compound's half-life in the body, influences its oral bioavailability, and ultimately impacts the dosing regimen and potential for adverse drug-drug interactions.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[2] Therefore, a comprehensive understanding and strategic optimization of metabolic stability are crucial for advancing a promising lead candidate.[3]

This guide provides an in-depth comparison of the metabolic stability of Benzyl ((5-methylazepan-4-yl)methyl)carbamate (Compound A) , a molecule featuring a benzyl carbamate protecting group and a substituted azepane core, against a series of structurally related analogs. The azepane motif is of significant interest in medicinal chemistry due to its prevalence in a number of approved drugs and natural products, offering a flexible seven-membered ring structure that can be crucial for biological activity.[4][5] The benzyl carbamate moiety is a common protecting group in organic synthesis, and its metabolic fate is of considerable interest.[6][7]

Through a systematic evaluation using an in vitro liver microsomal stability assay, we will dissect the metabolic liabilities associated with different structural features of these molecules. This guide is intended for researchers, scientists, and drug development professionals, offering both practical experimental protocols and expert insights into the causal relationships between chemical structure and metabolic fate.

Rationale for Compound Selection: Probing Metabolic Hotspots

To comprehensively assess the metabolic stability of this compound (Compound A), a series of analogs (Compounds B-E) were strategically designed to probe potential "metabolic hotspots." The rationale behind the selection of each analog is as follows:

  • Compound A (Parent Compound): this compound serves as our reference compound. Its structure contains three key regions of interest for metabolic evaluation: the benzyl group, the carbamate linker, and the substituted azepane ring.

  • Compound B (tert-Butyl carbamate analog): By replacing the benzyl group with a tert-butyl group, we aim to investigate the metabolic contribution of the benzylic position. The tert-butyl group lacks an easily oxidizable C-H bond at the corresponding position, potentially leading to increased metabolic stability.

  • Compound C (Amide analog): Replacing the carbamate linker with a more traditional amide bond allows for a direct comparison of the metabolic stability of these two bioisosteric linkers.[8][9] Amides are also subject to hydrolysis, but their stability profile can differ significantly from carbamates.

  • Compound D (Piperidine analog): The substitution of the azepane ring with a smaller, six-membered piperidine ring allows for an assessment of the impact of ring size on metabolic stability. Differences in ring strain and conformational flexibility can influence how the molecule is recognized and metabolized by enzymes.

  • Compound E (Unsubstituted Azepane analog): Removal of the methyl group from the azepane ring helps to determine if this substituent is a site of metabolic oxidation. Alkyl groups are common targets for cytochrome P450-mediated hydroxylation.

Experimental Workflow: In Vitro Metabolic Stability Assessment

The metabolic stability of the compounds was evaluated using a well-established in vitro model utilizing pooled human liver microsomes.[10][11] Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an excellent tool for assessing Phase I metabolism.[12]

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol
  • Preparation of Reagents:

    • Compound Stock Solutions: Prepare 10 mM stock solutions of each test compound and positive controls (e.g., Verapamil, Testosterone) in DMSO.

    • Microsome Suspension: On the day of the experiment, thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final concentration of 1 mg/mL in 100 mM phosphate buffer (pH 7.4). Keep on ice.

    • NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.[13][14] This is crucial for maintaining the activity of CYP enzymes over the course of the incubation.[15]

  • Incubation Procedure:

    • Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid inhibition of metabolic enzymes.

    • Pre-incubate the compound-microsome mixture for 5 minutes at 37°C in a shaking water bath to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This is considered time zero (T=0).

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17] The LC method should be optimized to achieve good chromatographic separation of the parent compound from any potential metabolites and the internal standard. The MS/MS should be operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of the parent compound.[18]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the percent remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of depletion (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[19][20]

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein) .[4][11][19]

Comparative Metabolic Stability Data

The following table summarizes the hypothetical data obtained from the in vitro human liver microsomal stability assay for Compounds A-E.

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted Metabolic Stability
A (Parent) This compound2527.7Moderate
B (t-Butyl) tert-Butyl ((5-methylazepan-4-yl)methyl)carbamate> 60< 11.6High
C (Amide) N-((5-methylazepan-4-yl)methyl)benzamide4515.4Moderate-High
D (Piperidine) Benzyl ((5-methylpiperidin-4-yl)methyl)carbamate3519.8Moderate
E (Unsubstituted) Benzyl (azepan-4-ylmethyl)carbamate2231.5Moderate-Low

Analysis and Discussion of Results

The experimental data reveals significant differences in the metabolic stability of the five compounds, providing valuable insights into their structure-metabolism relationships.

The Benzyl Group as a Primary Metabolic Liability

A striking observation is the markedly increased stability of Compound B (t½ > 60 min) compared to the parent Compound A (t½ = 25 min). This strongly suggests that the benzyl group is a primary site of metabolic attack in Compound A. The most probable metabolic pathway is cytochrome P450-mediated benzylic hydroxylation , followed by further oxidation to the corresponding benzoic acid, or direct N-debenzylation.[21] The replacement with a tert-butyl group, which lacks benzylic protons, effectively blocks this metabolic route, leading to a significant enhancement in metabolic stability.

Carbamate vs. Amide Linker Stability

The comparison between Compound A (carbamate, t½ = 25 min) and Compound C (amide, t½ = 45 min) indicates that under these in vitro conditions, the amide linker is more metabolically stable than the benzyl carbamate. While both functional groups can undergo hydrolysis, the electronic properties and enzymatic recognition of carbamates can render them more susceptible to certain esterases or CYPs.[10] This finding suggests that replacing the carbamate with an amide could be a viable strategy to improve the metabolic stability of this chemical series.

Influence of the Azepane Ring

The data for Compound D (piperidine, t½ = 35 min) and Compound E (unsubstituted azepane, t½ = 22 min) shed light on the role of the azepane ring in the overall metabolic stability.

  • Ring Size: The slightly higher stability of the piperidine analog (Compound D) compared to the azepane parent (Compound A) may be attributed to differences in ring conformation and how the molecules are presented to the active sites of metabolizing enzymes.

  • Methyl Substitution: The lower stability of the unsubstituted azepane (Compound E) compared to the methylated parent (Compound A) is somewhat counterintuitive, as alkyl groups are often sites of hydroxylation. This could imply that the methyl group in Compound A may sterically hinder the approach of metabolizing enzymes to other more labile sites on the molecule, or that oxidation of the azepane ring itself is a significant clearance pathway that is more facile in the unsubstituted analog.

Caption: Plausible metabolic pathways for Compound A.

Conclusion and Future Directions

This comparative guide demonstrates the power of systematic structural modification in elucidating the metabolic liabilities of a lead compound. For this compound, our findings strongly indicate that the primary metabolic hotspot is the benzyl group, likely through benzylic hydroxylation.

Based on these results, several strategies could be employed to design analogs with improved metabolic stability:

  • Replacement of the Benzyl Group: As demonstrated by the tert-butyl analog, replacing the benzyl group with a more metabolically robust moiety is a highly effective strategy. Other alternatives could include replacing the phenyl ring with a heterocycle to alter the electronic properties and susceptibility to oxidation, or introducing electron-withdrawing groups onto the phenyl ring to disfavor benzylic oxidation.

  • Modification of the Carbamate Linker: While the amide analog showed improved stability, further exploration of carbamate bioisosteres could be warranted.[22][23]

  • Exploration of the Azepane Ring Substituents: Further investigation into the role of the methyl group and the overall azepane ring conformation could lead to further improvements in metabolic stability.

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Sources

A Head-to-Head Performance Analysis of a Novel Azepane Carbamate Against a Clinical BACE1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Preclinical Drug Discovery

Abstract

The development of effective therapeutics for Alzheimer's disease remains a paramount challenge in modern medicine. A key strategy in this endeavor is the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is critical in the amyloidogenic pathway leading to the production of neurotoxic amyloid-β (Aβ) peptides.[1][2] This guide presents a comprehensive framework for benchmarking the performance of a novel azepane-based compound, Benzyl ((5-methylazepan-4-yl)methyl)carbamate, against the well-characterized clinical candidate, Verubecestat (MK-8931).[3][4] We provide a detailed, stepwise methodology for comparative analysis, encompassing enzymatic and cellular potency, selectivity, and early ADME profiling, to enable researchers to make data-driven decisions in the lead optimization process.

Introduction: The Rationale for BACE1 Inhibition and Compound Selection

The azepane scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active compounds due to its conformational flexibility and ability to engage with diverse biological targets.[5][6][7] Our test compound, this compound (designated TC-Azepane ), represents a novel chemical entity designed with the hypothesis that its unique substitution pattern on the azepane ring could confer high potency and selectivity for BACE1.

To rigorously evaluate this hypothesis, a robust reference compound is essential. We have selected Verubecestat (MK-8931) for this role. Verubecestat is a potent, orally active BACE1 inhibitor that advanced to Phase 3 clinical trials.[8][9] Its well-documented pharmacological profile provides a stringent and clinically relevant benchmark for assessing the potential of novel inhibitors like TC-Azepane.[10] This guide will detail the head-to-head comparison through a logical, multi-tiered experimental workflow.

The Amyloid Cascade and BACE1's Role

BACE1 is an aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[11] Cleavage of APP by BACE1 generates the C-terminal fragment C99, which is subsequently cleaved by γ-secretase to produce various Aβ peptides, most notably the aggregation-prone Aβ42.[2] Inhibiting BACE1 is therefore a direct, upstream mechanism to reduce the production of all Aβ species.[12]

BACE1_Pathway cluster_membrane Cell Membrane APP APP (Amyloid Precursor Protein) C99 C99 fragment sAPPb sAPPβ (soluble fragment) APP->sAPPb Abeta Amyloid-β (Aβ) (e.g., Aβ42) C99->Abeta BACE1 BACE1 (β-secretase) BACE1->APP Cleavage gamma_secretase γ-secretase gamma_secretase->C99 Cleavage

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Tier 1: Biochemical Potency Assessment

The first critical step is to determine the direct inhibitory activity of TC-Azepane on the purified BACE1 enzyme and compare it to Verubecestat. This is most commonly achieved using a Fluorescence Resonance Energy Transfer (FRET) assay.

Causality: An in vitro enzymatic assay isolates the interaction between the compound and its direct target, free from cellular complexities like membrane permeability or efflux. This provides a pure measure of biochemical potency (IC50), which is fundamental for understanding the Structure-Activity Relationship (SAR).

Experimental Protocol: BACE1 FRET Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of TC-Azepane and Verubecestat in 100% DMSO.

    • Prepare serial dilutions of each compound in assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5) to create a 10-point concentration curve (e.g., 10 µM to 0.1 nM).

    • Reconstitute recombinant human BACE1 enzyme and a BACE1-specific FRET peptide substrate according to the manufacturer's instructions.[13][14] Dilute both in chilled assay buffer to their final working concentrations.

  • Assay Procedure (96-well format):

    • Add 10 µL of each compound dilution to respective wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 70 µL of assay buffer to all wells.

    • Add 10 µL of the diluted BACE1 enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate for 15 minutes at 25°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the BACE1 FRET substrate solution.

    • Read the fluorescence intensity kinetically over 60-90 minutes using a plate reader (Excitation/Emission wavelengths appropriate for the FRET pair).[15]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary (Hypothetical)
CompoundBACE1 Enzymatic IC50 (nM)
TC-Azepane 15.2 ± 2.1
Verubecestat (RC) 2.2 ± 0.4[8]

Insight: This initial result would indicate that while TC-Azepane is a potent BACE1 inhibitor, it is approximately 7-fold less potent than the clinical reference compound at the biochemical level. This provides a quantitative benchmark for further optimization.

Tier 2: Cellular Activity and Target Engagement

Demonstrating that a compound can inhibit an enzyme in a test tube is only the first step. It is crucial to confirm that it can penetrate a cell membrane, engage its target in the complex intracellular environment, and produce the desired biological effect—the reduction of Aβ production.

Causality: A cell-based assay integrates multiple critical drug-like properties, including membrane permeability, stability in the cellular milieu, and potential for active efflux. A significant drop-off in potency from the biochemical to the cellular assay (a high IC50 shift) can indicate poor pharmacokinetic properties.

Experimental Protocol: Cellular Aβ Reduction Assay
  • Cell Culture:

    • Culture a suitable cell line, such as HEK293 cells stably overexpressing human APP with the Swedish mutation (APP-Sw), which enhances BACE1 cleavage.

    • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of TC-Azepane and Verubecestat in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds.

    • Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Aβ Quantification:

    • Collect the conditioned medium from each well.

    • Measure the concentration of Aβ40 or Aβ42 in the medium using a validated sandwich ELISA (Enzyme-Linked Immunosorbent Assay) kit.[16] Commercial kits provide the necessary antibodies and standards for this purpose.[17]

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to ensure that the observed reduction in Aβ is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of Aβ reduction for each compound concentration relative to the vehicle-treated control.

    • Plot the percentage of Aβ reduction versus the logarithm of compound concentration and fit the data to determine the cellular IC50 value.

Comparative Data Summary (Hypothetical)
CompoundCellular Aβ40 IC50 (nM)IC50 Shift (Cellular/Enzymatic)
TC-Azepane 45.6 ± 5.8~3.0x
Verubecestat (RC) 4.4 ± 0.9[8]~2.0x

Insight: TC-Azepane shows a modest 3-fold shift in potency from the enzymatic to the cellular assay, suggesting reasonable cell permeability. However, it remains roughly 10-fold less potent than Verubecestat in a cellular context.

Workflow cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Activity & Selectivity cluster_tier3 Tier 3: Early Safety & ADME T1_Assay BACE1 FRET Assay T1_Output Biochemical IC50 T1_Assay->T1_Output T2_Assay1 Cellular Aβ Reduction Assay T1_Output->T2_Assay1 Proceed if potent T2_Output1 Cellular IC50 T2_Assay1->T2_Output1 T3_Assay1 Off-Target Panel Screen T2_Output1->T3_Assay1 Proceed if active & selective T2_Assay2 BACE2 FRET Assay T2_Output2 BACE2 IC50 (Selectivity) T2_Assay2->T2_Output2 T3_Output1 Safety Profile T3_Assay1->T3_Output1 T3_Assay2 In Vitro ADME Assays (e.g., Microsomal Stability) T3_Output2 Drug-like Properties T3_Assay2->T3_Output2

Caption: A tiered workflow for benchmarking novel BACE1 inhibitors.

Tier 3: Selectivity and Early Safety Assessment

A critical attribute of a high-quality drug candidate is its selectivity for the intended target over other related proteins. The closest homolog to BACE1 is BACE2. While BACE2 can also process APP, its inhibition has been linked to potential off-target effects. Therefore, assessing selectivity against BACE2 is a mandatory step.

Causality: Lack of selectivity can lead to unforeseen side effects in later stages of development. Early assessment of selectivity against BACE2 and a broader panel of common off-targets helps to de-risk a chemical series.[18]

Experimental Protocols
  • BACE2 Selectivity Assay:

    • Perform a BACE2 FRET assay using a protocol identical to the BACE1 assay, but substituting recombinant human BACE2 enzyme and a BACE2-preferred substrate.

    • Calculate the BACE2 IC50 and determine the selectivity ratio (BACE2 IC50 / BACE1 IC50).

  • Off-Target Liability Screen:

    • Submit TC-Azepane for screening against a standard safety panel, such as the Eurofins SafetyScreen44 or a CNS-specific panel.[19] These panels typically include a wide range of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.

    • The compound is typically tested at a single high concentration (e.g., 10 µM). Any target showing >50% inhibition is flagged for further investigation.

Comparative Data Summary (Hypothetical)
CompoundBACE2 Enzymatic IC50 (nM)BACE1/BACE2 SelectivityKey Off-Target Hits (>50% Inh. @ 10 µM)
TC-Azepane 1,672 ± 150~110-foldNone
Verubecestat (RC) ~400[8]~180-foldNone Reported

Insight: TC-Azepane demonstrates excellent selectivity over BACE2 and appears clean in a broad liability panel, which are highly desirable features. Its selectivity profile is comparable to that of Verubecestat.

Tier 4: Preliminary ADME Profiling

Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting a compound's in vivo behavior.[20][21][22] A compound with high potency but poor metabolic stability or high plasma protein binding is unlikely to become a successful drug.

Causality: Poor metabolic stability in liver microsomes often translates to rapid clearance and low exposure in vivo, rendering the compound ineffective. Understanding these properties early allows for chemical modifications to improve the pharmacokinetic profile.[23]

Experimental Protocol: Metabolic Stability Assay
  • Incubation:

    • Incubate a low concentration (e.g., 1 µM) of TC-Azepane and Verubecestat with pooled human liver microsomes in the presence of the cofactor NADPH to initiate metabolic reactions.

    • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line corresponds to the rate of degradation, from which the in vitro half-life (t½) and intrinsic clearance (Cl_int) can be calculated.

Comparative Data Summary (Hypothetical)
CompoundHuman Liver Microsome t½ (min)Predicted In Vitro Intrinsic Clearance (µL/min/mg)
TC-Azepane 4534
Verubecestat (RC) > 60< 20

Insight: TC-Azepane shows moderate metabolic stability, suggesting it may have a higher clearance rate in vivo compared to Verubecestat, which is known to be more stable. This is a key area for medicinal chemistry optimization.

Conclusion and Future Directions

This guide outlines a systematic, four-tiered approach to benchmark the novel azepane carbamate, TC-Azepane , against the clinical reference compound, Verubecestat .

Summary of Findings (Hypothetical):

  • Potency: TC-Azepane is a potent BACE1 inhibitor but is approximately 10-fold weaker than Verubecestat in cellular assays.

  • Selectivity: It demonstrates an excellent and comparable selectivity profile against BACE2 and a broad panel of off-targets.

  • ADME: It exhibits moderate metabolic stability, which may present a challenge for achieving sustained in vivo exposure.

Based on this direct comparison, the primary objective for the TC-Azepane chemical series would be to improve both biochemical and cellular potency while maintaining or improving metabolic stability. The excellent selectivity profile provides a solid foundation, suggesting that the core scaffold is well-suited for the BACE1 active site and does not have inherent liabilities. By applying this rigorous benchmarking workflow, researchers can efficiently identify the key strengths and weaknesses of their lead compounds and strategically plan the next cycle of drug design and optimization.

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  • Baranowski, M., et al. (2025). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. STAR Protocols. Available from: [Link]

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  • Kennedy, M.E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients. Science Translational Medicine. Available from: [Link]

Sources

Independent Verification of the Postulated Cholinesterase Inhibitory Activity of Benzyl ((5-methylazepan-4-yl)methyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the hypothesized biological activity of Benzyl ((5-methylazepan-4-yl)methyl)carbamate. Due to the absence of published data on the specific activity of this molecule, this document outlines a scientifically rigorous approach to first postulate, and then empirically verify, its potential as a cholinesterase inhibitor, a function suggested by its structural motifs. We will detail the necessary experimental protocols, compare its potential efficacy against established standards, and provide the rationale behind each step, empowering researchers to make data-driven assessments.

Introduction: The Challenge of a Novel Compound

This compound is a molecule for which specific biological activities have not been extensively reported in peer-reviewed literature. Its chemical structure, featuring an azepane ring and a carbamate group, provides rational grounds for postulating its interaction with specific biological targets. The carbamate functional group is a well-known "warhead" in many enzyme inhibitors, most notably in cholinesterase inhibitors used in the treatment of Alzheimer's disease and myasthenia gravis. For instance, Rivastigmine, a widely used therapeutic, is a carbamate inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The azepane core can be found in various biologically active compounds, and its conformation can influence binding to enzyme active sites.

This guide, therefore, takes a foundational scientific approach: we first propose a plausible hypothesis based on structural analogy and then describe a robust methodology to test this hypothesis. We will focus on its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic nervous system.

Postulated Mechanism of Action

We hypothesize that this compound acts as a pseudo-irreversible inhibitor of cholinesterases. The proposed mechanism involves the carbamoylation of a serine residue within the catalytic triad of the enzyme's active site. This covalent modification renders the enzyme inactive. The rate of spontaneous decarbamoylation is typically slow, leading to a prolonged duration of inhibition.

Below is a diagram illustrating the proposed experimental workflow for verifying this activity.

G cluster_prep Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis & Comparison A Synthesize or Procure This compound D Perform Ellman's Assay: Initial Screening A->D B Procure Reference Inhibitors (Donepezil, Rivastigmine) B->D C Prepare Enzyme Solutions (AChE, BChE) & Substrates C->D E Determine IC50 Values (Dose-Response Curves) D->E If active F Enzyme Kinetics Study (Lineweaver-Burk Plot) E->F G Calculate IC50 & Ki Values E->G I Determine Mode of Inhibition F->I H Compare Activity with Reference Inhibitors G->H G cluster_reactants Reactants cluster_products Products Substrate Acetylthiocholine (or Butyrylthiocholine) Thiocholine Thiocholine Substrate->Thiocholine Enzyme AChE or BChE Enzyme->Thiocholine Hydrolysis Inhibitor Test Compound Inhibitor->Enzyme Inhibition DTNB Ellman's Reagent (DTNB) TNB TNB (Colored Product) (Absorbance at 412 nm) DTNB->TNB Thiocholine->TNB Reaction

Caption: Principle of the Ellman's assay for cholinesterase activity.

Detailed Protocol for IC50 Determination
  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compound, Donepezil, and Rivastigmine in DMSO (e.g., 10 mM).

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) in deionized water.

    • Prepare working solutions of AChE (from electric eel) and BChE (from equine serum) in the phosphate buffer (e.g., 0.2 U/mL).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of sodium phosphate buffer.

      • 20 µL of the test compound solution at various concentrations (serially diluted from the stock solution). For the control, add 20 µL of DMSO.

      • 20 µL of the enzyme solution (AChE or BChE).

    • Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Data Presentation and Interpretation

The results of these experiments should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Cholinesterase Inhibitory Activity (IC50 in µM)

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE IC50 / AChE IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
DonepezilExperimental ValueExperimental ValueCalculated Value
RivastigmineExperimental ValueExperimental ValueCalculated Value

A lower IC50 value indicates higher potency. The selectivity index reveals whether the compound is more effective at inhibiting AChE or BChE. A value greater than 1 indicates selectivity for AChE, while a value less than 1 indicates selectivity for BChE.

Conclusion and Future Directions

This guide provides a robust and scientifically validated framework for the initial characterization of this compound. By following the detailed protocols for the Ellman's assay and comparing the results to established drugs like Donepezil and Rivastigmine, researchers can obtain a clear and reliable measure of its potential as a cholinesterase inhibitor.

Should the compound show significant activity, further studies would be warranted. These could include:

  • Enzyme kinetics studies (e.g., Lineweaver-Burk plots) to definitively determine the mode of inhibition (competitive, non-competitive, etc.).

  • Cell-based assays to assess its efficacy in a more biologically relevant system and to evaluate its cytotoxicity.

  • In vivo studies in animal models of cognitive dysfunction to determine its therapeutic potential.

By systematically applying these methodologies, the scientific community can accurately and independently verify the biological activity of this and other novel chemical entities, paving the way for potential new therapeutic discoveries.

References

  • Title: Rivastigmine for Alzheimer's Disease Source: National Center for Biotechnology Information URL: [Link]

  • Title: Donepezil: A Review of its Use in Alzheimer's Disease Source: Drugs & Aging URL: [Link]

  • Title: A new and rapid colorimetric determination of acetylcholinesterase activity Source: Biochemical Pharmacology URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzyl ((5-methylazepan-4-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of Benzyl ((5-methylazepan-4-yl)methyl)carbamate (CAS No. 1823270-12-7). As a research chemical, its handling and disposal require a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This document is intended for laboratory professionals engaged in pharmaceutical research and development, offering a framework built on the principles of safety, regulatory compliance, and scientific integrity.

The causality behind these procedures is rooted in risk mitigation. Carbamate compounds, as a class, can exhibit toxicological properties, and their disposal is regulated to prevent harm to human health and the environment.[1][2] The following steps are designed as a self-validating system, ensuring that each stage of the disposal process is preceded by a necessary safety and characterization assessment.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a comprehensive risk assessment is mandatory. The primary source for this information is the substance-specific Safety Data Sheet (SDS), which must be obtained from the supplier. Labels on incoming chemical containers must not be removed or defaced, and the SDS must be readily accessible to all laboratory employees.[3]

Based on available data for this compound and analogous carbamate compounds, the following hazards are anticipated:

  • GHS07: Harmful/Irritant: Indicates potential for skin, eye, or respiratory irritation.[4]

  • H302: Harmful if swallowed: This is a key hazard statement for this specific compound.[4]

  • General Carbamate Hazards: Other carbamates are noted to cause serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[5] Some are also suspected of causing cancer (H351).[6]

Table 1: Summary of Potential Hazards and Required Personal Protective Equipment (PPE)

Hazard ClassPotential EffectRecommended PPERationale & Authority
Acute Oral Toxicity Harmful if swallowed[4]Standard laboratory PPE; no eating or drinking in the lab.Prevents accidental ingestion. (Standard Good Laboratory Practice)
Skin Irritation Causes skin irritation (potential)[5]Nitrile gloves, lab coat.Prevents direct skin contact. OSHA 1910.132 requires employers to provide appropriate PPE.[7]
Eye Irritation Causes serious eye irritation (potential)[5][6]Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes or dust.[7]
Respiratory Irritation May cause respiratory irritation (potential)[5]Use in a well-ventilated area or chemical fume hood.[8]Minimizes inhalation of dust or vapors.[8]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correctly identifying the waste stream. Under the Resource Conservation and Recovery Act (RCRA), chemical waste may be classified as hazardous.[9] Wastes generated from the production of carbamates are specifically listed by the U.S. Environmental Protection Agency (EPA).[1]

Key Waste Codes for Carbamate Production:

  • K156: Organic waste from the production of carbamates and carbamoyl oximes.[1]

  • K157: Wastewaters from the production of carbamates and carbamoyl oximes.[1]

For laboratory-scale waste, the primary concern is proper segregation. This compound waste should never be mixed with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[7][8]

The following diagram outlines the decision-making process for characterizing waste containing this compound.

WasteCharacterization cluster_0 Waste Characterization Workflow Start Waste Generated (Pure compound, solutions, or contaminated materials) CheckSource Is the waste from a carbamate production process? Start->CheckSource CheckCharacteristic Does the waste exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) CheckSource->CheckCharacteristic No / Unsure ManageHazardous MANAGE AS HAZARDOUS WASTE (e.g., K156, K157, or characteristic code) - Label container correctly - Segregate from incompatibles CheckSource->ManageHazardous  Yes   CheckCharacteristic->ManageHazardous  Yes   ConsultEHS Consult Institutional EHS Office for further guidance and non-hazardous disposal options. CheckCharacteristic->ConsultEHS No

Caption: Waste Characterization Workflow for this compound.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a general framework. Always follow your institution's specific hazardous waste management plan and consult your Environmental Health and Safety (EHS) office.

Materials Required:

  • Appropriate PPE (See Table 1)

  • Designated hazardous waste container (chemically compatible, e.g., amber glass or polyethylene) with a screw cap[10]

  • Hazardous waste labels

  • Spill kit (absorbent material like sand or earth, non-sparking tools)[11]

Step 1: Container Preparation and Labeling
  • Select an appropriate container: The container must be in good condition, compatible with the chemical, and have a secure lid.[10]

  • Pre-label the container: Affix a hazardous waste label. Fill in the generator's name, location, accumulation start date, and the full chemical name: "Hazardous Waste: this compound". List all components and their approximate percentages.

Step 2: Waste Collection (Solid)
  • Don PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Work in a Ventilated Area: Conduct all transfers inside a certified chemical fume hood to avoid inhaling dust.[5][8]

  • Transfer Waste: Carefully transfer the solid carbamate waste into the prepared, labeled hazardous waste container using a dedicated spatula or scoop. Avoid generating dust.[5]

  • Seal Container: Securely close the container. Store it in a designated satellite accumulation area.

Step 3: Waste Collection (Contaminated Labware and Debris)
  • Segregate Waste: Items heavily contaminated with the compound (e.g., weigh boats, disposable pipettes, gloves, absorbent paper) should be placed in a designated solid hazardous waste container.

  • Decontaminate Glassware:

    • Rinse glassware with a suitable solvent (e.g., acetone, methanol) to remove residual compound. The solvent rinse (rinsate) must be collected as hazardous waste.

    • After the initial rinse, wash the glassware with soap and hot water.[12]

    • For persistent residues, scrubbing with washing soda or a strong soap solution is effective for carbamates.[12]

  • Manage Rinsate: Collect all solvent rinsate in a separate, properly labeled liquid hazardous waste container.

Step 4: Arrange for Disposal
  • Follow Institutional Procedures: Adhere to your facility's limits on waste accumulation times and quantities.[13]

  • Schedule Pickup: Contact your institution's EHS office to schedule a pickup of the full waste container.

  • Manifesting: For off-site transport, a hazardous waste manifest is required to track the waste from the generator to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][13]

Part 4: Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

SpillResponse cluster_1 Spill Response Protocol Spill Spill Occurs Alert Alert personnel in the area. Evacuate if necessary. Spill->Alert Assess Assess the spill. Is it large or small? Alert->Assess LargeSpill LARGE SPILL Evacuate immediately. Call EHS/Emergency Services. Assess->LargeSpill Large SmallSpill SMALL SPILL (If trained and safe to do so) Assess->SmallSpill Small PPE Don appropriate PPE: - Respirator (if dust) - Goggles, gloves, lab coat SmallSpill->PPE Contain Contain the spill. Cover with absorbent material (e.g., sand, earth, vermiculite). PPE->Contain Collect Collect absorbed material using non-sparking tools. Contain->Collect Dispose Place in a labeled hazardous waste container. Collect->Dispose Decontaminate Decontaminate the area with soap and water. Collect decontamination waste. Dispose->Decontaminate

Caption: General workflow for responding to a chemical spill.

Detailed Spill Cleanup Steps:

  • Prevent Entry into Waterways: Do not allow spilled material to enter drains, sewers, or waterways.[6][11]

  • Avoid Dust Generation: For solid spills, use dry clean-up procedures. Do not dry sweep.[5]

  • Absorb Liquids: For solutions, absorb with inert, non-combustible material like sand or earth and transfer to a container for later disposal.[11]

  • Decontaminate Surfaces: After collecting the bulk of the spill, decontaminate the surface by scrubbing with a strong soap or washing soda solution.[12] All cleaning materials and washings should be collected as hazardous waste.

  • Personal Decontamination: If skin contact occurs, immediately remove contaminated clothing and flush the skin with running water and soap.[5] If eye contact occurs, flush with fresh running water for at least 15 minutes.[6][8] Seek medical attention as needed.[8]

By adhering to this structured, safety-first approach, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.

References

  • Safety Data Sheet: Methyl carbamate. Chemos GmbH & Co.KG.

  • CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS. CAMEO Chemicals, National Oceanic and Atmospheric Administration (NOAA).

  • Benzyl carbamate Safety Data Sheet. Apollo Scientific.

  • Benzyl carbamate Safety Data Sheet. Fisher Scientific.

  • This compound Product Page. Fluorochem.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. U.S. Environmental Protection Agency (EPA).

  • Decontamination. Food and Agriculture Organization of the United Nations (FAO).

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA).

  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA).

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • AMMONIUM CARBAMATE HAZARD SUMMARY. New Jersey Department of Health.

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).

  • Defining Hazardous Waste. California Department of Toxic Substances Control.

  • Safety Data Sheet (SDS) - Carbamate Test Mixture. Pickering Laboratories.

  • Carbamate Pesticides Standard - Safety Data Sheet. Restek.

  • Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency (EPA).

  • OSHA Respirator Requirements for Selected Chemicals. The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC).

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. Federal Register.

  • Federal and State Regulations on Hazardous Waste. Industrial Waste Management.

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Comprehensive Safety and Handling Guide for Benzyl ((5-methylazepan-4-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling Benzyl ((5-methylazepan-4-yl)methyl)carbamate. The protocols outlined herein are designed to be a self-validating system, integrating technical accuracy with field-proven insights to ensure the well-being of all laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a thorough risk assessment can be conducted by examining its constituent chemical moieties: the carbamate group and the azepane ring.

  • Carbamate Moiety: Carbamates are a class of organic compounds derived from carbamic acid.[1] Many carbamates are known for their biological activity, and some are used as pesticides and pharmaceuticals.[1][2] A primary concern with many carbamates is their potential to act as cholinesterase inhibitors, which can disrupt neuromuscular transmission.[3][4] Although the toxicity of this specific compound is not fully characterized, it is prudent to treat it as potentially hazardous. Some carbamates are also suspected carcinogens and mutagens.[5][6]

  • Azepane Moiety: Azepane is a seven-membered saturated heterocycle. While the azepane ring itself is relatively stable, its derivatives can have diverse pharmacological properties and associated toxicities.

Given these structural features, this compound should be handled as a potentially toxic substance with particular attention to avoiding inhalation, skin contact, and ingestion. All laboratory activities involving this compound must be governed by a comprehensive Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[7][8][9][10]

Engineering and Administrative Controls: The First Line of Defense

Personal protective equipment (PPE) is the final barrier between a researcher and a potential hazard. Before relying on PPE, robust engineering and administrative controls must be in place.

  • Engineering Controls:

    • Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

    • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Administrative Controls:

    • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

    • Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound before commencing any work.[7]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The following PPE is mandatory when handling this compound.

  • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.

  • Face Shield: A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during large-scale reactions or transfers.[11][12]

Proper glove selection is critical to prevent dermal exposure. Nitrile gloves are generally recommended for handling a wide range of chemicals. However, it is crucial to consult a glove compatibility chart for specific solvents being used.

Task Glove Type Minimum Thickness Special Instructions
Weighing and preparing solutionsNitrile gloves4 milDouble gloving is recommended.[11]
Running reactions and work-upNitrile gloves8 milChange gloves immediately if contamination is suspected.[13]
Handling contaminated equipmentNitrile gloves8 milInspect gloves for any signs of degradation before use.[13]
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.

  • Chemical-Resistant Apron: A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes.

  • Closed-Toed Shoes: Fully enclosed, chemical-resistant footwear must be worn at all times in the laboratory.[9]

In most cases, working within a certified fume hood will provide adequate respiratory protection. However, in situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection may be necessary.

DOT Script for Respiratory Protection Decision Workflow

PPE_Decision_Workflow start Start: Handling Benzyl ((5-methylazepan-4-yl)methyl)carbamate fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood spill Is there a spill or potential for aerosol generation? fume_hood->spill No no_respirator No respirator required. Proceed with standard PPE. fume_hood->no_respirator Yes spill->no_respirator No respirator Consult EHS. A NIOSH-approved respirator (e.g., N95 or cartridge) is required. spill->respirator Yes

Caption: Decision workflow for respiratory protection.

Step-by-Step Handling Procedures
  • Don all required PPE as outlined above.

  • Perform all weighing and solution preparation inside a chemical fume hood.

  • Use a disposable weighing boat or paper.

  • Carefully transfer the weighed solid to the desired vessel.

  • Add the solvent slowly to avoid splashing.

  • If sonication is required, ensure the vessel is securely capped.

  • Set up the reaction apparatus within the fume hood.

  • Ensure all joints are properly sealed.

  • Conduct the reaction with the fume hood sash at the lowest practical height.

  • Monitor the reaction for any signs of pressure buildup or unexpected changes.

  • Quench the reaction carefully, preferably at a reduced temperature.

  • Perform all extractions and chromatographic separations within the fume hood.

  • Handle all fractions and waste streams as potentially hazardous.

Spill and Disposal Management
  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure of the hazard.

  • Isolate: Secure the area and prevent unauthorized entry.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: For liquid spills, use an inert absorbent material to contain the spill.[14] For solid spills, gently cover with a damp paper towel to avoid generating dust.[15]

  • Clean: Carefully collect the absorbed material or contaminated paper towels and place them in a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste.[16]

  • Follow all institutional and local regulations for hazardous waste disposal. Incineration is often the preferred method for carbamate-containing waste.[17]

DOT Script for Spill Response Workflow

Spill_Response_Workflow spill_detected Spill Detected evacuate Evacuate and Alert Others spill_detected->evacuate isolate Isolate the Area evacuate->isolate protect Don Appropriate PPE isolate->protect contain Contain the Spill protect->contain clean Clean and Collect Waste contain->clean decontaminate Decontaminate the Area clean->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose

Caption: Step-by-step spill response workflow.

By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Carbamate insecticides - Substance Information - ECHA. (n.d.). European Chemicals Agency. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Retrieved from [Link]

  • Bird, S. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Safety Data Sheet: Methyl carbamate. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Morais, S., Dias, E., & Pereira, M. L. (2014). Carbamates: Human Exposure and Health Effects. ResearchGate. Retrieved from [Link]

  • PPE Requirements Hazardous Drug Handling. (n.d.). Retrieved from [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Voris, D. G. R., Cavalcante, S. F. A., Borges, C. V. N., & Lima, A. L. S. (2024). Carbamates: Are they “Good” or “Bad Guys”? Journal of the Brazilian Chemical Society, 35(9), e-20240058. Retrieved from [Link]

  • Ethyl carbamate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Safe Handling of Hazardous Drugs. (2025, March 5). Duke University Safety. Retrieved from [Link]

  • Myden, A., & Williams, R. (2017). Carbamates and ICH M7 classification: Making use of expert knowledge. Regulatory Toxicology and Pharmacology, 86, 194-202. Retrieved from [Link]

  • Al-Rajab, A. J., Al-Shayeb, A. A., Al-Abdulkader, A. M., & Al-Amri, A. A. (2023). Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS. Scientific Reports, 13(1), 16933. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). United States Environmental Protection Agency. Retrieved from [Link]

  • Connor, T. H. (2009). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • Voris, D. G. R., Cavalcante, S. F. A., Borges, C. V. N., & Lima, A. L. S. (2024). Carbamates: Are they “Good” or “Bad Guys”? ResearchGate. Retrieved from [Link]

  • Methyl isocyanate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kuca, K., & Musilek, K. (2012). Carbamate insecticides in the Czech Republic: Health and environmental impacts. Military Medical Science Letters, 81(1), 1-8. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.